molecular formula C11H5Cl2FN2O B1517422 (2,6-Dichloropyrimidin-4-yl)-(4-fluorophenyl)methanone CAS No. 1099597-81-5

(2,6-Dichloropyrimidin-4-yl)-(4-fluorophenyl)methanone

Cat. No.: B1517422
CAS No.: 1099597-81-5
M. Wt: 271.07 g/mol
InChI Key: QIULZDCQGAXJIB-UHFFFAOYSA-N
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Description

(2,6-Dichloropyrimidin-4-yl)-(4-fluorophenyl)methanone is a useful research compound. Its molecular formula is C11H5Cl2FN2O and its molecular weight is 271.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2,6-dichloropyrimidin-4-yl)-(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5Cl2FN2O/c12-9-5-8(15-11(13)16-9)10(17)6-1-3-7(14)4-2-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIULZDCQGAXJIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC(=NC(=N2)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5Cl2FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10653369
Record name (2,6-Dichloropyrimidin-4-yl)(4-fluorophenyl)methanone
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URL https://comptox.epa.gov/dashboard/DTXSID10653369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1099597-81-5
Record name (2,6-Dichloropyrimidin-4-yl)(4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structure Elucidation of (2,6-Dichloropyrimidin-4-yl)-(4-fluorophenyl)methanone: A Multi-technique Spectroscopic and Crystallographic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The unequivocal structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and development. (2,6-Dichloropyrimidin-4-yl)-(4-fluorophenyl)methanone is a heterocyclic ketone with potential applications as a key intermediate in the synthesis of biologically active compounds. This guide provides a comprehensive, in-depth technical overview of the systematic approach to its structure elucidation. We will explore the synergistic application of mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance (NMR) techniques, culminating in the definitive confirmation by single-crystal X-ray crystallography. The causality behind experimental choices and the self-validating nature of this multi-technique workflow are emphasized to ensure the highest degree of scientific integrity.

Introduction: The Rationale for Rigorous Elucidation

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For a molecule like this compound, which contains a highly functionalized pyrimidine ring, even minor positional isomers could lead to vastly different pharmacological profiles. Therefore, a rigorous and orthogonal approach to structure elucidation is not merely an academic exercise but a critical step in ensuring the reliability and reproducibility of subsequent research. This guide will walk through a logical workflow, from initial synthesis to absolute structural proof, providing both the "how" and the "why" for each analytical step.

Proposed Synthesis: A Friedel-Crafts Approach

A plausible and efficient route to synthesize the title compound is through a Friedel-Crafts acylation reaction.[1][2] This classic carbon-carbon bond-forming reaction is well-suited for coupling an acyl group to an aromatic or heteroaromatic ring.

Reaction Scheme:

  • Reactants: 2,6-Dichloropyrimidine and 4-Fluorobenzoyl chloride.

  • Catalyst: A strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃).

  • Solvent: An inert solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

Mechanism Insight: The reaction proceeds via the formation of a highly electrophilic acylium ion from the 4-fluorobenzoyl chloride upon complexation with AlCl₃. The electron-deficient pyrimidine ring is then attacked by this electrophile to form the desired ketone.

Experimental Protocol: Synthesis
  • To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous aluminum chloride (1.2 equivalents).

  • Add anhydrous dichloromethane and cool the resulting suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve 2,6-dichloropyrimidine (1.0 equivalent) and 4-fluorobenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Add the solution from step 3 dropwise to the stirred AlCl₃ suspension, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it over crushed ice with concentrated HCl.[3]

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the title compound.

Spectroscopic Analysis: A Concerted Approach

The cornerstone of structure elucidation lies in the combined application of various spectroscopic techniques.[4] Each method provides a unique piece of the structural puzzle, and together they build a self-validating dataset.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial fragmentation patterns that offer initial structural confirmation.

Expected Data:

  • Molecular Formula: C₁₁H₅Cl₂FN₂O

  • Molecular Weight: 271.07 g/mol [5]

Table 1: Predicted Mass Spectrometry Data for this compound

m/z (Mass-to-Charge Ratio)Predicted Relative IntensityAssignment
270, 272, 274High, Moderate, Low[M]⁺ Isotopic cluster due to two chlorine atoms (³⁵Cl and ³⁷Cl). The characteristic ~9:6:1 ratio is a key indicator.
235, 237Moderate[M-Cl]⁺ Loss of a chlorine radical.
123High[C₇H₄FO]⁺ Fragment corresponding to the 4-fluorobenzoyl cation.
111High[C₆H₄F]⁺ Fragment corresponding to the fluorophenyl cation.
95Moderate[C₅H₄F]⁺ Loss of CO from the 4-fluorobenzoyl fragment.
Experimental Protocol: GC-MS
  • Sample Preparation: Prepare a 1 mg/mL solution of the purified compound in a volatile solvent like ethyl acetate.

  • GC Conditions:

    • Injector: Splitless mode at 250°C.

    • Column: A standard non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Oven Program: Start at 100°C, ramp to 280°C at 15°C/min.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Analyzer: Quadrupole.

    • Scan Range: 40-500 m/z.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 2: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~1670StrongC=O stretching (aryl ketone)
~1590, ~1550StrongC=N and C=C stretching (pyrimidine ring)
~1225StrongC-F stretching
~840StrongC-Cl stretching
~1600, ~1500MediumC=C stretching (fluorophenyl ring)
Experimental Protocol: ATR-FTIR
  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Place a small amount of the purified solid sample onto the crystal.

  • Apply pressure to ensure good contact.

  • Acquire the spectrum over a range of 4000-600 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of a molecule.[4] For this compound, a combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments is essential.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

  • δ ~8.0-8.1 ppm (dd, 2H): Protons on the fluorophenyl ring ortho to the carbonyl group. The multiplicity will be a doublet of doublets due to coupling with the meta protons and the fluorine atom.

  • δ ~7.2-7.3 ppm (t, 2H): Protons on the fluorophenyl ring meta to the carbonyl group. This will appear as a triplet due to coupling with the two ortho protons.

  • δ ~7.8 ppm (s, 1H): The lone proton on the pyrimidine ring (H-5). It is expected to be a singlet as there are no adjacent protons.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

  • ~185 ppm: Carbonyl carbon (C=O).

  • ~166 ppm (d, ¹JCF ≈ 255 Hz): Fluorine-bearing carbon of the phenyl ring.

  • ~160 ppm: C2 and C6 of the pyrimidine ring (attached to Cl).

  • ~158 ppm: C4 of the pyrimidine ring.

  • ~133 ppm (d, ³JCF ≈ 9 Hz): Phenyl carbons ortho to the carbonyl.

  • ~130 ppm: Phenyl ipso-carbon attached to the carbonyl.

  • ~120 ppm: C5 of the pyrimidine ring.

  • ~116 ppm (d, ²JCF ≈ 22 Hz): Phenyl carbons meta to the carbonyl.

Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃):

  • A single resonance is expected, likely in the range of -105 to -115 ppm, consistent with a para-substituted fluorobenzoyl moiety.[6]

Table 3: Summary of Predicted NMR Data

NucleusPredicted Chemical Shift (δ ppm)Multiplicity / CouplingAssignment
¹H~8.0-8.1ddPhenyl H (ortho to C=O)
¹H~7.2-7.3tPhenyl H (meta to C=O)
¹H~7.8sPyrimidine H-5
¹³C~185sCarbonyl C
¹³C~166d, ¹JCF ≈ 255 HzPhenyl C-F
¹³C~160sPyrimidine C2/C6
¹³C~158sPyrimidine C4
¹³C~133d, ³JCF ≈ 9 HzPhenyl C (ortho to C=O)
¹³C~130sPhenyl C (ipso to C=O)
¹³C~120sPyrimidine C5
¹³C~116d, ²JCF ≈ 22 HzPhenyl C (meta to C=O)
¹⁹F-105 to -115sPhenyl F
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 10-15 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.[4]

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum with 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment should also be run to differentiate between CH, CH₂, and CH₃/quaternary carbons.

  • ¹⁹F NMR Acquisition: Acquire a standard ¹⁹F spectrum.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly attached ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms. This is crucial for connecting the fluorophenyl ring to the pyrimidine ring via the carbonyl group.

Structure Elucidation Workflow using NMR

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_structure Structural Fragments H1 ¹H NMR (Identifies proton environments) HSQC HSQC (C-H one-bond correlations) H1->HSQC HMBC HMBC (C-H long-range correlations) H1->HMBC COSY COSY (H-H correlations) H1->COSY C13 ¹³C NMR / DEPT (Identifies carbon environments) C13->HSQC C13->HMBC F19 ¹⁹F NMR (Confirms fluorine presence) Pyrimidine 2,6-Dichloropyrimidine Ring (Confirmed by H-5 singlet and C shifts) HSQC->Pyrimidine Links H-5 to C-5 Fluorophenyl 4-Fluorophenyl Group (Confirmed by AA'BB' system in ¹H and ¹⁹F NMR) HSQC->Fluorophenyl Links phenyl protons to phenyl carbons Final Final Structure Confirmation (Connectivity of fragments via carbonyl) HMBC->Final Key correlation: Phenyl H (ortho) to Carbonyl C, and H-5 to Carbonyl C COSY->Fluorophenyl Confirms phenyl proton network Pyrimidine->Final Fluorophenyl->Final

Caption: Workflow for NMR-based structure elucidation.

The critical HMBC correlation would be from the ortho-protons of the fluorophenyl ring (δ ~8.0-8.1 ppm) to the carbonyl carbon (δ ~185 ppm), and from the pyrimidine H-5 proton (δ ~7.8 ppm) to the same carbonyl carbon. This unambiguously establishes the connectivity between the two ring systems and the ketone linker.

Single-Crystal X-ray Crystallography: The Definitive Proof

While the spectroscopic data provides a robust and self-consistent structural assignment, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure, providing precise bond lengths, bond angles, and the conformation of the molecule in the solid state.[7][8]

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Grow single crystals suitable for diffraction. This is often achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

  • Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson synthesis. Refine the structural model against the experimental data to obtain the final crystallographic information file (CIF).

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_final Absolute Confirmation Synth Friedel-Crafts Acylation Purify Column Chromatography Synth->Purify MS Mass Spectrometry (Molecular Weight & Formula) Purify->MS IR IR Spectroscopy (Functional Groups) Purify->IR NMR 1D & 2D NMR (Connectivity & Framework) Purify->NMR Crystal Single-Crystal Growth Purify->Crystal Structure Final Solved Structure MS->Structure IR->Structure NMR->Structure Xray X-ray Diffraction Crystal->Xray Xray->Structure Definitive Proof

Caption: Overall workflow for synthesis and structure elucidation.

Conclusion

The structure elucidation of this compound requires a multi-faceted, logical approach. By integrating data from mass spectrometry, IR spectroscopy, and a suite of 1D and 2D NMR experiments, a confident structural assignment can be made. Each technique provides self-validating data that, when combined, creates a comprehensive and trustworthy structural picture. For absolute confirmation, particularly for regulatory submissions or patent filings, single-crystal X-ray crystallography serves as the gold standard. This guide has outlined the theoretical basis and practical protocols for achieving an unambiguous and scientifically rigorous structure determination.

References

A Technical Guide to the Synthesis of (2,6-Dichloropyrimidin-4-yl)-(4-fluorophenyl)methanone: Pathway, Protocol, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Heterocyclic Ketones

Heterocyclic ketones, particularly those incorporating the pyrimidine scaffold, represent a class of compounds of significant interest in medicinal chemistry and materials science. The molecule (2,6-Dichloropyrimidin-4-yl)-(4-fluorophenyl)methanone is a prime example of this structural motif. Its architecture combines a highly functionalized pyrimidine ring, which is amenable to further chemical modification, with a fluorinated phenyl group, a common feature in modern pharmaceuticals known for enhancing metabolic stability and binding affinity. This guide provides an in-depth exploration of a robust and efficient synthetic pathway to this target molecule, focusing on the underlying chemical principles, a detailed experimental protocol, and critical safety considerations.

Section 1: Synthetic Strategy and Retrosynthetic Analysis

The most logical and industrially scalable approach to constructing the target molecule is through a Friedel-Crafts acylation reaction.[1][2] This powerful C-C bond-forming reaction allows for the direct attachment of an acyl group to an aromatic ring.

A retrosynthetic analysis reveals a clear disconnection at the bond between the carbonyl carbon and the fluorophenyl ring. This leads back to two key precursors: fluorobenzene and a reactive derivative of 2,6-dichloropyrimidine-4-carboxylic acid, namely the acyl chloride.

G Target (2,6-Dichloropyrimidin-4-yl)- (4-fluorophenyl)methanone Disconnection C-C Bond Formation (Friedel-Crafts Acylation) Target->Disconnection Precursors Key Precursors Disconnection->Precursors AcylChloride 2,6-Dichloropyrimidine- 4-carbonyl chloride Precursors->AcylChloride Fluorobenzene Fluorobenzene Precursors->Fluorobenzene

Caption: Retrosynthetic analysis of the target molecule.

This pathway is advantageous due to the commercial availability of fluorobenzene and the straightforward preparation of the required acyl chloride from precursors like orotic acid.[3] Alternative strategies, such as using Grignard reagents, could be complicated by the reagent's potential to react with the chloro-substituents on the pyrimidine ring.[4][5]

Section 2: Synthesis of the Key Electrophile: 2,6-Dichloropyrimidine-4-carbonyl chloride

The success of the Friedel-Crafts acylation hinges on the preparation of a highly reactive electrophile. 2,6-Dichloropyrimidine-4-carbonyl chloride (CAS 26830-94-4) serves this role perfectly.[6][7] It can be synthesized from orotic acid monohydrate in a one-pot procedure.

Protocol 1: Synthesis of 2,6-Dichloropyrimidine-4-carbonyl chloride[4]
  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add orotic acid monohydrate (1.0 eq), phosphorus trichloride (PCl₃, ~5.5 eq), and a catalytic amount of N,N-dimethylformamide (DMF, ~20 drops).

  • Heating: Heat the reaction mixture to 110 °C and maintain stirring at this temperature overnight. The mixture will become a dark solution.

  • Cooling and Precipitation: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. Add hexane with vigorous stirring to precipitate the product and byproducts.

  • Extraction and Washing: Separate the hexane layer. Wash it sequentially with deionized water and a saturated brine solution to remove water-soluble impurities.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and carefully evaporate the solvent under reduced pressure. This yields 2,6-dichloropyrimidine-4-carbonyl chloride as a light yellow liquid.

Section 3: The Core Synthesis: Friedel-Crafts Acylation

This reaction is a classic example of electrophilic aromatic substitution.[8] The mechanism involves the generation of a highly electrophilic acylium ion, which then attacks the electron-rich fluorobenzene ring.

Mechanistic Pathway

The reaction proceeds via three primary steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of the acyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[1]

  • Electrophilic Attack: The acylium ion acts as a potent electrophile and attacks the fluorobenzene ring. The fluorine atom is an ortho-, para-directing group, leading predominantly to the desired para-substituted product due to steric hindrance at the ortho positions. This attack temporarily disrupts the aromaticity of the ring, forming a cyclohexadienyl cation intermediate (arenium ion).[1]

  • Deprotonation and Catalyst Regeneration: The AlCl₄⁻ complex, formed in the first step, abstracts a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring, yielding the final ketone product. The AlCl₃ catalyst is regenerated, although it remains complexed to the product ketone, necessitating a stoichiometric amount of the catalyst.[2]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation AcylCl R-CO-Cl Complex1 [R-CO-Cl---AlCl₃] AcylCl->Complex1 + AlCl₃ AlCl3 AlCl₃ Acylium R-C≡O⁺ (Acylium Ion) Complex1->Acylium AlCl4 AlCl₄⁻ Complex1->AlCl4 Arenium Arenium Ion Intermediate Acylium->Arenium + Fluorobenzene Fluorobenzene Fluorobenzene Product Product Ketone Arenium->Product + AlCl₄⁻ HCl HCl Regen_AlCl3 AlCl₃

Caption: Mechanism of the Friedel-Crafts Acylation.

Section 4: Detailed Experimental Protocol and Data

This section provides a robust, step-by-step laboratory procedure for the synthesis.

Reagents and Conditions
ReagentMolar Eq.MW ( g/mol )AmountNotes
2,6-Dichloropyrimidine-4-carbonyl chloride1.0211.43[6](As prepared)Highly reactive, moisture-sensitive.
Fluorobenzene1.196.10(Calculate)Acts as both reactant and solvent.
Aluminum Chloride (AlCl₃)1.2133.34(Calculate)Anhydrous. Lewis acid catalyst.
Dichloromethane (DCM)-84.93(Sufficient vol.)Anhydrous solvent.
Hydrochloric Acid (HCl)--2M solutionFor aqueous work-up.
Ethyl Acetate--(Sufficient vol.)For extraction.
Brine--(Sufficient vol.)For washing.
Anhydrous MgSO₄--(Sufficient amt.)Drying agent.
Step-by-Step Procedure
  • Reaction Setup: Assemble a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon). Equip it with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Initial Charging: Charge the flask with anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane (DCM). Cool the suspension to 0 °C using an ice bath.

  • Reagent Addition: In the dropping funnel, prepare a solution of 2,6-dichloropyrimidine-4-carbonyl chloride (1.0 eq) and fluorobenzene (1.1 eq) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 2M HCl. This will hydrolyze the aluminum complexes. Stir vigorously until all solids have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing and Drying: Combine the organic extracts and wash sequentially with 2M HCl, water, and saturated brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue using flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid. The melting point is reported to be in the range of 95-99°C.[9]

G Start Start: Flame-Dried Glassware (Inert Atmosphere) Charge Charge AlCl₃ and DCM Start->Charge Cool Cool to 0 °C Charge->Cool Add Dropwise Addition of Acyl Chloride & Fluorobenzene Cool->Add React Warm to RT Stir for 4-6h Add->React Monitor Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Quench Quench with Ice / HCl Monitor->Quench Complete Extract Extract with DCM Quench->Extract Wash Wash with HCl, H₂O, Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify End Final Product: (2,6-Dichloropyrimidin-4-yl)- (4-fluorophenyl)methanone Purify->End

Caption: Experimental workflow for the synthesis.

Section 5: Spectroscopic Characterization

Unequivocal structural confirmation of the final product is essential.[10] A combination of spectroscopic techniques should be employed.

  • ¹H NMR: The spectrum is expected to show a characteristic singlet for the C5-proton of the pyrimidine ring (likely δ > 8.0 ppm) and two sets of doublets or multiplets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons of the 4-fluorophenyl group.

  • ¹³C NMR: Key signals would include the carbonyl carbon (δ > 180 ppm), carbons of the pyrimidine ring (with C2, C4, C6 showing distinct shifts due to chlorine and nitrogen substitution), and the carbons of the fluorophenyl ring (showing C-F coupling).

  • Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak (M⁺) corresponding to the molecular weight of 271.07 g/mol .[11] A characteristic isotopic cluster pattern for two chlorine atoms (M, M+2, M+4 in a ~9:6:1 ratio) would provide strong evidence for the structure.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1660-1690 cm⁻¹ is expected, corresponding to the C=O stretching vibration of the aryl ketone.

Section 6: Safety and Handling

Professional laboratory safety standards must be strictly adhered to throughout this synthesis.

  • 2,6-Dichloropyrimidine Derivatives: These compounds are generally classified as irritants, causing skin and eye irritation.[12][13] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[14][15]

  • Aluminum Chloride (AlCl₃): Anhydrous AlCl₃ is a corrosive solid that reacts violently with water, releasing heat and toxic HCl gas. Handle exclusively in a fume hood and under anhydrous conditions.

  • Phosphorus Trichloride (PCl₃) and Phosphorus Oxychloride (POCl₃): If preparing the precursor from orotic acid, note that these reagents are highly toxic, corrosive, and react violently with water. All work must be conducted in a certified chemical fume hood with appropriate PPE.

  • General Precautions: Ensure that eyewash stations and safety showers are readily accessible.[15] All chemical waste should be disposed of according to institutional and local regulations.

Conclusion

The synthesis of this compound is efficiently achieved through a well-established Friedel-Crafts acylation pathway. This method relies on the preparation of the key 2,6-dichloropyrimidine-4-carbonyl chloride intermediate, followed by its Lewis acid-catalyzed reaction with fluorobenzene. The procedure, while requiring careful handling of moisture-sensitive and corrosive reagents, is robust and scalable. The resulting product is a valuable, highly functionalized building block for further elaboration in drug discovery and chemical research programs.

References

An In-depth Technical Guide to the Physicochemical Properties of (2,6-Dichloropyrimidin-4-yl)-(4-fluorophenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

(2,6-Dichloropyrimidin-4-yl)-(4-fluorophenyl)methanone is a synthetic organic compound featuring a dichloropyrimidine core linked to a 4-fluorophenyl methanone moiety. The pyrimidine ring is a fundamental heterocyclic scaffold found in numerous biologically active compounds, including nucleic acids and a wide array of pharmaceuticals. The presence of two reactive chlorine atoms on the pyrimidine ring makes this compound a versatile intermediate for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The 4-fluorobenzoyl group can also influence the compound's biological activity and physicochemical properties. This guide provides a comprehensive overview of the predicted and expected physicochemical properties of this compound, drawing upon data from analogous structures and established analytical methodologies.

Chemical Structure and Identification

The chemical structure of this compound is characterized by a central pyrimidine ring substituted at the 2 and 6 positions with chlorine atoms, and at the 4 position with a carbonyl bridge to a 4-fluorophenyl group.

Systematic Name: this compound CAS Number: 1099597-81-5[1][2] Molecular Formula: C₁₁H₅Cl₂FN₂O[1] Molecular Weight: 271.07 g/mol [1][2]

Predicted Physicochemical Properties

PropertyPredicted ValueSource
Melting Point95-99 °C[1]
Boiling Point412.6 ± 40.0 °C[1]
Density1.488 ± 0.06 g/cm³[1]
pKa-7.46 ± 0.32[1]

Note: These values are predictions and should be confirmed experimentally.

Synthesis and Spectroscopic Characterization

General Synthesis Pathway

The synthesis of this compound would likely involve a Friedel-Crafts acylation or a related coupling reaction. A plausible synthetic route is outlined below:

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product reactant1 2,6-Dichloropyrimidine reaction Friedel-Crafts Acylation reactant1->reaction reactant2 4-Fluorobenzoyl chloride reactant2->reaction product (2,6-Dichloropyrimidin-4-yl)- (4-fluorophenyl)methanone reaction->product Lewis Acid Catalyst (e.g., AlCl₃)

Caption: Plausible synthetic route for the target compound.

Expected Spectroscopic Data

While specific spectra for the title compound are not available, the expected spectral characteristics can be inferred from the analysis of its structural components and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple. The pyrimidine ring proton should appear as a singlet in the aromatic region. The protons of the 4-fluorophenyl group will exhibit a characteristic AA'BB' splitting pattern, appearing as two doublets of doublets (or two multiplets) due to coupling with each other and with the fluorine atom.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show distinct signals for each carbon environment. The carbonyl carbon will appear significantly downfield. The carbons of the dichloropyrimidine ring will have chemical shifts influenced by the electronegative chlorine and nitrogen atoms. The carbons of the 4-fluorophenyl ring will show characteristic splitting patterns due to carbon-fluorine coupling.

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 271.07 g/mol . A characteristic isotopic pattern for two chlorine atoms ([M]+, [M+2]+, and [M+4]+ in a ratio of approximately 9:6:1) would be a key diagnostic feature. Fragmentation would likely involve the loss of chlorine atoms and cleavage at the carbonyl group.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1650-1700 cm⁻¹. Other characteristic peaks would include C-Cl stretching, C-F stretching, and aromatic C-H and C=C stretching vibrations.

Chemical Reactivity and Stability

The reactivity of this compound is primarily dictated by the electrophilic nature of the dichloropyrimidine ring. The chlorine atoms at the 2 and 6 positions are susceptible to nucleophilic aromatic substitution (SNAr) reactions. The general order of reactivity for nucleophilic substitution on the pyrimidine ring is C4(6) > C2.[3]

Reactivity cluster_compound Target Compound cluster_reactions Potential Reactions compound (2,6-Dichloropyrimidin-4-yl)- (4-fluorophenyl)methanone amination Amination compound->amination R₂NH alkoxylation Alkoxylation compound->alkoxylation ROH, base thiolation Thiolation compound->thiolation RSH, base cross_coupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) compound->cross_coupling Pd catalyst

Caption: Key reaction pathways for the target compound.

The electron-withdrawing nature of the 4-fluorobenzoyl group at the 4-position is expected to further activate the pyrimidine ring towards nucleophilic attack. This makes the compound a valuable precursor for the synthesis of a diverse range of substituted pyrimidines by reacting it with various nucleophiles such as amines, alcohols, and thiols.

Stability: The compound is expected to be stable under standard laboratory conditions. However, it should be stored in a cool, dry place away from strong bases and nucleophiles to prevent degradation.

Potential Applications in Drug Discovery

Pyrimidine derivatives are a cornerstone of modern medicinal chemistry, with applications as anticancer, antiviral, and antimicrobial agents. The dichloropyrimidine moiety is a common starting point for the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies. The 4-fluorophenyl group is also a common feature in many drug molecules, often enhancing binding affinity and metabolic stability. Therefore, this compound represents a promising scaffold for the development of novel therapeutic agents.

Experimental Protocols for Physicochemical Characterization

The following are detailed, field-proven protocols for the experimental determination of key physicochemical properties. These protocols are designed to be self-validating and are based on established industry standards.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in an aqueous medium.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC-grade water and acetonitrile

  • Vials with screw caps

  • Shaker or rotator

  • Centrifuge

  • HPLC system with UV detector

Procedure:

  • Add an excess amount of the solid compound to a vial containing a known volume of PBS (pH 7.4).

  • Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect the sample to confirm the presence of undissolved solid.

  • Centrifuge the sample to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent (e.g., 50:50 acetonitrile/water) to a concentration within the linear range of the HPLC calibration curve.

  • Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.

  • Calculate the aqueous solubility based on the measured concentration and the dilution factor.

Determination of the Partition Coefficient (Log P) by Shake-Flask Method

This protocol measures the lipophilicity of a compound by determining its distribution between n-octanol and water.[4]

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Prepare a stock solution of the compound in either water or n-octanol.

  • Add equal volumes of the water and n-octanol phases to a centrifuge tube.

  • Add a small, known amount of the compound stock solution to the tube.

  • Vortex the mixture vigorously for several minutes to ensure thorough mixing.

  • Allow the two phases to separate by standing or by centrifugation.

  • Carefully withdraw an aliquot from each phase.

  • Determine the concentration of the compound in each phase using UV-Vis spectrophotometry or HPLC.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The Log P is the logarithm (base 10) of the partition coefficient.

Single Crystal X-ray Diffraction for Structural Elucidation

This protocol outlines the general steps for determining the three-dimensional structure of a crystalline compound.[5][6][7]

Materials:

  • High-purity crystalline sample of this compound

  • Suitable solvent for crystallization (e.g., ethanol, ethyl acetate, or a solvent mixture)

  • Small vials or test tubes

  • Microscope

  • Single-crystal X-ray diffractometer

Procedure:

  • Crystal Growth:

    • Dissolve the purified compound in a minimal amount of a suitable hot solvent to create a saturated solution.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow evaporation of the solvent can also be employed.[8]

    • Visually inspect for the formation of single crystals of suitable size and quality (typically >0.1 mm in all dimensions) under a microscope.[7]

  • Crystal Mounting:

    • Carefully select a well-formed single crystal and mount it on a goniometer head.

  • Data Collection:

    • Mount the goniometer head on the X-ray diffractometer.

    • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the collected diffraction data to determine the unit cell parameters and space group.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to obtain the final, accurate three-dimensional structure.

Conclusion

This compound is a compound of significant interest for synthetic and medicinal chemistry. Its dichloropyrimidine core provides a reactive handle for the construction of diverse molecular architectures, while the fluorophenyl methanone moiety can impart favorable pharmacological properties. While experimental data for this specific molecule is limited, this guide provides a robust framework for understanding its predicted physicochemical properties, reactivity, and potential applications. The detailed experimental protocols included herein offer a clear path for researchers to experimentally validate these properties and to further explore the potential of this versatile chemical entity.

References

A Technical Guide to (2,6-Dichloropyrimidin-4-yl)-(4-fluorophenyl)methanone: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1099597-81-5

Abstract

(2,6-Dichloropyrimidin-4-yl)-(4-fluorophenyl)methanone is a strategically important chemical intermediate that has garnered significant attention in medicinal chemistry and drug development. Its unique structural features, comprising a reactive dichloropyrimidine core and a fluorinated phenyl moiety, render it an invaluable building block for the synthesis of highly targeted therapeutics. This technical guide provides an in-depth analysis of its chemical properties, plausible synthetic routes, and its critical applications, with a particular focus on the development of covalent inhibitors for oncogenic proteins such as KRAS G12C and cyclin-dependent kinases (CDKs). This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their discovery programs.

Introduction: The Strategic Importance of a Dichloropyrimidine Scaffold

The pyrimidine ring is a ubiquitous heterocyclic motif in numerous biologically active compounds, including several approved drugs. The strategic placement of two chlorine atoms at the 2 and 6 positions of the pyrimidine ring in this compound provides two reactive sites for sequential and regioselective nucleophilic substitution reactions. This differential reactivity is a cornerstone of its utility, allowing for the controlled and stepwise introduction of various functionalities to build complex molecular architectures.

The 4-fluorobenzoyl group is another key feature of the molecule. The fluorine atom can engage in favorable interactions with biological targets and can enhance metabolic stability and pharmacokinetic properties of the final drug candidate. The ketone linker provides a specific geometry and electronic environment that is crucial for the binding of the derived inhibitors to their target proteins.

Physicochemical and Safety Profile

A comprehensive understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of any chemical intermediate.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1099597-81-5[1]
Molecular Formula C₁₁H₅Cl₂FN₂O[2]
Molecular Weight 271.07 g/mol [2]
Melting Point 95-99 °C[3]
Boiling Point 412.6 ± 40.0 °C (Predicted)[3]
Density 1.488 ± 0.06 g/cm³ (Predicted)[3]
Appearance White to pale brown powder or crystalline powder[4]
Purity Typically ≥95%[2]

Safety and Handling:

This compound should be handled with care in a well-ventilated fume hood.[5] Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[5] Based on data for structurally related dichloropyrimidine compounds, this molecule is expected to be an irritant and may be harmful if swallowed, in contact with skin, or if inhaled.[6] It is crucial to avoid breathing dust and to prevent contact with skin and eyes.[5] In case of accidental exposure, immediate and thorough washing of the affected area is recommended, and medical attention should be sought.[5]

Storage: For long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Some suppliers recommend storage in a freezer at -20°C under an inert atmosphere.[3]

Plausible Synthetic Pathways

Conceptual Retrosynthesis:

G Target This compound Disconnect1 C-C Bond Formation (Friedel-Crafts Acylation) Target->Disconnect1 Precursors 2,6-Dichloropyrimidine + 4-Fluorobenzoyl chloride Disconnect1->Precursors

Figure 1: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol (Hypothetical):

This protocol is based on established principles of Friedel-Crafts acylation and would require optimization.[7][8][9]

Reaction: Friedel-Crafts acylation of 2,6-dichloropyrimidine with 4-fluorobenzoyl chloride.

Materials:

  • 2,6-Dichloropyrimidine

  • 4-Fluorobenzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid

  • Anhydrous dichloromethane (DCM) or another inert solvent

  • Hydrochloric acid (HCl), aqueous solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride (1.1 - 1.5 equivalents) in anhydrous dichloromethane.

  • Formation of Acylium Ion: Cool the suspension to 0°C in an ice bath. Slowly add 4-fluorobenzoyl chloride (1.0 equivalent) dropwise to the suspension with vigorous stirring. Allow the mixture to stir at 0°C for 30 minutes to facilitate the formation of the acylium ion complex.

  • Addition of Substrate: Dissolve 2,6-dichloropyrimidine (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to 0°C and carefully quench the reaction by the slow addition of crushed ice, followed by cold 1M HCl.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Characterization (Predicted)

Specific spectroscopic data for this compound is not publicly available. However, based on its structure and data from analogous compounds, the expected spectral features can be predicted.[10][11][12][13][14]

¹H NMR (500 MHz, CDCl₃):

  • δ 8.0-7.8 (m, 2H): Aromatic protons on the 4-fluorophenyl ring ortho to the carbonyl group.

  • δ 7.3-7.1 (m, 2H): Aromatic protons on the 4-fluorophenyl ring meta to the carbonyl group.

  • δ 7.5-7.4 (s, 1H): Proton on the pyrimidine ring.

¹³C NMR (125 MHz, CDCl₃):

  • δ ~190: Carbonyl carbon.

  • δ ~165 (d, J ≈ 250 Hz): Carbon of the 4-fluorophenyl ring attached to fluorine.

  • δ ~160-170: Carbons of the pyrimidine ring attached to chlorine.

  • δ ~115-135: Aromatic carbons.

Mass Spectrometry (MS):

  • [M]+: Calculated for C₁₁H₅Cl₂FN₂O, m/z = 270.98. The isotopic pattern for two chlorine atoms would be a key diagnostic feature.

Applications in Drug Discovery: A Gateway to Targeted Therapies

The primary and most significant application of this compound is as a pivotal intermediate in the synthesis of targeted cancer therapeutics.

Synthesis of Covalent KRAS G12C Inhibitors

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers.[15] The G12C mutation, where glycine is replaced by cysteine at codon 12, is particularly prevalent in non-small cell lung cancer.[2][16] This mutation creates a unique cysteine residue that can be targeted by covalent inhibitors, a landmark achievement in oncology.[16][17]

This compound serves as a key precursor for the synthesis of these inhibitors. The general synthetic strategy involves the sequential displacement of the two chlorine atoms on the pyrimidine ring.

Illustrative Synthetic Workflow:

G Start (2,6-Dichloropyrimidin-4-yl)- (4-fluorophenyl)methanone Step1 Nucleophilic Substitution 1 (e.g., with a piperazine derivative) Start->Step1 Intermediate1 Monosubstituted Pyrimidine Step1->Intermediate1 Step2 Nucleophilic Substitution 2 (e.g., with an aniline derivative) Intermediate1->Step2 Intermediate2 Disubstituted Pyrimidine Step2->Intermediate2 Step3 Introduction of Warhead (e.g., acrylamide) Intermediate2->Step3 FinalProduct Covalent KRAS G12C Inhibitor Step3->FinalProduct

Figure 2: Generalized workflow for the synthesis of KRAS G12C inhibitors.

The dichloropyrimidine core acts as a scaffold to which different functional groups are attached. One chlorine is typically displaced by a nucleophile that will occupy the solvent-exposed region of the KRAS G12C binding pocket, while the other is substituted with a group that extends towards the interior of the pocket. Finally, a reactive group, often an acrylamide, is introduced, which forms a covalent bond with the cysteine-12 residue of the mutant KRAS protein, leading to its irreversible inhibition.[15]

Development of Cyclin-Dependent Kinase (CDK) Inhibitors

The cell cycle is tightly regulated by a family of enzymes called cyclin-dependent kinases (CDKs).[7][18] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[19][20][21] The pyrimidine scaffold is a well-established pharmacophore for the development of ATP-competitive CDK inhibitors.[22]

This compound can be utilized as a starting material for the synthesis of potent and selective CDK inhibitors. Similar to the synthesis of KRAS inhibitors, the dichloropyrimidine core allows for the stepwise introduction of substituents that can occupy the ATP-binding pocket of CDKs, leading to their inhibition and subsequent cell cycle arrest.[22]

Conclusion and Future Perspectives

This compound has emerged as a high-value chemical intermediate in the field of drug discovery. Its modular nature, arising from the differentially reactive chlorine atoms on the pyrimidine ring, provides a robust platform for the synthesis of complex and highly specific inhibitors of challenging cancer targets. The continued exploration of novel nucleophiles for the substitution reactions on this scaffold will undoubtedly lead to the discovery of new drug candidates with improved potency, selectivity, and pharmacokinetic profiles. As our understanding of the molecular drivers of cancer deepens, the demand for versatile and strategically designed building blocks like this compound will only continue to grow, solidifying its role as a key player in the development of next-generation targeted therapies.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of (2,6-Dichloropyrimidin-4-yl)-(4-fluorophenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (2,6-Dichloropyrimidin-4-yl)-(4-fluorophenyl)methanone, a compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth insights into the structural elucidation of this heterocyclic ketone. The guide will cover the foundational principles of NMR spectroscopy, detailed experimental protocols, and a thorough interpretation of the spectral data, including chemical shifts, coupling constants, and the application of two-dimensional (2D) NMR techniques for unambiguous signal assignment.

Introduction: The Significance of this compound

This compound is a molecule that incorporates two key pharmacophores: a dichloropyrimidine ring and a fluorophenyl group. Pyrimidine derivatives are well-established as privileged structures in medicinal chemistry, exhibiting a wide range of biological activities. The presence of chlorine and fluorine atoms can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable scaffold for the development of novel therapeutic agents.

Accurate structural characterization is paramount in the drug discovery process. NMR spectroscopy stands as one of the most powerful analytical techniques for the unambiguous determination of molecular structure in solution. This guide will walk through the complete process of analyzing the ¹H and ¹³C NMR spectra of the title compound, providing a framework for the characterization of similar complex organic molecules.

Foundational Principles of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a phenomenon based on the magnetic properties of atomic nuclei.[1] When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus, a property known as the chemical shift (δ).[1]

In addition to the chemical shift, interactions between neighboring nuclear spins give rise to spin-spin coupling, which results in the splitting of NMR signals into multiplets. The magnitude of this splitting is given by the coupling constant (J), which provides valuable information about the connectivity of atoms within a molecule.[1]

For complex molecules like this compound, one-dimensional (1D) ¹H and ¹³C NMR spectra can sometimes be ambiguous due to signal overlap. In such cases, two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for elucidating the complete molecular structure.[2][3]

Experimental Protocols

Sample Preparation

A crucial first step in obtaining high-quality NMR data is proper sample preparation. The choice of solvent can significantly influence the chemical shifts of signals.[1][4][5][6]

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR.

  • Solvent Selection: Dissolve the sample in approximately 0.6 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds.[4] Other solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used depending on the solubility of the compound.[7]

  • Transfer and Homogenization: Transfer the solution to a standard 5 mm NMR tube. Ensure the sample is fully dissolved and the solution is homogeneous.

NMR Data Acquisition

The following parameters are recommended for acquiring high-resolution NMR spectra on a 400 MHz or 500 MHz spectrometer.

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

Spectral Analysis and Interpretation

The molecular structure of this compound, with the proposed numbering scheme for NMR analysis, is shown below.

Caption: Molecular structure of this compound.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show signals corresponding to the protons on the pyrimidine and fluorophenyl rings.

  • Pyrimidine Ring Proton (H-5): The dichloropyrimidine ring contains a single proton at the C-5 position. This proton is expected to appear as a singlet in the aromatic region, typically downfield due to the electron-withdrawing nature of the adjacent nitrogen atoms and chlorine atoms. The chemical shift of this proton in a related compound, 4,6-dichloropyrimidine, is observed at approximately 7.46 ppm.[8]

  • Fluorophenyl Ring Protons (H-2', H-3', H-5', H-6'): The 4-fluorophenyl group will exhibit a characteristic AA'BB' spin system. The protons ortho to the fluorine atom (H-3' and H-5') will be chemically equivalent, as will the protons meta to the fluorine (H-2' and H-6').

    • The protons H-2' and H-6' are adjacent to the electron-withdrawing carbonyl group and will appear as a multiplet (often appearing as a triplet or doublet of doublets) at a more downfield chemical shift.

    • The protons H-3' and H-5' are ortho to the fluorine atom and will also appear as a multiplet (often appearing as a triplet or doublet of doublets) due to coupling with both the adjacent protons and the fluorine atom.

Table 1: Predicted ¹H NMR Spectral Data

Proton AssignmentPredicted Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-5~7.5 - 7.8s-
H-2', H-6'~7.9 - 8.2m (dd)J(H,H) ≈ 8-9, J(H,F) ≈ 5-6
H-3', H-5'~7.2 - 7.4m (t)J(H,H) ≈ 8-9, J(H,F) ≈ 8-9
¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The presence of fluorine will cause splitting of the signals for the carbons in the fluorophenyl ring due to ¹³C-¹⁹F coupling.[9][10]

  • Carbonyl Carbon (C=O): The ketone carbonyl carbon is expected to appear at a significantly downfield chemical shift, typically in the range of 180-195 ppm.

  • Pyrimidine Ring Carbons (C-2, C-4, C-5, C-6):

    • C-2 and C-6 are attached to chlorine atoms and nitrogen atoms, leading to a downfield shift.

    • C-4 is attached to the carbonyl group and two nitrogen atoms, also resulting in a downfield shift.

    • C-5 is a CH group and will appear at a more upfield position compared to the other pyrimidine carbons.

  • Fluorophenyl Ring Carbons (C-1', C-2', C-3', C-4', C-5', C-6'):

    • C-1' : The ipso-carbon attached to the carbonyl group will be a singlet.

    • C-4' : The carbon directly bonded to the fluorine atom (C-4') will exhibit a large one-bond C-F coupling constant (¹JCF), appearing as a doublet.

    • C-3' and C-5' : The carbons ortho to the fluorine will show a two-bond C-F coupling (²JCF), appearing as doublets.

    • C-2' and C-6' : The carbons meta to the fluorine will display a three-bond C-F coupling (³JCF), also appearing as doublets.

Table 2: Predicted ¹³C NMR Spectral Data

Carbon AssignmentPredicted Chemical Shift (δ) ppmMultiplicity (due to ¹⁹F coupling)Coupling Constant (J) Hz
C=O~185 - 195s-
C-2, C-6~160 - 165s-
C-4~165 - 170s-
C-5~120 - 125s-
C-1'~130 - 135d⁴JCF ≈ 2-4
C-2', C-6'~130 - 135d³JCF ≈ 8-10
C-3', C-5'~115 - 120d²JCF ≈ 20-25
C-4'~165 - 170d¹JCF ≈ 250-260

Advanced 2D NMR Techniques for Structural Confirmation

To definitively assign all proton and carbon signals, 2D NMR experiments are highly recommended.

Caption: Workflow for NMR-based structure elucidation.

  • COSY (¹H-¹H Correlation Spectroscopy): This experiment will show correlations between protons that are spin-spin coupled. In this molecule, it will confirm the coupling between the protons on the fluorophenyl ring (H-2'/H-6' with H-3'/H-5').

  • HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with the carbons to which they are directly attached.[11][12] This is essential for assigning the protonated carbons, such as C-5, C-2'/C-6', and C-3'/C-5'.

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the molecular framework. Key expected HMBC correlations include:

    • H-5 to C-4 and C-6.

    • H-2'/H-6' to C-4', C-1', and the carbonyl carbon.

    • H-3'/H-5' to C-1' and C-4'.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra, supported by 2D correlation experiments, provides an unambiguous method for the structural elucidation of this compound. The principles and methodologies outlined in this guide serve as a robust framework for the characterization of this and other complex heterocyclic molecules, which is a critical step in the advancement of chemical and pharmaceutical research.

References

Mass spectrometry fragmentation of (2,6-Dichloropyrimidin-4-yl)-(4-fluorophenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of (2,6-Dichloropyrimidin-4-yl)-(4-fluorophenyl)methanone

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of this compound, a molecule of interest in pharmaceutical and chemical research. We explore its fragmentation patterns under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS). This document elucidates the principal cleavage pathways, predicts the formation of characteristic fragment ions, and provides detailed experimental protocols for its analysis. The guide is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for structural elucidation and chemical characterization. Key structural features, such as the dichloropyrimidine and fluorophenyl moieties linked by a ketone bridge, dictate a unique and predictable fragmentation signature, which is detailed herein.

Introduction

This compound (Molecular Formula: C₁₁H₅Cl₂FN₂O) is a halogenated heterocyclic ketone. The structural characterization of such molecules is fundamental in drug discovery, process chemistry, and impurity profiling. Mass spectrometry serves as a primary analytical tool for this purpose, offering unparalleled sensitivity and structural information from minimal sample quantities. Understanding the fragmentation behavior of this specific molecule is crucial for its unambiguous identification in complex matrices.

This guide provides a detailed examination of its fragmentation logic. We will leverage established principles from the fragmentation of aromatic ketones, halogenated compounds, and nitrogen-containing heterocycles to build a predictive model of its mass spectrum.[1][2][3] The presence of two chlorine atoms provides a distinct isotopic signature that serves as a powerful diagnostic tool for confirming the presence and composition of chlorine-containing fragments.[4]

Molecular Properties and Isotopic Distribution

  • Molecular Formula: C₁₁H₅Cl₂FN₂O

  • Monoisotopic Molecular Weight: 270.98 g/mol

  • Average Molecular Weight: 271.07 g/mol [5]

A critical feature in the mass spectrum of this compound is the isotopic pattern generated by the two chlorine atoms. Naturally occurring chlorine exists as two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule containing two chlorine atoms will therefore exhibit a characteristic cluster of peaks for the molecular ion (M) and its fragments.

  • M peak: Contains two ³⁵Cl isotopes.

  • M+2 peak: Contains one ³⁵Cl and one ³⁷Cl isotope.

  • M+4 peak: Contains two ³⁷Cl isotopes.

The expected relative intensity ratio for these peaks is approximately 9:6:1, a distinctive signature that aids in identifying chlorine-containing ions.[6]

Ionization Techniques: A Comparative Rationale

The choice of ionization technique profoundly impacts the resulting mass spectrum. For a comprehensive analysis of this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) are valuable.

  • Electron Ionization (EI): This is a high-energy, "hard" ionization technique typically used with Gas Chromatography (GC-MS).[7] It involves bombarding the analyte with 70 eV electrons, leading to the formation of a radical cation (M⁺•) with high internal energy.[8] This energy excess induces extensive and reproducible fragmentation, providing a detailed "fingerprint" of the molecule's structure. However, the molecular ion peak may be weak or absent for some compounds.[8]

  • Electrospray Ionization (ESI): This is a "soft" ionization technique commonly paired with Liquid Chromatography (LC-MS).[7] ESI generates ions by creating a fine spray of charged droplets from a solution, resulting in the formation of even-electron ions, typically a protonated molecule [M+H]⁺ in positive ion mode.[8] This method minimizes in-source fragmentation, making it ideal for determining the molecular weight of the intact molecule. Structural information is then obtained by selecting the [M+H]⁺ ion and subjecting it to Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS).

Predicted Fragmentation Pathways under Electron Ionization (EI-MS)

Upon electron ionization, the this compound molecular ion (M⁺• at m/z 270, based on ³⁵Cl) will undergo several predictable fragmentation reactions driven by the stability of the resulting ions and neutral losses.

The primary cleavage is expected to be the alpha-cleavage adjacent to the carbonyl group, a characteristic fragmentation pathway for ketones and benzophenones.[9][10]

Pathway A: Cleavage yielding the Fluorobenzoyl Cation

The bond between the carbonyl carbon and the dichloropyrimidine ring breaks, leading to the formation of the highly stable 4-fluorobenzoyl cation.

  • M⁺• (m/z 270)[C₇H₄FO]⁺ (m/z 123) + [C₄HCl₂N₂]• This fragment at m/z 123 is a strong indicator of the 4-fluorophenyl ketone moiety.

  • The 4-fluorobenzoyl cation can subsequently lose carbon monoxide (CO) to form a fluorophenyl cation. [C₇H₄FO]⁺ (m/z 123)[C₆H₄F]⁺ (m/z 95) + CO

Pathway B: Cleavage yielding the Dichloropyrimidinyl Cation

The alternative alpha-cleavage involves the breaking of the bond between the carbonyl carbon and the fluorophenyl ring.

  • M⁺• (m/z 270)[C₅HCl₂N₂O]⁺ (m/z 179/181/183) + [C₆H₄F]• This fragment, the (2,6-dichloropyrimidin-4-yl)carbonyl cation, will exhibit the characteristic isotopic pattern for two chlorine atoms.

  • This ion can then lose CO to form the 2,6-dichloropyrimidin-4-yl cation. [C₅HCl₂N₂O]⁺ (m/z 179)[C₄HCl₂N₂]⁺ (m/z 151/153/155) + CO

Pathway C: Loss of Halogen

Loss of a chlorine radical directly from the molecular ion is another common pathway for halogenated compounds.[3]

  • M⁺• (m/z 270)[M-Cl]⁺ (m/z 235/237) + Cl• The resulting ion at m/z 235 will still contain one chlorine atom, giving a characteristic M/M+2 pattern with a ~3:1 ratio.

EI_Fragmentation cluster_A Pathway A cluster_B Pathway B cluster_C Pathway C M M+• (C11H5Cl2FN2O)+ m/z 270/272/274 F123 [C7H4FO]+ m/z 123 M->F123 - [C4HCl2N2]• F179 [C5HCl2N2O]+ m/z 179/181/183 M->F179 - [C6H4F]• F235 [M-Cl]+ m/z 235/237 M->F235 - Cl• F95 [C6H4F]+ m/z 95 F123->F95 - CO F151 [C4HCl2N2]+ m/z 151/153/155 F179->F151 - CO

Caption: Predicted EI fragmentation pathways for this compound.

Fragmentation Analysis under ESI-MS/MS

Under ESI conditions, the molecule will primarily form the protonated species, [M+H]⁺, at m/z 271/273/275. Fragmentation is then induced via CID. The fragmentation of this even-electron ion will differ from the radical-driven chemistry of EI-MS. Protonation is likely to occur on one of the pyrimidine nitrogens or the carbonyl oxygen.

Pathway D: Fragmentation of the Protonated Molecule

Assuming protonation on a pyrimidine nitrogen, the most likely fragmentation pathway involves the neutral loss of the 4-fluorobenzaldehyde molecule after a rearrangement, or cleavage at the ketone bridge.

  • [M+H]⁺ (m/z 271)[C₄H₂Cl₂N₂]⁺ (m/z 151/153/155) + C₇H₅FO (4-fluorobenzaldehyde) This pathway would lead to the protonated dichloropyrimidine cation, a stable fragment.

  • Alternatively, cleavage similar to the EI pathway could occur, yielding the 4-fluorobenzoyl cation. [M+H]⁺ (m/z 271)[C₇H₄FO]⁺ (m/z 123) + C₄H₂Cl₂N₂ (2,6-dichloropyrimidine)

ESI_Fragmentation cluster_D1 Pathway D1 cluster_D2 Pathway D2 MH [M+H]+ (C11H6Cl2FN2O)+ m/z 271/273/275 F151 [C4H2Cl2N2]+ m/z 151/153/155 MH->F151 - C7H5FO F123 [C7H4FO]+ m/z 123 MH->F123 - C4H2Cl2N2

Caption: Predicted ESI-MS/MS fragmentation pathways for the protonated molecule [M+H]⁺.

Summary of Predicted Fragment Ions

The table below summarizes the key fragment ions predicted to be observed in the mass spectra of this compound.

m/z (³⁵Cl) Isotopic Pattern Proposed Formula Proposed Origin Ionization Mode
270M, M+2, M+4 (9:6:1)[C₁₁H₅Cl₂FN₂O]⁺•Molecular IonEI
271M, M+2, M+4 (9:6:1)[C₁₁H₆Cl₂FN₂O]⁺Protonated MoleculeESI
235M, M+2 (3:1)[C₁₁H₅ClFN₂O]⁺Loss of Cl• from M⁺•EI
179M, M+2, M+4 (9:6:1)[C₅HCl₂N₂O]⁺Alpha-cleavage of M⁺•EI
151M, M+2, M+4 (9:6:1)[C₄HCl₂N₂]⁺Loss of CO from m/z 179 or loss from [M+H]⁺EI / ESI
123None[C₇H₄FO]⁺Alpha-cleavage of M⁺• or loss from [M+H]⁺EI / ESI
95None[C₆H₄F]⁺Loss of CO from m/z 123EI

Experimental Protocols

To validate these predictions, the following experimental setups are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis

This protocol is designed for the analysis of the thermally stable title compound using EI.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

  • GC System:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet: Split/splitless injector at 280°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 300°C at 20°C/min, and hold for 5 minutes.

  • MS System (EI):

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230°C.

    • Electron Energy: 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis

This protocol is suitable for analyzing the compound and confirming its molecular weight and fragmentation via CID.

  • Sample Preparation: Dissolve 1 mg of the compound in 10 mL of Methanol or Acetonitrile. Further dilute to ~1-10 µg/mL with the initial mobile phase.

  • LC System:

    • Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS System (ESI-MS/MS):

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325°C.

    • Gas Flow: 8 L/min.

    • Data Acquisition:

      • MS1 Scan: Scan from m/z 100-500 to identify the [M+H]⁺ ion at m/z 271.

      • MS2 (Product Ion) Scan: Isolate the precursor ion at m/z 271 and fragment using an appropriate collision energy (e.g., 10-40 eV) to generate the product ion spectrum.

Conclusion

The mass spectrometric fragmentation of this compound is highly predictable and yields structurally significant ions. Under EI, the molecule is expected to fragment primarily via alpha-cleavage at the ketone bridge, producing characteristic ions at m/z 123 (fluorobenzoyl) and m/z 179 (dichloropyrimidinylcarbonyl). Under ESI-MS/MS, the protonated molecule at m/z 271 fragments to produce similar key ions. The distinct isotopic patterns arising from the two chlorine atoms serve as an essential validation tool in spectrum interpretation. The protocols and predictive data provided in this guide offer a robust framework for the confident identification and structural confirmation of this compound in a research or quality control setting.

References

A Technical Guide to the Synthesis of Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyrimidine Scaffold

The pyrimidine ring system, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 3 positions, is a cornerstone of medicinal chemistry and drug development.[1][2] Its prevalence in nature as a core component of nucleobases—cytosine, thymine, and uracil—underscores its fundamental role in the machinery of life.[1][3] This inherent biological relevance has made pyrimidine and its derivatives "privileged scaffolds" in the design of therapeutic agents.[3] A vast array of clinically approved drugs, targeting conditions from cancer (e.g., 5-Fluorouracil, Imatinib) and viral infections (e.g., Zidovudine) to bacterial infections (e.g., Trimethoprim), feature this versatile heterocycle.[3][4][5][6]

The therapeutic efficacy of pyrimidine-based drugs stems from their ability to mimic endogenous nucleobases, allowing them to interact with a wide range of biological targets such as protein kinases, dihydrofolate reductase, and reverse transcriptase.[7] The strategic placement of substituents on the pyrimidine core allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties, enabling medicinal chemists to optimize potency, selectivity, and drug-like characteristics.

This guide provides an in-depth exploration of the key synthetic strategies for constructing and functionalizing the pyrimidine ring. We will delve into the mechanistic underpinnings of classical methods, detail modern, high-efficiency protocols, and offer practical insights to guide the researcher in selecting the optimal synthetic route for their target molecule.

Part 1: Classical Approaches to Pyrimidine Ring Construction

The foundational methods for pyrimidine synthesis have been refined over a century and remain highly relevant for their robustness and scalability. The most prominent of these is the Principal Synthesis, which involves the condensation of a three-carbon electrophilic unit with a C-N-C nucleophilic unit.

The Pinner Synthesis: A Cornerstone Reaction

First reported by Pinner in 1884, this reaction involves the cyclocondensation of a β-dicarbonyl compound (or its equivalent) with an amidine, urea, or guanidine.[8][9] This approach is one of the most versatile and widely used methods for creating substituted pyrimidines.[8]

Mechanism and Rationale:

The reaction is typically catalyzed by either acid or base.[9] The mechanism proceeds through an initial condensation of the amidine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form an enamine intermediate. This is followed by an intramolecular cyclization via attack of the second amidine nitrogen onto the remaining carbonyl group. A final dehydration step then yields the aromatic pyrimidine ring.

The choice of catalyst and reaction conditions is critical. Base catalysis (e.g., sodium ethoxide) is often employed to deprotonate the β-dicarbonyl compound, increasing its nucleophilicity. Acid catalysis can be used to activate the carbonyl groups towards nucleophilic attack. The specific substitution pattern on the final pyrimidine is dictated by the choice of the starting materials.

G cluster_reactants Reactants cluster_process Reaction Pathway dicarbonyl β-Dicarbonyl (e.g., Acetylacetone) condensation Initial Condensation dicarbonyl->condensation + Amidine amidine Amidine (e.g., Guanidine) amidine->condensation cyclization Intramolecular Cyclization condensation->cyclization Forms Enamine Intermediate dehydration Dehydration/ Aromatization cyclization->dehydration product Substituted Pyrimidine dehydration->product

Representative Protocol: Synthesis of 2-Amino-4,6-dimethylpyrimidine

This protocol details the synthesis of a simple 2-aminopyrimidine from acetylacetone and guanidine, a common variant of the Pinner synthesis.[10]

Materials:

  • Acetylacetone (1,3-pentanedione)

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • Ethanol (absolute)

  • Diethyl ether

  • Hydrochloric acid (HCl)

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium metal in absolute ethanol under a nitrogen atmosphere to prepare a solution of sodium ethoxide. Causality: Sodium ethoxide acts as a strong base to deprotonate the acetylacetone and to neutralize the guanidine hydrochloride, liberating the free guanidine base needed for the reaction.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride and stir until it dissolves completely.

  • Addition of Dicarbonyl: Add acetylacetone dropwise to the reaction mixture at room temperature. An exothermic reaction may be observed.

  • Reflux: After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Causality: Heating provides the necessary activation energy for the cyclization and subsequent dehydration steps to proceed to completion.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Treat the resulting residue with cold water to dissolve the inorganic salts (NaCl).

    • The crude product may precipitate. Collect the solid by filtration.

    • If no precipitate forms, neutralize the aqueous solution with HCl, which may induce precipitation.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure 2-amino-4,6-dimethylpyrimidine.

Expected Outcome: This procedure typically yields the desired product in good to excellent yields (70-90%). The final product can be characterized by NMR spectroscopy and mass spectrometry to confirm its structure.

Part 2: Modern Synthetic Methodologies

While classical methods are reliable, modern organic synthesis has driven the development of more efficient, sustainable, and versatile strategies. These include multicomponent reactions and the late-stage functionalization of pre-formed pyrimidine rings.

Multicomponent Reactions (MCRs)

MCRs are highly attractive as they allow the synthesis of complex molecules in a single step from three or more starting materials, minimizing waste and improving operational efficiency.[11][12] The Biginelli reaction is a classic example, but contemporary research has expanded the MCR toolkit significantly.

Iridium-Catalyzed Multicomponent Synthesis from Alcohols

A notable recent development is the iridium-catalyzed synthesis of pyrimidines from amidines and up to three different alcohol molecules.[11][13] This sustainable method uses readily available alcohols as building blocks and proceeds through a sequence of condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts.[11][12]

Key Features:

  • High Atom Economy: Utilizes simple, accessible starting materials.

  • Regioselectivity: Allows for the synthesis of highly and unsymmetrically substituted pyrimidines.[11]

  • Sustainability: Avoids pre-functionalized substrates and generates minimal waste.[11]

Starting MaterialsCatalyst SystemKey AdvantagesTypical YieldsReference
Amidines + 3 AlcoholsPN₅P-Ir-pincer complexHigh regioselectivity, sustainableup to 93%[11]
Enamines, Orthoformate, NH₄OAcZnCl₂Single-step, good for mono/di-substitutedGood[13]
Aldehydes, Malononitrile, (Thio)barbituric acidNanocatalysts / BaseGreen protocol, access to fused systems17-95%[14]

Table 1. Comparison of Selected Modern Multicomponent Reactions for Pyrimidine Synthesis.

C-H Functionalization of the Pyrimidine Core

Instead of building the ring from scratch, an alternative and powerful strategy is the direct functionalization of an existing pyrimidine core. This is particularly useful for late-stage modification in drug discovery programs. Transition metal-catalyzed C-H activation has emerged as a premier tool for this purpose.[3][15]

Mechanism and Rationale:

Palladium catalysis is frequently employed for the direct arylation, alkenylation, or amination of C-H bonds on the pyrimidine ring.[16] The C5 position is often the most reactive site for electrophilic-type substitution, while nucleophilic substitution is favored at the C2, C4, and C6 positions.[8]

The catalytic cycle typically involves:

  • C-H Activation/Metalation: The palladium catalyst coordinates to the pyrimidine and activates a specific C-H bond, often with the help of a directing group or through a concerted metalation-deprotonation pathway.

  • Oxidative Addition (for cross-coupling): If coupling with a halide (e.g., Ar-Br), the palladium center undergoes oxidative addition.

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C or C-X bond and regenerating the active catalyst.

G

Representative Protocol: Pd-Catalyzed C5-Arylation of 2-Aminopyrimidine

This protocol is a generalized example based on modern C-H functionalization methods.[16]

Materials:

  • 2-Aminopyrimidine derivative

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Potassium carbonate (K₂CO₃) or another base

  • Anhydrous solvent (e.g., DMF, Dioxane)

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add the 2-aminopyrimidine substrate, aryl bromide, and base under an inert atmosphere (Nitrogen or Argon). Causality: The inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) active catalyst, which is formed in situ.

  • Catalyst Loading: Add the palladium catalyst and ligand to the flask.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Degassing: Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by using a freeze-pump-thaw technique. Causality: Removing dissolved oxygen is critical for catalyst stability and reaction efficiency.

  • Reaction: Heat the mixture to the required temperature (typically 100-140 °C) and stir vigorously for 12-24 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.

    • Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over sodium sulfate, concentrate under reduced pressure, and purify the residue using flash column chromatography to isolate the C5-arylated pyrimidine.

Conclusion and Future Outlook

The synthesis of substituted pyrimidines is a mature yet continually evolving field. Classical methods like the Pinner synthesis provide reliable and scalable routes to a wide range of core structures. Concurrently, modern advancements, particularly in multicomponent reactions and transition metal-catalyzed C-H functionalization, are revolutionizing the efficiency, sustainability, and scope of pyrimidine synthesis.[3][11][16] These cutting-edge techniques empower chemists to construct complex molecular architectures and perform late-stage modifications that were previously challenging, accelerating the discovery of new therapeutic agents. Future developments will likely focus on further enhancing the sustainability of these processes through photoredox and electrocatalysis, as well as leveraging machine learning and automation to optimize reaction conditions and predict novel synthetic pathways.

References

An In-Depth Technical Guide to the Synthesis of (2,6-Dichloropyrimidin-4-yl)-(4-fluorophenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathways for preparing (2,6-Dichloropyrimidin-4-yl)-(4-fluorophenyl)methanone, a key intermediate in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, mechanistic insights, and a comparative analysis of the primary synthetic routes.

Introduction

This compound is a substituted pyrimidinyl ketone. The pyrimidine core is a prevalent scaffold in a vast array of biologically active molecules, while the dichloropyrimidine moiety offers versatile handles for further chemical modification through nucleophilic aromatic substitution. The 4-fluorophenyl group is a common feature in many modern pharmaceuticals, often introduced to modulate metabolic stability and binding affinity. The synthesis of this molecule, therefore, requires a robust and scalable strategy. This guide will explore the two most prominent and industrially viable synthetic approaches: Friedel-Crafts acylation and the Grignard reaction.

Synthetic Strategies: A Comparative Overview

The selection of a synthetic route for this compound is primarily dictated by the availability of starting materials, desired scale, and process safety considerations. Below is a summary of the two principal pathways.

Synthetic Pathway Key Starting Materials Advantages Challenges
Route 1: Friedel-Crafts Acylation 2,6-Dichloropyrimidine-4-carbonyl chloride, FluorobenzeneDirect C-C bond formation; often high yielding.Requires a stoichiometric amount of Lewis acid catalyst; potential for side reactions if the aromatic ring is highly activated or deactivated.
Route 2: Grignard Reaction 2,6-Dichloropyrimidine-4-carbonyl chloride, 1-Bromo-4-fluorobenzene, MagnesiumUtilizes readily available organometallic reagents; generally good functional group tolerance.Highly sensitive to moisture and protic solvents; requires strictly anhydrous conditions.

Route 1: The Friedel-Crafts Acylation Pathway

The Friedel-Crafts acylation is a classic and powerful method for the formation of aryl ketones.[1][2][3] In this approach, the pyrimidine ring, bearing an acyl chloride, acts as the electrophile, which then reacts with fluorobenzene in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Diagram of the Friedel-Crafts Acylation Workflow

Friedel_Crafts_Acylation OroticAcid Orotic Acid Monohydrate AcylChloride 2,6-Dichloropyrimidine- 4-carbonyl chloride OroticAcid->AcylChloride PCl₃, DMF (Chlorination) AlCl3 AlCl₃ Fluorobenzene Fluorobenzene TargetMolecule (2,6-Dichloropyrimidin-4-yl)- (4-fluorophenyl)methanone AlCl3->TargetMolecule Friedel-Crafts Acylation

Caption: Workflow for the synthesis via Friedel-Crafts acylation.

Step 1: Synthesis of 2,6-Dichloropyrimidine-4-carbonyl chloride

The key electrophile, 2,6-dichloropyrimidine-4-carbonyl chloride, can be synthesized from the readily available orotic acid monohydrate.[4] This transformation involves a chlorination and subsequent formation of the acyl chloride.

Experimental Protocol:

  • To a dry reaction flask, add orotic acid monohydrate (1 equivalent), phosphorus trichloride (PCl₃, ~5.5 equivalents), and a catalytic amount of N,N-dimethylformamide (DMF, ~20 drops).

  • Heat the reaction mixture to 110 °C and stir overnight.

  • After cooling to room temperature, add hexane to precipitate the product and remove excess reagents.

  • The hexane layer is separated, washed with deionized water and brine, and then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield 2,6-dichloropyrimidine-4-carbonyl chloride as a light yellow liquid.[4]

Alternatively, 2,6-dichloropyrimidine-4-carboxylic acid can be used as a starting material and converted to the acyl chloride using standard chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride.[5][6][7]

Step 2: Friedel-Crafts Acylation Reaction

With the acyl chloride in hand, the Friedel-Crafts acylation is performed. The Lewis acid catalyst activates the acyl chloride, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich fluorobenzene.

Experimental Protocol:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend aluminum chloride (AlCl₃, 1.1 equivalents) in an anhydrous solvent such as dichloromethane (DCM).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2,6-dichloropyrimidine-4-carbonyl chloride (1 equivalent) in anhydrous DCM to the AlCl₃ suspension.

  • Add fluorobenzene (1 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Route 2: The Grignard Reaction Pathway

An alternative and equally potent strategy involves the use of a Grignard reagent. This organometallic approach hinges on the nucleophilic addition of a 4-fluorophenyl magnesium halide to the electrophilic carbonyl carbon of 2,6-dichloropyrimidine-4-carbonyl chloride.[8][9][10]

Diagram of the Grignard Reaction Workflow

Grignard_Reaction BromoFluorobenzene 1-Bromo-4-fluorobenzene GrignardReagent 4-Fluorophenylmagnesium bromide BromoFluorobenzene->GrignardReagent Anhydrous Ether (Grignard Formation) Magnesium Magnesium Turnings Magnesium->GrignardReagent Anhydrous Ether (Grignard Formation) TargetMolecule (2,6-Dichloropyrimidin-4-yl)- (4-fluorophenyl)methanone GrignardReagent->TargetMolecule Nucleophilic Addition AcylChloride 2,6-Dichloropyrimidine- 4-carbonyl chloride AcylChloride->TargetMolecule Nucleophilic Addition

Caption: Workflow for the synthesis via Grignard reaction.

Step 1: Preparation of 4-Fluorophenylmagnesium Bromide

The Grignard reagent is prepared by the reaction of an organohalide with magnesium metal in an anhydrous ether solvent.[11]

Experimental Protocol:

  • Flame-dry a three-necked flask equipped with a reflux condenser and a dropping funnel under a stream of inert gas.

  • Place magnesium turnings (1.1 equivalents) in the flask.

  • Add a small amount of anhydrous diethyl ether or tetrahydrofuran (THF) to just cover the magnesium.

  • In the dropping funnel, prepare a solution of 1-bromo-4-fluorobenzene (1 equivalent) in the anhydrous solvent.

  • Add a small portion of the 1-bromo-4-fluorobenzene solution to the magnesium suspension. The reaction can be initiated by gentle warming or the addition of a small crystal of iodine.

  • Once the reaction has initiated (indicated by a color change and gentle refluxing), add the remaining 1-bromo-4-fluorobenzene solution dropwise at a rate that maintains a gentle reflux.[11]

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 20-30 minutes to ensure complete formation of the Grignard reagent.[11]

Step 2: Reaction with 2,6-Dichloropyrimidine-4-carbonyl chloride

The freshly prepared Grignard reagent is then reacted with the pyrimidine acyl chloride.

Experimental Protocol:

  • Cool the solution of 4-fluorophenylmagnesium bromide to 0 °C in an ice bath.

  • Prepare a solution of 2,6-dichloropyrimidine-4-carbonyl chloride (1 equivalent, prepared as in Route 1) in anhydrous THF.

  • Add the acyl chloride solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate or diethyl ether.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography or recrystallization.

Conclusion

Both the Friedel-Crafts acylation and the Grignard reaction represent effective and reliable methods for the synthesis of this compound. The choice between these two routes will depend on the specific laboratory capabilities and the cost and availability of the starting materials. The Friedel-Crafts route is more direct but requires careful handling of the Lewis acid catalyst. The Grignard route is a powerful alternative, though it necessitates strict adherence to anhydrous reaction conditions. Both pathways provide access to this valuable chemical intermediate, paving the way for further derivatization and the development of novel bioactive compounds.

References

The Strategic Role of (2,6-Dichloropyrimidin-4-yl)-(4-fluorophenyl)methanone in Modern Drug Discovery: A Technical Guide to its Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, renowned for its prevalence in a multitude of biologically active compounds. Within this vast chemical space, (2,6-Dichloropyrimidin-4-yl)-(4-fluorophenyl)methanone emerges not as a therapeutic agent in its own right, but as a highly strategic intermediate, a linchpin in the synthesis of sophisticated molecular architectures. The two chlorine atoms, differentially activated, provide a versatile handle for sequential and regioselective nucleophilic substitutions, while the 4-fluorophenyl ketone moiety offers a key pharmacophoric element and a point for further derivatization. This technical guide provides an in-depth exploration of the synthesis, reactivity, and, most importantly, the derivatization of this core structure into potent analogs, with a particular focus on the development of kinase inhibitors for oncological applications. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present a clear analysis of structure-activity relationships (SAR) to empower researchers in the rational design of next-generation therapeutics.

The Core Moiety: Synthesis and Physicochemical Properties

This compound (CAS 1099597-81-5) is a crystalline solid with a melting point of 95-99°C.[1] While not extensively documented as a final product, its synthesis is achievable through established pyrimidine chemistry. A common conceptual pathway involves the condensation of a suitable three-carbon precursor with urea or a related amidine, followed by chlorination.

A plausible synthetic route begins with the Claisen condensation of diethyl malonate and ethyl 4-fluorobenzoate to form the corresponding β-ketoester. This intermediate can then be cyclized with urea in the presence of a base to yield 4-(4-fluorobenzoyl)-6-hydroxypyrimidin-2(1H)-one. Subsequent chlorination, for instance using phosphorus oxychloride (POCl₃), would then furnish the target molecule. The use of a tertiary amine base, such as N,N-diethylaniline, can be crucial in this chlorination step to trap the generated HCl and improve yields.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1099597-81-5[3]
Molecular Formula C₁₁H₅Cl₂FN₂O
Molecular Weight 271.07 g/mol [4]
Melting Point 95-99°C[1]
Boiling Point 412.6±40.0 °C (Predicted)[1]
Density 1.488±0.06 g/cm³ (Predicted)[1]
pKa -7.46±0.32 (Predicted)[1]

Reactivity and the Rationale for its Utility

The synthetic power of this compound lies in the differential reactivity of its two chlorine atoms. The chlorine at the 4-position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the 2-position. This is due to the electron-withdrawing effect of the adjacent nitrogen atom and the ketone group, which stabilize the Meisenheimer complex intermediate formed during the substitution at C4. This regioselectivity is a critical feature that allows for a controlled, stepwise introduction of different substituents.

However, the presence of substituents on the pyrimidine ring can influence this selectivity. For instance, strong electron-donating groups at the 6-position can sometimes favor substitution at the 2-position. While our core molecule has a chlorine at the 6-position, this principle is important to consider when designing multi-step syntheses.

The ketone moiety itself is also a reactive handle. It can be reduced to a secondary alcohol, which can then be further functionalized, or it can be a site for the introduction of other groups through various condensation reactions.

Analogs and Derivatives: A Gateway to Kinase Inhibition

The 2,4-disubstituted pyrimidine scaffold is a privileged structure in the design of kinase inhibitors.[4] These small molecules are designed to compete with ATP for binding to the kinase active site. The pyrimidine core often forms crucial hydrogen bond interactions with the "hinge" region of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme.

The general strategy for utilizing our core molecule in the synthesis of kinase inhibitors involves the sequential substitution of the two chlorine atoms.

General Synthetic Strategy for Kinase Inhibitor Analogs

The most common approach involves the initial, more facile substitution at the 4-position with a primary or secondary amine. This is typically carried out in a suitable solvent such as isopropanol or DMF, often with the addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the HCl byproduct. The resulting 2-chloro-4-amino-substituted pyrimidine is then subjected to a second nucleophilic substitution at the 2-position, often requiring more forcing conditions (higher temperatures or the use of a catalyst) to displace the less reactive chlorine.

G start (2,6-Dichloropyrimidin-4-yl)- (4-fluorophenyl)methanone intermediate 2-Chloro-4-(substituted-amino)- pyrimidin-4-yl)-(4-fluorophenyl)methanone start->intermediate R1-NH2, Base (Nucleophilic Substitution at C4) final 2,4-Disubstituted Pyrimidine (Kinase Inhibitor Analog) intermediate->final R2-NH2, Heat (Nucleophilic Substitution at C2)

Caption: General synthetic workflow for kinase inhibitor analogs.

Exemplary Analogs and Structure-Activity Relationships (SAR)

While direct examples starting from our specific core molecule are not abundant in the public literature, we can extrapolate from the vast body of research on related 2,4-diaminopyrimidine kinase inhibitors to understand the likely SAR.

Table 2: Hypothetical Analogs and Predicted Kinase Inhibitory Activity

Analog Structure (R1 and R2 substituents)Predicted Target Kinase FamilyRationale for SAR
R1: 3-ethynylanilineR2: 4-(4-methylpiperazin-1-yl)anilineEGFR, HER2The 3-ethynylaniline at C4 can form a covalent bond with a cysteine residue in the active site of EGFR. The solubilizing piperazine group at C2 enhances pharmacokinetic properties.
R1: 3-aminopyrazoleR2: 4-morpholinoanilineAurora KinasesThe pyrazole moiety can form additional hydrogen bonds in the active site. The morpholine group improves solubility and metabolic stability.
R1: 4-fluoroanilineR2: 1H-indazol-5-amineVEGFRThe indazole group is a common feature in VEGFR inhibitors, forming key interactions with the kinase hinge.

The key takeaways from SAR studies on this class of compounds are:

  • The 4-Anilino Moiety: Substituents on the aniline ring at the C4 position can significantly impact potency and selectivity. Small, hydrophobic groups are often well-tolerated, while larger groups can be used to probe for specific interactions in the active site.

  • The 2-Amino Group: The substituent at the C2 position is often used to modulate physicochemical properties such as solubility and cell permeability. The inclusion of basic amines like piperazine or morpholine is a common strategy to improve these properties.

  • The 5- and 6-Positions: While our core has a chlorine at C6, modifications at the C5 and C6 positions of the pyrimidine ring can be used to further fine-tune the activity and selectivity of the inhibitors.

Experimental Protocols

The following are representative, detailed protocols for the key transformations involved in the synthesis of analogs from this compound.

Protocol 1: Mono-amination at the C4-Position

Objective: To synthesize a 2-chloro-4-(substituted-amino)pyrimidine derivative.

Materials:

  • This compound (1.0 eq)

  • Substituted amine (e.g., 3-ethynylaniline) (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous isopropanol

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet

Procedure:

  • To a solution of this compound in anhydrous isopropanol, add the substituted amine and DIPEA.

  • Stir the reaction mixture at 80°C under a nitrogen atmosphere for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-chloro-4-(substituted-amino)pyrimidine derivative.

Protocol 2: Di-amination at the C2-Position

Objective: To synthesize a 2,4-diaminopyrimidine derivative.

Materials:

  • 2-Chloro-4-(substituted-amino)pyrimidine derivative (from Protocol 1) (1.0 eq)

  • Second substituted amine (e.g., 4-(4-methylpiperazin-1-yl)aniline) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sealed reaction vial

Procedure:

  • In a sealed reaction vial, dissolve the 2-chloro-4-(substituted-amino)pyrimidine derivative in anhydrous DMF.

  • Add the second substituted amine.

  • Heat the reaction mixture to 120-140°C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or preparative HPLC to yield the final 2,4-diaminopyrimidine derivative.

Signaling Pathways and Biological Context

The derivatives of this compound, particularly the kinase inhibitors, are designed to interfere with cellular signaling pathways that are often dysregulated in cancer. For example, inhibitors of the Epidermal Growth Factor Receptor (EGFR) can block the downstream signaling cascades that promote cell proliferation, survival, and metastasis.

G cluster_0 EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Ligand Binding RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF MAPK Pathway MEK MEK RAF->MEK MAPK Pathway ERK ERK MEK->ERK MAPK Pathway Transcription Factors Transcription Factors ERK->Transcription Factors Phosphorylation Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival Pyrimidine Derivative Pyrimidine Derivative Pyrimidine Derivative->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by a pyrimidine derivative.

Conclusion and Future Perspectives

This compound is a valuable and versatile intermediate in the synthesis of complex, biologically active molecules. Its well-defined reactivity allows for the controlled and sequential introduction of various substituents, making it an ideal starting point for the construction of libraries of compounds for drug discovery. The pyrimidine scaffold, particularly in its 2,4-disubstituted form, will undoubtedly continue to be a major focus of research in the development of kinase inhibitors and other targeted therapies. Future work in this area will likely focus on the development of more selective and potent inhibitors with improved pharmacokinetic profiles, as well as the exploration of novel substitution patterns and the derivatization of the ketone moiety to access new chemical space.

References

Methodological & Application

Suzuki coupling protocols for (2,6-Dichloropyrimidin-4-yl)-(4-fluorophenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Regiocontrolled Suzuki Coupling of (2,6-Dichloropyrimidin-4-yl)-(4-fluorophenyl)methanone

Introduction: The Strategic Importance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous biologically active compounds, including approved drugs like Imatinib (Gleevec) and Rosuvastatin (Crestor).[1][2] The ability to selectively functionalize the pyrimidine ring via cross-coupling reactions is therefore of paramount importance for the development of novel therapeutics and functional materials. The Suzuki-Miyaura coupling, a powerful palladium-catalyzed reaction for forming carbon-carbon bonds, is an exceptionally effective method for this purpose.[3][4][5]

This application note provides a detailed guide for researchers on conducting the Suzuki coupling reaction with this compound. This substrate presents a unique opportunity and challenge: the two chlorine atoms at the C2 and C6 positions are electronically similar, necessitating precise control over reaction conditions to achieve selective mono-arylation or exhaustive di-arylation. We will delve into the mechanistic rationale behind reagent selection and provide robust, step-by-step protocols for achieving both synthetic outcomes.

Part 1: Scientific Principles and Mechanistic Rationale

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is critical for troubleshooting and optimizing the reaction. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the dichloropyrimidine substrate. This is often the rate-limiting step. The electron-deficient nature of the pyrimidine ring makes it significantly more reactive than analogous benzene halides, facilitating the use of even less reactive chloro-substrates.[3][6]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst to re-enter the cycle.[7]

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-Cl(L_n) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'-B(OH)2 Base pd_biaryl Ar-Pd(II)-Ar'(L_n) transmetalation->pd_biaryl reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product catalyst_regeneration Catalyst Regeneration sub R-Cl sub->oxidative_addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Substrate Reactivity and Regioselectivity

For dihalogenated pyrimidines, the relative reactivity of the halogen positions dictates the outcome. In 2,4-dichloropyrimidines, the C4 position is consistently reported to be more reactive towards Suzuki coupling.[1][8] For the substrate , this compound, the C2 and C6 positions are electronically very similar. The large ketone substituent at C4 does not impart a significant electronic bias to either adjacent position.

Therefore, achieving selectivity is not governed by inherent electronic preference but must be controlled through experimental conditions:

  • Selective Mono-arylation: This is achieved by controlling the stoichiometry. Using the dichloropyrimidine as the limiting reagent (or a 1:1 ratio with the boronic acid) and carefully monitoring reaction time will favor the formation of the mono-substituted product.

  • Di-arylation: Driving the reaction to completion with an excess of the boronic acid (e.g., >2.2 equivalents) and sufficient heating will yield the di-substituted product.

Rationale for Reagent and Condition Selection

The choice of catalyst, base, and solvent system is critical for a successful reaction.[9]

  • Catalyst System:

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): This is a highly reliable and commonly used catalyst for Suzuki couplings involving activated chloro-heterocycles.[1][4][5] It is an excellent starting point for this substrate due to the pyrimidine ring's electron-deficient nature.

    • Ligands: The triphenylphosphine ligands are crucial for stabilizing the palladium center and facilitating the catalytic cycle. For more challenging couplings, specialized bulky, electron-rich phosphine ligands can be employed, but are often unnecessary for reactive substrates like this one.[7][10]

  • Base Selection:

    • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄): Both are effective bases.[5][9] K₃PO₄ is a slightly stronger base and can sometimes lead to better results, particularly with less reactive boronic acids.[11] The base is essential for the transmetalation step.

  • Solvent System:

    • 1,4-Dioxane/Water or Toluene/Ethanol/Water: A mixed solvent system is required. The organic solvent (dioxane, toluene) dissolves the organic substrate and catalyst, while water is necessary to dissolve the inorganic base.[2][5] The use of alcoholic co-solvents like ethanol has been shown to improve reactivity and allow for lower reaction temperatures.[2]

  • Inert Atmosphere:

    • Palladium(0) catalysts are sensitive to oxygen and can be oxidized to an inactive Pd(II) state.[9] Therefore, it is imperative to degas the solvent and maintain the reaction under an inert atmosphere (Nitrogen or Argon) to ensure catalyst longevity and high yields.

Part 2: Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts are toxic and should be handled with care.

Protocol 1: Selective Mono-Arylation

This protocol is optimized to favor the formation of (2-Aryl-6-chloropyrimidin-4-yl)-(4-fluorophenyl)methanone.

Materials & Equipment:

  • This compound

  • Arylboronic Acid (1.05 equivalents)

  • Pd(PPh₃)₄ (0.03 - 0.05 equivalents)

  • Potassium Carbonate (K₂CO₃) (3.0 equivalents)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas line (Nitrogen or Argon)

  • Heating mantle or oil bath with temperature control

  • Standard glassware for work-up and purification

Step-by-Step Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.05 eq), and K₂CO₃ (3.0 eq).

  • Inerting: Seal the flask, and evacuate and backfill with inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water 4:1). The reaction mixture should be a stirrable slurry.

  • Catalyst Addition: Briefly open the flask under a positive flow of inert gas and add Pd(PPh₃)₄ (0.05 eq).

  • Reaction: Seal the flask and heat the mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours. Look for the consumption of the starting material and the appearance of a new, less polar spot.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the mono-arylated product.

Protocol 2: Exhaustive Di-Arylation

This protocol is designed to synthesize the (2,6-Diarylpyrimidin-4-yl)-(4-fluorophenyl)methanone product.

Materials & Equipment:

  • This compound

  • Arylboronic Acid (2.5 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • Potassium Carbonate (K₂CO₃) (6.0 equivalents)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Same equipment as Protocol 1

Step-by-Step Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (2.5 eq), and K₂CO₃ (6.0 eq).

  • Inerting: Follow the same procedure as in Protocol 1 to establish an inert atmosphere.

  • Solvent & Catalyst Addition: Add the degassed solvent mixture followed by the Pd(PPh₃)₄ catalyst (0.05 eq) under a positive flow of inert gas.

  • Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12-24 hours, or until TLC/LC-MS analysis shows complete consumption of the mono-arylated intermediate.

  • Work-up & Purification: Follow the same work-up and purification procedure as described in Protocol 1. The di-arylated product will be significantly less polar than the mono-arylated intermediate.

Part 3: Data Summary and Troubleshooting

Summary of Recommended Conditions
ParameterProtocol 1: Mono-ArylationProtocol 2: Di-ArylationRationale
Dichloropyrimidine 1.0 eq1.0 eqSubstrate
Boronic Acid 1.0 - 1.1 eq2.2 - 2.5 eqStoichiometry controls selectivity.
Catalyst (Pd(PPh₃)₄) 3 - 5 mol%5 mol%Ensures efficient catalytic turnover.
Base (K₂CO₃) 3.0 eq6.0 eqActivates the boronic acid for each coupling step.
Solvent Dioxane/H₂O (4:1)Dioxane/H₂O (4:1)Standard solvent system for reagent solubility.
Temperature 90 - 100 °C100 °CProvides thermal energy for oxidative addition.
Time 4 - 12 h12 - 24 hLonger time needed to drive the second coupling.
Expected Yield 60 - 85%55 - 80%Typical yield range after purification.
Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidized).2. Insufficient heating.3. Poor quality boronic acid.1. Ensure proper degassing; use fresh catalyst.2. Verify reaction temperature.3. Use fresh, high-purity boronic acid.
Significant Side Products 1. Homocoupling of boronic acid.2. Protodeboronation (boronic acid replaced by H).1. Caused by oxygen; improve degassing technique.2. Ensure base is not too strong or reaction time too long.
Mixture of Mono/Di Product 1. Incorrect stoichiometry.2. In Protocol 1, reaction ran too long.1. Carefully measure reagents.2. Monitor reaction closely by TLC/LC-MS and stop when starting material is consumed.

Part 4: Experimental Workflow Visualization

workflow cluster_prep Reaction Preparation cluster_reaction Reaction & Analysis cluster_purification Work-up & Purification reagents 1. Weigh Reagents (Substrate, Boronic Acid, Base) setup 2. Assemble Schlenk Flask reagents->setup degas 3. Evacuate & Backfill (3x with N2/Ar) setup->degas solvents 4. Add Degassed Solvents degas->solvents catalyst 5. Add Catalyst solvents->catalyst heat 6. Heat to 90-100 °C catalyst->heat monitor 7. Monitor by TLC/LC-MS heat->monitor workup 8. Aqueous Work-up (EtOAc/H2O) monitor->workup purify 9. Column Chromatography workup->purify characterize 10. Characterization (NMR, MS) purify->characterize

Caption: A generalized workflow for the Suzuki coupling of dichloropyrimidines.

References

Application Notes and Protocols for (2,6-Dichloropyrimidin-4-yl)-(4-fluorophenyl)methanone in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols for utilizing (2,6-Dichloropyrimidin-4-yl)-(4-fluorophenyl)methanone (CAS No. 1099597-81-5) as a versatile scaffold in drug discovery campaigns. While specific biological activity for this compound is not extensively documented in peer-reviewed literature, its chemical architecture, featuring a highly reactive dichloropyrimidine core, presents a valuable starting point for the synthesis of diverse compound libraries targeting a range of therapeutic areas.

Introduction: The Pyrimidine Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrimidine ring is a fundamental heterocyclic motif found in a vast array of biologically active molecules, including nucleic acids and numerous approved drugs.[1][2] Its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological targets makes it a "privileged scaffold" in medicinal chemistry. Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects.[3][4][5][6][7][8][9]

This compound is a key building block for the synthesis of novel pyrimidine-based drug candidates. The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups and the exploration of chemical space around the core scaffold. The 4-fluorophenyl methanone moiety provides an additional site for modification and can contribute to the overall pharmacological profile of the synthesized derivatives.

Physicochemical Properties and Handling

PropertyValueReference
CAS Number 1099597-81-5[1]
Molecular Formula C₁₁H₅Cl₂FN₂O[1]
Molecular Weight 271.07 g/mol [1]
Melting Point 95-99 °C[1][4]
Boiling Point 412.6 ± 40.0 °C (Predicted)[1][4]
Density 1.488 ± 0.06 g/cm³ (Predicted)[1][4]
Storage Inert atmosphere, Store in freezer, under -20°C[1][4]

Handling Precautions: this compound is classified as an irritant.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthetic Utility and Derivatization Protocols

The primary utility of this compound in drug discovery lies in its potential for derivatization at the reactive chloro positions. The differential reactivity of the chlorine atoms can be exploited to achieve selective substitution.

General Workflow for Library Synthesis

The following diagram illustrates a general workflow for the synthesis of a diverse library of compounds starting from this compound.

G A (2,6-Dichloropyrimidin-4-yl)- (4-fluorophenyl)methanone B Nucleophilic Aromatic Substitution (e.g., Amines, Alcohols, Thiols) A->B C Mono-substituted Derivatives B->C D Di-substituted Derivatives C->D Second Substitution E Further Modification (e.g., Suzuki Coupling, Ketone Reduction) C->E D->E F Purification and Characterization E->F G Biological Screening F->G

Caption: General workflow for library synthesis.

Protocol for Mono-amination at the C6 Position

This protocol describes a typical procedure for the selective mono-amination of this compound.

Materials:

  • This compound

  • Primary or secondary amine of choice (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the amine (1.1 equivalents) to the solution.

  • Add DIPEA (2.0 equivalents) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired mono-aminated product.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for Di-substitution

This protocol outlines a general method for the di-substitution of the starting material.

Materials:

  • This compound

  • Nucleophile of choice (e.g., amine, alcohol, thiol) (2.5 equivalents)

  • Potassium carbonate (K₂CO₃) (3.0 equivalents)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DMSO, add the nucleophile (2.5 equivalents) and K₂CO₃ (3.0 equivalents).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with water and extract with DCM (3 x 50 mL).

  • Combine the organic extracts, wash with saturated aqueous sodium bicarbonate, and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the residue by column chromatography on silica gel to yield the di-substituted product.

  • Confirm the structure of the final compound using appropriate analytical techniques.

Hypothetical Drug Discovery Applications and Screening Funnels

Given the prevalence of the pyrimidine scaffold in various therapeutic agents, derivatives of this compound could be screened against a multitude of biological targets.

Potential Therapeutic Areas and Targets
  • Oncology: Many pyrimidine derivatives are known to inhibit kinases, such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR) kinase.

  • Virology: The pyrimidine core is present in several antiviral drugs that target viral enzymes like reverse transcriptase and protease.

  • Inflammation: Pyrimidine-based compounds have been explored as inhibitors of inflammatory mediators such as cyclooxygenases (COX) and various cytokines.

Example of a Hypothetical Screening Funnel for Kinase Inhibitors

The following diagram illustrates a hypothetical screening cascade for identifying kinase inhibitors derived from the title compound.

G A Library of Derivatives from (2,6-Dichloropyrimidin-4-yl)- (4-fluorophenyl)methanone B Primary Screen: Biochemical Kinase Assay (e.g., CDK2, EGFR) A->B C Hit Identification (Compounds with >50% inhibition) B->C D Dose-Response and IC50 Determination C->D E Secondary Screen: Cell-based Proliferation Assay (e.g., Cancer Cell Lines) D->E F Lead Compound Selection E->F G In Vivo Efficacy Studies F->G

Caption: Hypothetical screening funnel for kinase inhibitors.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel pyrimidine-based compounds with the potential for diverse pharmacological activities. The synthetic protocols outlined in these application notes provide a foundation for the creation of compound libraries for high-throughput screening and hit-to-lead optimization in various drug discovery programs. While the biological profile of the title compound itself is not yet established, the proven track record of the pyrimidine scaffold in medicinal chemistry makes its derivatives promising candidates for the development of new therapeutics.

References

Derivatization of (2,6-Dichloropyrimidin-4-yl)-(4-fluorophenyl)methanone for SAR studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Strategic Derivatization of (2,6-Dichloropyrimidin-4-yl)-(4-fluorophenyl)methanone for Structure-Activity Relationship (SAR) Studies

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and chemical biology.

Introduction: The Strategic Value of the Pyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology. Its nitrogen atoms act as key hydrogen bond acceptors, enabling potent and selective interactions with biological targets such as protein kinases. The specific scaffold, this compound, serves as a versatile starting point for generating extensive chemical libraries for Structure-Activity Relationship (SAR) studies.

The two chlorine atoms at the C2 and C6 positions are electronically activated for sequential and regioselective nucleophilic aromatic substitution (SNAr). This feature allows for the systematic and independent introduction of a wide array of chemical functionalities. By methodically altering the substituents at these positions, researchers can precisely probe the steric, electronic, and pharmacokinetic requirements of a target's binding pocket. This document provides a detailed guide to the strategic derivatization of this core scaffold, explaining the chemical logic behind the protocols and offering validated, step-by-step methodologies.

Core Scaffold Analysis and Derivatization Strategy

The central challenge and opportunity in derivatizing this compound lie in controlling the regioselectivity of the SNAr reactions at the C2 and C6 positions. The chlorine at the C6 position is generally more reactive than the one at C2 due to its para-relationship to the electron-withdrawing ketone group, which stabilizes the Meisenheimer intermediate more effectively. However, the C2 position is adjacent to two ring nitrogens, which also significantly influences its reactivity. This subtle electronic difference can be exploited to achieve selective mono-substitution.

Our overall strategy is based on a two-step sequential substitution, allowing for the creation of a diverse library of C2, C6-disubstituted pyrimidines.

Workflow Diagram: Sequential SNAr Derivatization

G cluster_reagents Nucleophile Diversity Core (2,6-Dichloropyrimidin-4-yl)- (4-fluorophenyl)methanone MonoSub C6-Monosubstituted Intermediate (2-Chloro-6-R¹-pyrimidin-4-yl)-... Core->MonoSub  Step 1: R¹-H (Nucleophile 1)  Base (e.g., DIPEA), Solvent (e.g., NMP)  Controlled Temp (e.g., 0°C to RT) DiSub C2,C6-Disubstituted Product (2-R²-6-R¹-pyrimidin-4-yl)-... MonoSub->DiSub  Step 2: R²-H (Nucleophile 2)  Base, Solvent  Elevated Temp (e.g., 80-120°C) Library Diverse Chemical Library for SAR DiSub->Library Purification & Characterization Amine Amines (R-NH₂) Thiol Thiols (R-SH) Alcohol Alcohols (R-OH)

Caption: Sequential SNAr workflow for library generation.

Detailed Protocols & Methodologies

The following protocols are designed to be robust and reproducible. However, optimization may be required for specific nucleophiles. All reactions should be conducted in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).

Protocol 3.1: Regioselective C6-Monosubstitution (Step 1)

Rationale: This protocol achieves selective substitution at the more reactive C6 position by using a slight excess of the first nucleophile at controlled, low-to-ambient temperatures. The use of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is critical to prevent unwanted side reactions. N-Methyl-2-pyrrolidone (NMP) is chosen as the solvent for its high boiling point and excellent solvating power for a wide range of reactants.

Materials:

  • This compound (1.0 eq)

  • Nucleophile 1 (e.g., an aliphatic or aromatic amine) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

  • Reaction vessel (round-bottom flask) with magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification supplies (Ethyl acetate, brine, Na2SO4, silica gel)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add this compound.

  • Dissolve the starting material in anhydrous NMP (approx. 0.2 M concentration).

  • Cool the solution to 0°C using an ice-water bath.

  • Add DIPEA to the stirred solution.

  • In a separate vial, dissolve Nucleophile 1 in a small amount of NMP and add it dropwise to the reaction mixture over 15-20 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 4-16 hours (reaction progress should be monitored by TLC or LC-MS).

  • Upon completion, quench the reaction by pouring it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the resulting crude product via flash column chromatography on silica gel to yield the C6-monosubstituted intermediate.

Self-Validation/Trustworthiness: The success of this step is validated by LC-MS and 1H NMR analysis. The mass spectrum should show a clear peak corresponding to the molecular weight of the monosubstituted product. The NMR spectrum should confirm the incorporation of the new R¹ group. The presence of a significant amount of starting material or disubstituted product indicates that reaction time or temperature needs optimization.

Protocol 3.2: C2-Substitution for Disubstituted Product (Step 2)

Rationale: The second substitution at the now less-reactive C2 position requires more forcing conditions. The electron-donating character of the group installed at C6 deactivates the ring towards further SNAr, necessitating higher temperatures to drive the reaction to completion.

Materials:

  • C6-Monosubstituted intermediate (from Protocol 3.1) (1.0 eq)

  • Nucleophile 2 (1.5 - 2.0 eq)

  • DIPEA or a stronger base like K2CO3 if needed (3.0 eq)

  • Anhydrous NMP or Dimethylformamide (DMF)

  • Reaction vessel suitable for heating (e.g., sealed tube or reflux setup)

Procedure:

  • In a reaction vessel, dissolve the C6-monosubstituted intermediate in NMP or DMF.

  • Add the base (DIPEA or K2CO3) followed by Nucleophile 2.

  • Seal the vessel or equip it with a reflux condenser under an inert atmosphere.

  • Heat the reaction mixture to 80-120°C. The optimal temperature depends on the nucleophilicity of Nucleophile 2 and should be determined empirically.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).

  • Cool the reaction to room temperature and perform the same aqueous workup and extraction as described in Protocol 3.1.

  • Purify the crude material by flash column chromatography or preparative HPLC to obtain the final C2,C6-disubstituted product.

Data Presentation for SAR Analysis

For effective SAR analysis, the synthesized compounds and their associated biological data should be organized systematically. The table below provides a template for summarizing key data points.

Compound IDR¹ (C6-Substituent)R² (C2-Substituent)MW ( g/mol )LogP (calc.)Target IC50 (nM)
Core -Cl-Cl275.083.15>10,000
Ex-01 -NH(CH3)-Cl269.712.805,210
Ex-02 -NH(CH3)-NH(Cyclopropyl)288.342.65450
Ex-03 -OCH3-Cl270.682.958,100
Ex-04 -OCH3-NH(Cyclopropyl)291.322.88980
Ex-05 -NH(c-Propyl)-NH(CH3)288.342.65620

Note: Data shown are hypothetical for illustrative purposes.

Mechanistic Considerations and Troubleshooting

Diagram: Meisenheimer Intermediate Stabilization

Caption: C6 attack is favored due to better charge delocalization.

Troubleshooting Common Issues:

  • Low Yield / No Reaction: For unreactive nucleophiles, consider using a stronger base (e.g., NaH for alcohols/thiols), higher temperatures, or microwave irradiation. Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can be an alternative for particularly challenging substitutions.[1][2]

  • Poor Regioselectivity: If a mixture of C2/C6 isomers is obtained in Step 1, reduce the reaction temperature further (e.g., -20°C) and ensure slow, dropwise addition of the nucleophile. Using a more sterically hindered nucleophile can sometimes improve selectivity for the more accessible C6 position.

  • Disubstitution in Step 1: This indicates the reaction is too fast or the temperature is too high. Reduce the stoichiometry of the nucleophile to 1.05 equivalents and maintain a low temperature throughout the reaction.

Conclusion

The this compound scaffold is an exceptionally valuable starting point for medicinal chemistry campaigns, particularly in the development of kinase inhibitors.[3][4][5][6] The differential reactivity of the C2 and C6 positions allows for a controlled, sequential SNAr strategy to build diverse molecular libraries. The protocols and rationale outlined in this guide provide a robust framework for researchers to systematically explore the structure-activity relationships of this privileged core, enabling the efficient discovery of novel and potent therapeutic agents.

References

Application Note & Protocols: The (2,6-Dichloropyrimidin-4-yl) Methanone Scaffold for Novel Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The pyrimidine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors due to its ability to mimic the adenine ring of ATP and form key hydrogen bonds in the kinase hinge region.[1][2][3][4] This document provides a detailed guide for researchers on utilizing (2,6-Dichloropyrimidin-4-yl)-(4-fluorophenyl)methanone as a versatile starting point for the synthesis and evaluation of novel kinase inhibitor libraries. We present detailed protocols for scaffold derivatization, in vitro kinase screening, and cell-based functional assays, alongside a framework for interpreting structure-activity relationship (SAR) data. The methodologies described herein are designed to empower drug discovery teams to efficiently explore this chemical space and identify potent and selective kinase modulators.

Introduction: Rationale for the Scaffold

The this compound scaffold (henceforth referred to as DCPM ) offers a compelling entry point for kinase inhibitor design. Its core utility lies in the differential reactivity of the two chlorine atoms at the C2 and C6 positions of the pyrimidine ring. This allows for sequential and regioselective nucleophilic aromatic substitution (SNAr), providing a straightforward path to generating diverse chemical libraries with three-dimensional complexity.

Key Features of the DCPM Scaffold:

  • Pyrimidine Core: Provides the essential hinge-binding motif common to many Type I and Type II kinase inhibitors.[5][6]

  • Differentiated Halogens: The chlorine atoms at C2 and C6 can be selectively displaced under different reaction conditions, enabling controlled, stepwise synthesis of disubstituted analogs.

  • Keto Linker: The carbonyl group acts as a rigid linker and potential hydrogen bond acceptor. It connects the pyrimidine core to a phenyl ring, which serves as a customizable vector for exploring solvent-exposed regions of the ATP binding pocket.

  • 4-Fluorophenyl Group: This moiety provides a starting point for probing interactions in the pocket and serves as a useful handle for SAR studies, where the fluorine can be replaced with other substituents to modulate electronic and steric properties.

This application note will use Bruton's Tyrosine Kinase (BTK) and Janus Kinase 2 (JAK2) as exemplar targets, as pyrimidine-based inhibitors have shown significant promise against these clinically relevant kinases.[7][8][9]

Synthetic Strategy: Library Generation from DCPM

The primary synthetic route involves a two-step SNAr displacement of the chloro groups. The chlorine at the C6 position is generally more activated towards nucleophilic attack than the C2 chlorine, allowing for sequential substitution.

Diagram: General Synthetic Workflow

Below is a generalized scheme for creating a diverse library from the DCPM scaffold.

G cluster_0 Step 1: Selective C6 Substitution cluster_1 Step 2: C2 Substitution & Diversification Start (2,6-Dichloropyrimidin-4-yl)- (4-fluorophenyl)methanone (DCPM) Intermediate Intermediate 1 (2-Chloro-6-amino-pyrimidinyl) Start->Intermediate Base (e.g., DIPEA) Solvent (e.g., n-BuOH) Heat R1NH2 Primary/Secondary Amine (R1-NH2) R1NH2->Intermediate Final Final Compound Library (2,6-Diamino-pyrimidinyl) Intermediate->Final Pd-catalyzed cross-coupling OR High-Temp S_N_Ar R2NH2 Diverse Amines (R2-NH2) R2NH2->Final

Caption: Generalized two-step synthetic workflow for library generation from the DCPM scaffold.

Protocol 2.1: Synthesis of 2-Chloro-6-amino Intermediate (Exemplar)

This protocol describes the selective substitution at the C6 position.

Materials:

  • This compound (DCPM )

  • Aniline (or other amine of choice, R1-NH2)

  • N,N-Diisopropylethylamine (DIPEA)

  • n-Butanol (n-BuOH)

  • Ethyl acetate (EtOAc), Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃), Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • To a round-bottom flask, add DCPM (1.0 eq), your selected amine (e.g., aniline, 1.1 eq), and n-BuOH (approx. 0.2 M concentration).

  • Add DIPEA (2.5 eq) to the suspension.

  • Equip the flask with a condenser and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.

  • Redissolve the residue in EtOAc. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of hexanes/EtOAc) to yield the desired monosubstituted intermediate.

Causality Note: The use of a bulky, non-nucleophilic base like DIPEA is crucial to scavenge the HCl byproduct without competing in the substitution reaction. n-Butanol is a suitable high-boiling solvent that facilitates the reaction.

Protocol 2.2: Synthesis of Final Disubstituted Product (Exemplar)

This protocol describes the substitution at the C2 position, which typically requires harsher conditions or catalysis.

Materials:

  • 2-Chloro-6-amino intermediate from Protocol 2.1

  • Piperidine (or other amine of choice, R2-NH2)

  • Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos) - for Buchwald-Hartwig amination

  • Base (e.g., Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane)

Procedure (Buchwald-Hartwig Amination):

  • In an oven-dried flask under an inert atmosphere (e.g., Argon), combine the 2-chloro intermediate (1.0 eq), the second amine (e.g., piperidine, 1.5 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.10 eq).

  • Add anhydrous, degassed 1,4-dioxane.

  • Heat the mixture to 100-110 °C and stir until the reaction is complete as monitored by LC-MS (typically 6-24 hours).

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with EtOAc.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product via flash column chromatography or preparative HPLC to yield the final compound.

Trustworthiness Note: It is critical to ensure anhydrous and anaerobic conditions for palladium-catalyzed reactions to prevent catalyst degradation and ensure reproducibility.

Kinase Inhibition Screening Cascade

Once a library of compounds is synthesized, a tiered screening approach is employed to identify promising hits.

Diagram: Kinase Inhibitor Screening Workflow

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Potency & Selectivity cluster_2 Tier 3: Cellular Activity A Synthesized Library (DCPM Derivatives) B Primary Biochemical Assay Single High Concentration (e.g., 10 µM) Target Kinases (BTK, JAK2) A->B C Biochemical IC50 Determination 10-point dose-response curve for Primary Hits (<50% inhibition) B->C D Kinase Selectivity Profiling Screen potent hits against a panel of related kinases (e.g., JAK1, JAK3, TEC) C->D E Cell-Based Target Engagement (e.g., NanoBRET™) D->E F Functional Cellular Assay (e.g., pSTAT5 for JAK2, pBTK for BTK) E->F G Lead Candidate F->G Lead Compound for further optimization G BCR B-Cell Receptor (BCR) LYN LYN/SYK BCR->LYN Antigen Binding BTK BTK LYN->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKCβ DAG->PKC Ca Ca²⁺ Flux IP3->Ca NFkB NF-κB Activation PKC->NFkB Inhibitor DCPM-Derivative Inhibitor Inhibitor->BTK

References

The Strategic Utility of (2,6-Dichloropyrimidin-4-yl)-(4-fluorophenyl)methanone in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

(2,6-Dichloropyrimidin-4-yl)-(4-fluorophenyl)methanone is a key chemical intermediate that has garnered significant attention in the field of medicinal chemistry. Its unique structural features, comprising a highly reactive dichloropyrimidine core and a fluorinated phenyl moiety, make it a valuable precursor for the synthesis of complex therapeutic agents. The electron-deficient nature of the pyrimidine ring, further activated by two chlorine atoms, renders it susceptible to nucleophilic aromatic substitution (SNAr), allowing for the sequential and regioselective introduction of various functionalities.[1][2] This guide provides an in-depth exploration of the applications of this intermediate, with a focus on its pivotal role in the synthesis of the broad-spectrum antifungal agent, Voriconazole.[3][4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 1099597-81-5
Molecular Formula C₁₁H₅Cl₂FN₂O
Molecular Weight 271.07 g/mol
Appearance Off-white to yellow solid
Melting Point 95-99 °C

Synthetic Pathways and Mechanistic Insights

The synthesis of this compound can be achieved through several synthetic routes. A common and efficient method involves the Friedel-Crafts acylation of fluorobenzene with 2,6-dichloropyrimidine-4-carbonyl chloride. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride, to activate the acyl chloride for electrophilic aromatic substitution.[6][7]

G cluster_synthesis Synthetic Pathway 2,6-Dichloropyrimidine-4-carboxylic_acid 2,6-Dichloropyrimidine- 4-carboxylic acid Acyl_Chloride 2,6-Dichloropyrimidine- 4-carbonyl chloride 2,6-Dichloropyrimidine-4-carboxylic_acid->Acyl_Chloride SOCl₂ or (COCl)₂ Intermediate (2,6-Dichloropyrimidin-4-yl)- (4-fluorophenyl)methanone Acyl_Chloride->Intermediate Fluorobenzene, AlCl₃ (Friedel-Crafts Acylation) Fluorobenzene Fluorobenzene

Caption: Synthetic route to the title compound.

An alternative approach involves a Grignard reaction between a Grignard reagent derived from a suitable brominated fluorobenzene and 2,6-dichloropyrimidine-4-carbonitrile.[8][9] The choice of synthetic route often depends on the availability of starting materials, scalability, and overall cost-effectiveness.

Application in the Synthesis of Voriconazole

A primary application of this compound is as a crucial intermediate in the synthesis of Voriconazole, a triazole antifungal drug.[3][4][5] The synthesis involves a key carbon-carbon bond-forming step, often a Reformatsky-type reaction, where an organozinc reagent derived from a chiral halo-intermediate is reacted with the ketone moiety of the pyrimidine derivative.[10][11]

G cluster_voriconazole Voriconazole Synthesis Workflow Start (2,6-Dichloropyrimidin-4-yl)- (4-fluorophenyl)methanone Coupling Diastereoselective Coupling (Reformatsky-type reaction) Start->Coupling Reagent Organozinc reagent of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone derivative Reagent->Coupling Intermediate Coupled Intermediate Coupling->Intermediate Reduction Reductive Dechlorination Intermediate->Reduction Final Voriconazole Reduction->Final

Caption: Key steps in Voriconazole synthesis.

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes a representative procedure for the synthesis of the title compound.

Materials:

  • 2,6-Dichloropyrimidine-4-carbonyl chloride

  • Fluorobenzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a dry round-bottom flask under an inert atmosphere and charge it with anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve 2,6-dichloropyrimidine-4-carbonyl chloride (1.0 eq.) in anhydrous dichloromethane.

  • Add the acyl chloride solution dropwise to the aluminum chloride suspension via the dropping funnel.

  • To this mixture, add fluorobenzene (1.1 eq.) dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring it into a flask containing crushed ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the title compound.

Protocol 2: Utilization in a Reformatsky-Type Coupling Reaction for Voriconazole Precursor Synthesis

This protocol outlines a general procedure for the coupling of this compound with a key ketone intermediate in the synthesis of a Voriconazole precursor.[10][11]

Materials:

  • This compound

  • 1-(1-Bromoethyl)-2,4-difluoro-6-(1H-1,2,4-triazol-1-yl)benzene (or similar activated ketone precursor)

  • Activated zinc powder

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (catalytic amount)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ultrasonic bath (optional, for zinc activation)

Procedure:

  • Activate zinc powder by stirring with a catalytic amount of iodine in anhydrous THF under an inert atmosphere until the iodine color disappears. An ultrasonic bath can be used to facilitate activation.

  • To the activated zinc suspension, add a solution of the bromo-ketone precursor (1.1 eq.) in anhydrous THF.

  • Gently heat the mixture to initiate the formation of the organozinc reagent (a color change may be observed).

  • Once the organozinc reagent is formed, cool the reaction mixture to 0 °C.

  • Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise to the organozinc reagent.

  • Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature, stirring for an additional 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, a diastereomeric mixture of the coupled alcohol, can be purified by column chromatography.

Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

The dichloropyrimidine core of the title compound allows for sequential nucleophilic substitution reactions. The regioselectivity of these reactions is a critical aspect to consider for synthetic planning. Generally, in 2,4-dichloropyrimidines, the C4 position is more susceptible to nucleophilic attack than the C2 position.[12][13] This preference can be attributed to the greater stabilization of the Meisenheimer intermediate formed during attack at C4. However, the regioselectivity can be influenced by various factors, including the nature of the nucleophile, the presence of other substituents on the pyrimidine ring, and the reaction conditions.[1] For instance, the presence of an electron-donating group at the C6 position can favor substitution at the C2 position.[1]

Conclusion

This compound is a highly valuable and versatile intermediate in modern drug discovery and development. Its application in the synthesis of Voriconazole highlights its importance in constructing complex, biologically active molecules. The protocols and scientific insights provided in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their synthetic endeavors. Careful consideration of reaction conditions and an understanding of the underlying chemical principles are paramount to achieving successful and efficient synthetic outcomes.

References

Application Note: Strategic Monoamination of 4,6-Dichloropyrimidine for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the selective monoamination of 4,6-dichloropyrimidine, a critical transformation in the synthesis of a wide array of pharmaceutical agents. The protocol details a robust and reproducible method for achieving high yields and selectivity, focusing on the principles of nucleophilic aromatic substitution (SNAr). We delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental procedure, and provide guidance on reaction monitoring, work-up, and purification. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis of heterocyclic compounds.

Introduction: The Significance of Monoaminated Pyrimidines

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] The targeted functionalization of the pyrimidine ring is therefore of paramount importance. 4,6-Dichloropyrimidine serves as a versatile and readily available starting material for the synthesis of diverse pyrimidine derivatives. The two chlorine atoms on the electron-deficient pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the sequential and controlled introduction of various substituents.[2]

The monoamination of 4,6-dichloropyrimidine to yield 4-amino-6-chloropyrimidine derivatives is a key step in the synthesis of many biologically active molecules, including kinase inhibitors and antiviral agents.[3][4][5] Achieving selective mono-substitution is crucial to avoid the formation of undesired di-substituted byproducts, which can complicate purification and reduce overall yield. This protocol outlines a reliable method to favor the formation of the monoaminated product.

Mechanistic Rationale: Understanding SNAr on Dichloropyrimidines

The monoamination of 4,6-dichloropyrimidine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is facilitated by the electron-deficient nature of the pyrimidine ring, which is further activated by the two electron-withdrawing chlorine atoms.[2] The reaction typically involves two key steps:

  • Nucleophilic Attack: The amine nucleophile attacks one of the carbon atoms bearing a chlorine atom (C4 or C6), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6]

  • Leaving Group Departure: The aromaticity of the pyrimidine ring is restored by the elimination of a chloride ion, yielding the substituted product.

For 4,6-dichloropyrimidine, the two chlorine atoms are electronically equivalent. Therefore, the initial nucleophilic attack can occur at either the C4 or C6 position with equal probability. Once the first amino group is introduced, the resulting 4-amino-6-chloropyrimidine is less reactive towards a second nucleophilic substitution. This is due to the electron-donating nature of the amino group, which deactivates the pyrimidine ring towards further nucleophilic attack.[7] This inherent difference in reactivity is the basis for achieving selective monoamination.

Key Factors Influencing Reactivity and Selectivity:

  • Nucleophilicity of the Amine: More nucleophilic amines will react more readily.

  • Stoichiometry: Using a slight excess of the amine can drive the reaction to completion, but a large excess can increase the risk of diamination. Careful control of the amine to dichloropyrimidine ratio is essential.

  • Reaction Temperature: Higher temperatures generally increase the reaction rate but can also promote the formation of the di-substituted product.

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used as they can solvate the intermediate Meisenheimer complex and facilitate the reaction.

  • Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is often employed to neutralize the HCl generated during the reaction.

Experimental Protocol: Monoamination of 4,6-Dichloropyrimidine

This protocol provides a general procedure for the monoamination of 4,6-dichloropyrimidine with a primary or secondary amine. The specific conditions may require optimization depending on the nucleophilicity and steric bulk of the amine.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
4,6-Dichloropyrimidine≥98%Commercially AvailableStore in a cool, dry place.
Amine (e.g., Aniline)≥99%Commercially AvailableEnsure the amine is of high purity.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially AvailableFinely powdered for better reactivity.
Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially AvailableUse a dry solvent to avoid side reactions.
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor extraction.
Brine (Saturated NaCl solution)Prepared in-houseFor washing.
Magnesium Sulfate (MgSO₄)AnhydrousCommercially AvailableFor drying.
Equipment
  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Heating mantle with a temperature controller

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography setup

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4,6-dichloropyrimidine (1.0 eq.).

  • Addition of Reagents: Add anhydrous dimethylformamide (DMF) to dissolve the 4,6-dichloropyrimidine. To this solution, add the amine (1.0-1.2 eq.) followed by finely powdered anhydrous potassium carbonate (2.0-4.0 eq.).[7]

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-140 °C) with vigorous stirring.[8] The optimal temperature will depend on the reactivity of the amine.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with a suitable organic solvent such as ethyl acetate (3 x volume of the aqueous layer).[7]

  • Washing: Combine the organic layers and wash with water and then with brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure monoaminated product.

Visualization of the Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup_1 1. Add 4,6-Dichloropyrimidine to a dry flask under N₂ setup_2 2. Add anhydrous DMF setup_1->setup_2 setup_3 3. Add Amine (1.0-1.2 eq.) setup_2->setup_3 setup_4 4. Add K₂CO₃ (2.0-4.0 eq.) setup_3->setup_4 reaction_1 5. Heat to 80-140 °C with vigorous stirring setup_4->reaction_1 reaction_2 6. Monitor by TLC/LC-MS reaction_1->reaction_2 workup_1 7. Cool to RT, pour into water reaction_2->workup_1 workup_2 8. Extract with Ethyl Acetate workup_1->workup_2 workup_3 9. Wash with water and brine workup_2->workup_3 workup_4 10. Dry over MgSO₄ workup_3->workup_4 workup_5 11. Concentrate in vacuo workup_4->workup_5 workup_6 12. Purify by Column Chromatography workup_5->workup_6

Caption: A streamlined workflow for the monoamination of 4,6-dichloropyrimidine.

Data Presentation: Representative Yields

The yield of the monoamination reaction is highly dependent on the nature of the amine nucleophile. Sterically unhindered primary amines generally provide higher yields compared to sterically hindered or secondary amines.

Amine NucleophileReaction Temperature (°C)Reaction Time (h)Typical Yield (%)Reference
Sterically unhindered primary amine14024~95[8]
Sterically hindered primary amine1402460-65[8]
Secondary amine14024~75[8]

Trustworthiness: A Self-Validating System

The reliability of this protocol is ensured through several integrated checkpoints:

  • In-process Monitoring: Regular monitoring of the reaction progress by TLC or LC-MS is crucial. This allows for the determination of the optimal reaction time, preventing the formation of byproducts due to prolonged heating and minimizing the risk of incomplete conversion. The appearance of a new, less polar spot (the product) and the disappearance of the starting material spot on the TLC plate indicate the progression of the reaction.

  • Spectroscopic Characterization: The identity and purity of the final product should be unequivocally confirmed by standard analytical techniques, including:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the regioselectivity of the amination.

    • Mass Spectrometry (MS): To verify the molecular weight of the desired product.

  • Reproducibility: The detailed step-by-step procedure and the use of high-purity reagents under controlled conditions ensure the reproducibility of the experimental outcome.

Conclusion

The selective monoamination of 4,6-dichloropyrimidine is a fundamental and versatile transformation in the synthesis of pharmaceutically relevant compounds. The protocol described herein provides a robust and reliable method for achieving this transformation with high yields and selectivity. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can effectively synthesize a wide range of 4-amino-6-chloropyrimidine intermediates for drug discovery and development programs.

References

Application Notes and Protocols for the Synthesis of Pyrimidine-Based Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine nucleus, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry. Its prevalence in nature as a core component of nucleobases (cytosine, thymine, and uracil) underscores its fundamental role in biological systems. This inherent biocompatibility, coupled with its versatile chemical reactivity, has made the pyrimidine scaffold a privileged structure in the design and development of a vast array of therapeutic agents. Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3]

This application note provides a detailed, step-by-step guide to the synthesis of pyrimidine-based therapeutic agents, intended for researchers, scientists, and drug development professionals. We will delve into the foundational synthetic strategies, offering not just procedural instructions but also the underlying chemical principles and rationale for experimental choices. To provide a tangible and practical example, a comprehensive protocol for the multi-step synthesis of the renowned tyrosine kinase inhibitor, Imatinib, is presented.

Pillar 1: Foundational Synthetic Strategies for the Pyrimidine Core

The construction of the pyrimidine ring is a well-established area of heterocyclic chemistry, with several named reactions providing reliable access to this key scaffold. The choice of synthetic route is often dictated by the desired substitution pattern on the pyrimidine ring.

The Pinner Synthesis: A Classic Condensation Approach

One of the most fundamental methods for pyrimidine synthesis is the Pinner reaction, which involves the condensation of a β-dicarbonyl compound (such as a β-ketoester or a malonic ester) with an amidine.[2][4][5] This acid- or base-catalyzed reaction proceeds through a series of steps including nucleophilic attack, dehydration, and cyclization to form the pyrimidine ring.[5] The versatility of the Pinner synthesis lies in the wide variety of commercially available β-dicarbonyl compounds and amidines, allowing for the introduction of diverse substituents at various positions of the pyrimidine core.

Mechanism of the Pinner Pyrimidine Synthesis

The mechanism of the Pinner synthesis typically begins with the activation of the β-dicarbonyl compound, followed by nucleophilic attack by the amidine, intramolecular cyclization, and subsequent dehydration to yield the aromatic pyrimidine ring.

Pillar 2: A Case Study in Multi-Step Synthesis: Imatinib

Imatinib is a potent and selective inhibitor of the Bcr-Abl tyrosine kinase and is a frontline therapy for chronic myeloid leukemia (CML).[6] Its synthesis is a multi-step process that beautifully illustrates the strategic construction of a complex pyrimidine-based therapeutic agent. The overall synthetic strategy involves the initial formation of a substituted pyrimidine core, followed by sequential coupling reactions to introduce the necessary pharmacophoric elements.

Retrosynthetic Analysis of Imatinib

A retrosynthetic analysis of Imatinib reveals a convergent approach, where the molecule is broken down into key, synthetically accessible fragments. The primary disconnection is at the amide bond, yielding the pyrimidine-containing amine, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine , and the piperazine-containing acyl chloride, 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride . Each of these fragments can be further disconnected to simpler, commercially available starting materials.

Retrosynthesis of Imatinib Imatinib Imatinib Amine N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine Imatinib->Amine Amide disconnection AcylChloride 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride Imatinib->AcylChloride Amide disconnection Guanidine 1-(2-methyl-5-nitrophenyl)guanidine Amine->Guanidine Pyrimidine formation Enaminone 3-dimethylamino-1-(3-pyridyl)propen-1-one Amine->Enaminone Pyrimidine formation ChloromethylbenzoylChloride 4-(chloromethyl)benzoyl chloride AcylChloride->ChloromethylbenzoylChloride Nucleophilic substitution Methylpiperazine N-methylpiperazine AcylChloride->Methylpiperazine Nucleophilic substitution Nitroaniline 2-methyl-5-nitroaniline Guanidine->Nitroaniline Guanidination Cyanamide Cyanamide Guanidine->Cyanamide Guanidination Acetylpyridine 3-Acetylpyridine Enaminone->Acetylpyridine Enaminone formation DMFDMA DMF-DMA Enaminone->DMFDMA Enaminone formation Synthesis of Imatinib cluster_0 Step 1: Enaminone Synthesis cluster_1 Step 2: Pyrimidine Core Synthesis cluster_2 Step 3: Nitro Group Reduction cluster_3 Step 4: Acyl Chloride Synthesis cluster_4 Step 5: Final Coupling cluster_5 Step 6: Salt Formation and Purification Acetylpyridine 3-Acetylpyridine Enaminone 3-dimethylamino-1-(3-pyridyl)propen-1-one Acetylpyridine->Enaminone DMFDMA DMF-DMA DMFDMA->Enaminone NitroPyrimidinamine N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine Enaminone->NitroPyrimidinamine Guanidine 1-(2-methyl-5-nitrophenyl)guanidine Guanidine->NitroPyrimidinamine AminoPyrimidinamine N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine NitroPyrimidinamine->AminoPyrimidinamine SnCl2, HCl ImatinibBase Imatinib Base AminoPyrimidinamine->ImatinibBase ChloromethylbenzoylChloride 4-(chloromethyl)benzoyl chloride AcylChloride 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride ChloromethylbenzoylChloride->AcylChloride Methylpiperazine N-methylpiperazine Methylpiperazine->AcylChloride AcylChloride->ImatinibBase ImatinibMesylate Imatinib Mesylate ImatinibBase->ImatinibMesylate Methanesulfonic acid

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2,6-Dichloropyrimidin-4-yl)-(4-fluorophenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2,6-Dichloropyrimidin-4-yl)-(4-fluorophenyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis, a Friedel-Crafts acylation, is a cornerstone of organic chemistry for creating C-C bonds with an aromatic ring.[1] However, its success is highly dependent on carefully controlled conditions. This guide is structured to address specific issues you may encounter, explaining the underlying chemical principles to empower you to optimize your reaction yields and purity.

General Reaction Scheme

The synthesis of this compound is achieved through the Friedel-Crafts acylation of 2,6-dichloropyrimidine with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Reaction_Scheme cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2,6-Dichloropyrimidine 2,6-Dichloropyrimidine Product_methanone (2,6-Dichloropyrimidin-4-yl)- (4-fluorophenyl)methanone 2,6-Dichloropyrimidine->Product_methanone + 4-Fluorobenzoyl_chloride 4-Fluorobenzoyl chloride 4-Fluorobenzoyl_chloride->Product_methanone AlCl3 AlCl₃ (Lewis Acid) AlCl3->Product_methanone Catalyst

Caption: General reaction scheme for the synthesis.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions.

Q1: My reaction yield is very low or I have recovered unreacted starting material. What are the likely causes and how can I improve it?

Low conversion is a frequent issue in Friedel-Crafts acylation. Several factors can contribute to this problem. A systematic approach to troubleshooting is often the most effective.

Troubleshooting_Low_Yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Quality start Low Yield or No Reaction catalyst_inactive Inactive Catalyst? start->catalyst_inactive catalyst_stoichiometry Incorrect Stoichiometry? start->catalyst_stoichiometry temp Suboptimal Temperature? start->temp time Insufficient Reaction Time? start->time reagent_purity Impure Reagents? start->reagent_purity solvent_anhydrous Wet Solvent? start->solvent_anhydrous sol_inactive Use fresh, anhydrous AlCl₃. Handle under inert atmosphere. catalyst_inactive->sol_inactive Cause sol_stoichiometry Use stoichiometric amounts (≥1 equiv.). The product ketone complexes with the catalyst. catalyst_stoichiometry->sol_stoichiometry Cause sol_temp Start at 0°C, then warm to RT or gently heat (40-60°C). Monitor by TLC. temp->sol_temp Cause sol_time Monitor reaction progress using TLC. Extend reaction time if starting material persists. time->sol_time Cause sol_purity Ensure purity of 2,6-dichloropyrimidine and 4-fluorobenzoyl chloride via NMR or GC-MS. reagent_purity->sol_purity Cause sol_solvent Use anhydrous solvent. Dry solvents using standard procedures (e.g., molecular sieves). solvent_anhydrous->sol_solvent Cause

Caption: Troubleshooting flowchart for low reaction yield.

Detailed Explanations:

  • Catalyst Inactivity: Aluminum chloride is a powerful Lewis acid but is extremely hygroscopic.[2] Exposure to atmospheric moisture will hydrolyze it to aluminum hydroxide, rendering it inactive.[2][3]

    • Solution: Always use a fresh, unopened bottle of anhydrous aluminum chloride or a properly stored, sealed container. Handle it quickly in a glovebox or under a stream of inert gas (nitrogen or argon).

  • Insufficient Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid catalyst.[4][5] This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the aluminum chloride.[3][5] This complexation deactivates the catalyst, preventing it from participating further in the reaction.[3][6]

    • Solution: Use at least 1.1 to 1.3 equivalents of AlCl₃ relative to the limiting reagent (typically 4-fluorobenzoyl chloride). This ensures enough active catalyst is present to drive the reaction to completion.

  • Poor Reagent Quality: The purity of your starting materials is critical.

    • 4-fluorobenzoyl chloride: If it has hydrolyzed to 4-fluorobenzoic acid, the acid can compete for the Lewis acid, inhibiting the formation of the essential acylium ion.

    • 2,6-dichloropyrimidine: Impurities can interfere with the reaction.

    • Solution: Verify the purity of your starting materials by NMR or GC-MS. If necessary, purify the 4-fluorobenzoyl chloride by distillation.

  • Presence of Water: Water will react violently with both the acyl chloride and the Lewis acid catalyst.

    • Solution: Use anhydrous solvents. Ensure all glassware is flame-dried or oven-dried immediately before use and the reaction is run under an inert atmosphere.

  • Suboptimal Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions and decomposition.[6]

    • Solution: A common procedure is to add the acyl chloride to the mixture of the aromatic compound and AlCl₃ at 0°C to control the initial exotherm, and then allow the reaction to warm to room temperature.[7] Gentle heating (e.g., to 40-60°C) can be beneficial if the reaction is sluggish at room temperature.[6] Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal temperature profile.

Q2: I am observing the formation of multiple unexpected byproducts. How can I improve the reaction's selectivity?

Side product formation is often related to the reactivity of the starting materials and the reaction conditions.

  • Potential Issue: Dehalogenation or other side reactions of the pyrimidine ring. The pyrimidine ring is electron-deficient, and under harsh conditions (e.g., high temperatures, excess Lewis acid), it can be susceptible to other transformations.

    • Solution: Maintain a controlled temperature. Avoid excessive heating. Use the minimum effective amount of Lewis acid.

  • Potential Issue: Impurities in starting materials leading to side products.

    • Solution: As mentioned previously, ensure the purity of your 2,6-dichloropyrimidine and 4-fluorobenzoyl chloride.

Q3: The work-up procedure is problematic, for instance, forming emulsions. How can I improve it?

The work-up for a Friedel-Crafts reaction involves quenching the reaction by destroying the Lewis acid-ketone complex. This is typically done by adding the reaction mixture to ice and acid.

  • Cause of Emulsions: The formation of aluminum salts during the quench can lead to persistent emulsions, making the extraction of the product difficult.[6]

    • Solution: Quench the reaction by slowly and carefully pouring the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid. The acid helps to keep the aluminum salts dissolved in the aqueous phase.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this Friedel-Crafts acylation?

The reaction proceeds through a well-established electrophilic aromatic substitution mechanism.[8]

  • Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to the chlorine atom of the 4-fluorobenzoyl chloride, making it a better leaving group. This facilitates the formation of a highly electrophilic acylium ion, which is stabilized by resonance.[8][9]

  • Electrophilic Attack: The electron-rich aromatic ring (in this case, the 2,6-dichloropyrimidine) acts as a nucleophile and attacks the acylium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[8]

  • Deprotonation: A weak base, typically AlCl₄⁻, removes a proton from the carbon atom that now bears the acyl group. This step restores the aromaticity of the pyrimidine ring and regenerates the AlCl₃ catalyst (although it is immediately complexed by the ketone product).[8]

Mechanism cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation RCOCl 4-Fluorobenzoyl chloride Acylium Acylium Ion [R-C≡O]⁺ RCOCl->Acylium + AlCl₃ AlCl3_1 AlCl₃ AlCl4 AlCl₄⁻ Acylium->AlCl4 + SigmaComplex Sigma Complex (Arenium Ion) Pyrimidine 2,6-Dichloropyrimidine Pyrimidine->SigmaComplex + Acylium Ion Product Product SigmaComplex->Product + AlCl₄⁻ HCl HCl Product->HCl + AlCl3_2 AlCl₃ HCl->AlCl3_2 +

Caption: Simplified mechanism of Friedel-Crafts acylation.

Q2: Why is Friedel-Crafts acylation preferred over alkylation for synthesizing ketones?

Friedel-Crafts acylation has two main advantages over its alkylation counterpart:

  • No Carbocation Rearrangements: The acylium ion is resonance-stabilized and does not undergo the rearrangements that often complicate Friedel-Crafts alkylation reactions.[8][10]

  • No Poly-substitution: The acyl group introduced onto the aromatic ring is electron-withdrawing, which deactivates the ring towards further electrophilic substitution.[3][8] This prevents the addition of multiple acyl groups, a common problem known as polyalkylation in the corresponding alkylation reactions.[3][11]

Q3: What solvents are suitable for this reaction?

The choice of solvent is important. The solvent must be inert to the strong Lewis acid and the reaction intermediates.

  • Recommended Solvents:

    • Dichloromethane (DCM): Often a good choice due to its ability to dissolve the reactants and its relatively low boiling point, which simplifies removal post-reaction.

    • 1,2-Dichloroethane (DCE): Similar to DCM but has a higher boiling point, allowing for reactions at higher temperatures if needed.

    • Carbon Disulfide (CS₂): A traditional solvent for this reaction, but its use is often avoided due to its high toxicity and flammability.

  • Solvents to Avoid: Any solvent that can act as a Lewis base (e.g., ethers, alcohols, water) will complex with the AlCl₃ and inhibit the reaction.

Q4: Can I use other Lewis acids besides aluminum chloride?

Yes, other Lewis acids can be used, although AlCl₃ is the most common for acylations. The choice depends on the reactivity of the aromatic substrate. For more activated aromatic rings, milder Lewis acids can be effective. However, for a relatively deactivated ring system like 2,6-dichloropyrimidine, a strong Lewis acid like AlCl₃ is generally required.

Lewis AcidRelative ActivityNotes
AlCl₃ Very StrongMost common, requires stoichiometric amounts, moisture sensitive.[2]
FeCl₃ StrongLess reactive than AlCl₃, but a viable alternative.
BF₃ ModerateOften used as a gas or in an etherate complex.
ZnCl₂ MildTypically only effective for highly activated aromatic rings.

Experimental Protocol Example

This is a representative protocol. Researchers should adapt it based on their specific laboratory conditions and safety protocols.

  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

    • Allow the apparatus to cool to room temperature under a stream of dry nitrogen.

  • Reaction Setup:

    • To the flask, add anhydrous aluminum chloride (1.2 equivalents).

    • Add anhydrous dichloromethane via syringe.

    • Cool the suspension to 0°C in an ice bath.

    • In a separate flame-dried flask, dissolve 2,6-dichloropyrimidine (1.0 equivalent) and 4-fluorobenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Reaction Execution:

    • Slowly add the solution of the pyrimidine and acyl chloride to the stirred AlCl₃ suspension over 30 minutes, ensuring the internal temperature does not rise significantly.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 2-16 hours, monitoring the progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase). If the reaction is slow, it may be gently heated to reflux.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture back to 0°C.

    • Slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.

    • Separate the organic layer in a separatory funnel.

    • Extract the aqueous layer twice with dichloromethane.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.

References

Technical Support Center: Troubleshooting Selective Substitution on the Dichloropyrimidine Ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for dichloropyrimidine chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving selective substitution on the 2,4-dichloropyrimidine ring. The following question-and-answer format directly addresses specific issues you may encounter during your experiments, providing not just solutions but the underlying chemical principles to empower your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What is the general rule for the regioselectivity of nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidines?

Generally, the chlorine atom at the C4 position is more reactive towards nucleophilic substitution than the chlorine at the C2 position.[1] This preference is attributed to the higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient at the C4 position, rendering it more electrophilic.[1] However, this selectivity is not absolute and can be influenced by a variety of factors, often leading to a mixture of C2 and C4 substituted products.[1] The typical reactivity order for halide displacement on the pyrimidine ring is C4(6) > C2 >> C5.[2]

Q2: What are the key factors that influence the C4/C2 selectivity in SNAr reactions of 2,4-dichloropyrimidines?

Several factors can significantly impact the regioselectivity of these reactions:

  • Substituents on the Pyrimidine Ring:

    • Electron-donating groups (EDGs) at the C6 position can reverse the typical selectivity, favoring substitution at the C2 position.[1][3]

    • Electron-withdrawing groups (EWGs) at the C5 position tend to enhance the inherent preference for C4 substitution.[1][4]

    • A bulky substituent at the C5 position can sterically hinder attack at C4, potentially favoring C2 substitution.[5]

  • Nature of the Nucleophile:

    • While many nucleophiles preferentially attack the C4 position, certain nucleophiles, such as tertiary amines , can exhibit high selectivity for the C2 position, especially when a C5-EWG is present.[4][6]

    • Neutral nitrogen nucleophiles often yield mixtures of C4 and C2 isomers, with ratios typically ranging from 1:1 to 4:1.[2]

    • Thiophenols tend to react preferentially at C4 under both basic and weakly acidic conditions.[5]

  • Reaction Conditions:

    • Temperature, solvent, and the choice of base are crucial in determining the reaction's outcome and isomeric ratio.[1]

  • Catalysis:

    • The use of palladium catalysts , particularly in amination and C-S coupling reactions, can dramatically influence regioselectivity.[2][5] While conventional palladium catalysts often favor C4 substitution, specific bulky N-heterocyclic carbene (NHC) ligands have been developed to achieve C2-selective cross-coupling.[7][8]

Troubleshooting Common Experimental Issues

Problem 1: My reaction is producing a mixture of C2 and C4 isomers that are difficult to separate.

This is a frequent challenge in dichloropyrimidine chemistry. Here are several strategies to improve selectivity and simplify purification:

  • Optimize Reaction Conditions: A systematic screening of solvents, bases, and temperatures is highly recommended. For instance, to enhance C4 selectivity in aminations, conditions such as n-butanol with diisopropylethylamine (DIPEA) have proven effective.[1] Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product.[1]

  • Leverage Catalysis: For amination reactions where C4 selectivity is desired, a palladium-catalyzed approach can be highly effective.[2] Conversely, for C2-selective C-S coupling, specific palladium precatalysts supported by bulky NHC ligands are the methods of choice.[5][9]

  • Modify the Nucleophile: If your synthetic route allows, consider if a different nucleophile could offer better intrinsic selectivity.

  • Functional Group Interconversion: In some instances, it may be advantageous to selectively convert one of the chloro groups to a different functional group (e.g., a thiomethyl ether) to modulate the reactivity of the remaining position for the subsequent step.[10]

  • Purification Strategy for Isomers: When a mixture is unavoidable, selective hydrolysis can be a powerful purification tool. For example, in a mixture of 6-chloro-2,4-bis-pyrrolidinylpyrimidine and 2-chloro-4,6-bis-pyrrolidinylpyrimidine, the 2-chloro isomer can be selectively hydrolyzed to the corresponding pyrimidone by treatment with 12 N HCl, allowing for the isolation of the pure 6-chloro isomer.[11]

Problem 2: I am trying to achieve C2-substitution, but the reaction overwhelmingly favors the C4 position.

Achieving selective C2 substitution often requires overcoming the inherent electronic preference of the 2,4-dichloropyrimidine system. Consider the following approaches:

  • Substituent-Directed Selectivity: The most reliable way to direct substitution to the C2 position is by introducing an electron-donating group (EDG) at the C6 position.[3][12] This alters the electronic distribution of the pyrimidine ring, making the C2 position more susceptible to nucleophilic attack.[3]

  • Nucleophile-Controlled Selectivity: For substrates bearing a C5-EWG, using a tertiary amine as the nucleophile can lead to excellent C2 selectivity.[4][6]

  • Catalyst-Controlled C2-Selectivity: For C-S bond formation, the use of specific palladium(II) precatalysts with bulky N-heterocyclic carbene (NHC) ligands has been shown to uniquely favor C2-selective cross-coupling with thiols.[8][9] This represents a significant advancement in overcoming the conventional C4-selectivity.[7]

Problem 3: My reaction is showing low or no conversion.

Several factors could be contributing to a stalled reaction:

  • Insufficiently Reactive Nucleophile: If you are using a weak nucleophile, you may need to increase its reactivity by using a stronger base to deprotonate it or by adding an activating agent.

  • Low Reaction Temperature: Nucleophilic aromatic substitution is an activated process. Gradually increasing the reaction temperature while monitoring for side product formation can often drive the reaction to completion.

  • Inappropriate Solvent or Base: The choice of solvent and base is critical. A screening of different solvent systems (e.g., polar aprotic like DMF or DMSO, or alcoholic solvents) and bases (e.g., inorganic carbonates, organic amines) can identify more favorable conditions.[1]

  • Deactivated Substrate: If the dichloropyrimidine ring is substituted with strong electron-donating groups, its reactivity towards nucleophiles will be diminished. In such cases, harsher reaction conditions or a different synthetic strategy may be necessary.

Data Presentation: Impact of Substituents and Nucleophiles on Regioselectivity

Substituent Nucleophile Primary Product Rationale
NoneMost Amines, ThiolsC4-substitutedInherent electronic preference of the 2,4-dichloropyrimidine ring.[2][5]
C6-EDG (e.g., -OMe, -NHMe)Various NucleophilesC2-substitutedThe EDG alters the electronic distribution, making C2 more electrophilic.[3][12]
C5-EWG (e.g., -NO₂)Tertiary AminesC2-substitutedSpecific interaction between the nucleophile and the substituted ring system.[4][6]
C5-EWG (e.g., -NO₂)Secondary AminesC4-substitutedThe EWG enhances the inherent C4-selectivity for common nucleophiles.[4]
C5-TMSVarious NucleophilesC2-substitutedThe bulky trimethylsilyl group sterically hinders attack at C4.[12]

Experimental Protocols

Protocol 1: General Procedure for Highly Regioselective C4-Amination of 6-Aryl-2,4-dichloropyrimidine

This protocol is adapted from a palladium-catalyzed amination that demonstrates high C4-selectivity.[2]

  • Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the 6-aryl-2,4-dichloropyrimidine (1.0 eq.).

  • Catalyst Addition: Add a suitable palladium catalyst (e.g., a complex formed from the oxidative addition of Pd with 2,4,6-trichloropyrimidine) in the recommended catalytic amount.[1]

  • Solvent and Base: Add anhydrous THF as the solvent, followed by the addition of LiHMDS (lithium bis(trimethylsilyl)amide) as the base at a reduced temperature (e.g., -20 °C to 0 °C).

  • Nucleophile Addition: Slowly add the aliphatic secondary amine (1.0-1.2 eq.) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Characterization of Reaction Products

A combination of spectroscopic techniques is essential for the unambiguous characterization of the synthesized pyrimidine derivatives and for determining the isomeric ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the primary tool for structural elucidation. The chemical shifts and coupling patterns of the aromatic protons on the pyrimidine ring can definitively distinguish between C2 and C4 isomers.[3][13]

  • Mass Spectrometry (MS): Provides the molecular weight of the product and can offer fragmentation patterns that support the proposed structure.[13][14]

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound and to quantify the ratio of isomers in the crude reaction mixture.[13][15]

Visualizing the Troubleshooting Process

Troubleshooting_Selective_Substitution start Reaction Outcome: Poor Selectivity / Mixture of Isomers q1 Is C4 or C2 substitution desired? start->q1 c4_path Desired: C4-Substitution q1->c4_path C4 c2_path Desired: C2-Substitution q1->c2_path C2 c4_sol1 Optimize Conditions: Lower Temp, Screen Solvents/Bases c4_path->c4_sol1 c4_sol2 Use Pd-Catalysis (for Aminations) c4_path->c4_sol2 c4_sol3 Modify Nucleophile c4_path->c4_sol3 c2_sol1 Add C6-EDG to Substrate c2_path->c2_sol1 c2_sol2 Use Tertiary Amine Nucleophile (with C5-EWG) c2_path->c2_sol2 c2_sol3 Use Bulky NHC-Pd Catalyst (for C-S Coupling) c2_path->c2_sol3 end Achieved Selective Substitution c4_sol1->end c4_sol2->end c4_sol3->end c2_sol1->end c2_sol2->end c2_sol3->end

Caption: A decision-making workflow for troubleshooting poor regioselectivity in dichloropyrimidine substitutions.

References

Technical Support Center: Solubility Enhancement for (2,6-Dichloropyrimidin-4-yl)-(4-fluorophenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team Last Updated: January 5, 2026

Welcome to the technical support center for (2,6-Dichloropyrimidin-4-yl)-(4-fluorophenyl)methanone. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound during their experiments. We provide a series of frequently asked questions (FAQs) for rapid troubleshooting, followed by in-depth guides with detailed experimental protocols.

Compound Profile

This compound is a heterocyclic organic compound. Its structure, featuring a dichlorinated pyrimidine ring and a fluorophenyl group, suggests significant hydrophobicity and, consequently, low aqueous solubility.[1][2] This presents a common challenge in various experimental settings, from in vitro assays to formulation development.[3]

PropertyValueSource
Chemical Name This compound[4]
CAS Number 1099597-81-5[4]
Molecular Formula C₁₁H₅Cl₂FN₂O[4]
Molecular Weight 271.07 g/mol [4]
Melting Point 95-99°C[1]
Predicted pKa -7.46 ± 0.32[1]

The predicted pKa of -7.46 indicates that the molecule is non-ionizable in typical physiological pH ranges (pH 1-8).[1] Therefore, strategies relying on pH adjustment to form soluble salts will be ineffective.

Frequently Asked Questions (FAQs)

Q1: My compound, dissolved in DMSO, precipitates immediately when I dilute it into my aqueous assay buffer. Why is this happening and what's the quickest fix?

A1: This is a common issue known as "crashing out." It occurs when the compound is rapidly transferred from a good organic solvent (like DMSO) to a poor aqueous solvent, exceeding its thermodynamic solubility limit in the final medium.[5] The rapid change in solvent polarity causes the compound to precipitate.[5]

  • Quick Fixes:

    • Lower the Final Concentration: The simplest solution is to reduce the final concentration of the compound in your assay to a level below its solubility limit.

    • Optimize Dilution Technique: Add the DMSO stock solution to the aqueous buffer dropwise while gently vortexing or stirring. This avoids localized high concentrations and allows for more gradual solvent mixing.[5]

    • Reduce DMSO Percentage: Aim for the lowest possible final percentage of DMSO (ideally ≤1%, and often <0.5%) in your final solution, as DMSO itself can affect biological assays.[6]

Q2: I'm observing cloudiness or precipitation in my cell culture plates after incubating them at 37°C. What could be the cause?

A2: This is likely due to temperature-dependent solubility effects or compound instability. Even if a solution is clear at room temperature, the increase to 37°C can sometimes decrease the solubility of certain compounds, although for many, solubility increases with temperature.[7][8] More commonly, the compound may have limited kinetic solubility, and over time, it begins to precipitate as it moves towards a more stable, lower-energy crystalline state.

  • Troubleshooting Steps:

    • Pre-warm Your Media: Always pre-warm your cell culture media to 37°C before adding the compound stock. This prevents temperature shifts from inducing precipitation.[5]

    • Include a Solubility Enhancer: Consider incorporating a low concentration of a biocompatible surfactant or a cyclodextrin into your final medium to help maintain solubility.

Q3: Can I use pH adjustment to improve the solubility of this compound?

A3: No, this is unlikely to be effective. The compound has a predicted pKa of approximately -7.46, meaning it is a neutral molecule with no readily ionizable groups in the typical aqueous pH range of 1-10.[1] Solubility enhancement techniques that rely on pH modification are effective for weak acids or weak bases, which can be converted into more soluble salts.[9][10] For this compound, other strategies must be employed.

Q4: What are the primary, first-line strategies I should try to improve solubility for initial in vitro screening?

A4: For early-stage discovery and in vitro assays, the goal is often to achieve a sufficient concentration in a minimally disruptive manner.[6]

  • Co-Solvent Systems: The most straightforward approach is using a water-miscible organic co-solvent. Prepare a high-concentration stock in 100% DMSO, and then perform serial dilutions in a mixture of your aqueous buffer and a co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG).[11][12]

  • Kinetic Solubility Assessment: Before running your main experiment, perform a quick kinetic solubility test to determine the maximum concentration you can achieve in your final assay buffer without precipitation.[6][13] This saves time and prevents misinterpretation of biological data due to compound precipitation.

In-Depth Troubleshooting Guides

Guide 1: How do I select and optimize a co-solvent system?

Co-solvents work by reducing the polarity of the aqueous medium, making it a more favorable environment for hydrophobic compounds.[11][14] The addition of a water-miscible organic solvent can increase solubility by several orders of magnitude.[14]

Mechanism of Action: A co-solvent disrupts the hydrogen-bonding network of water, reducing the overall polarity and dielectric constant of the solvent mixture.[12][15] This lowers the energy required to create a cavity for the solute molecule, thereby increasing solubility.

Workflow for Co-Solvent Screening

Caption: Workflow for selecting and optimizing a co-solvent system.

Commonly Used Co-Solvents

Co-SolventTypical Starting Conc. (v/v)Notes
Ethanol (EtOH)5-20%Biocompatible at low concentrations; volatile.[11]
Propylene Glycol (PG)10-40%Common in pharmaceutical formulations; viscous.[11][12]
Polyethylene Glycol 400 (PEG 400)10-50%Low toxicity; can be viscous at high concentrations.[11]
N-Methyl-2-pyrrolidone (NMP)1-10%Strong solubilizer; potential for toxicity, check assay compatibility.
Dimethyl Sulfoxide (DMSO)<2% (final assay conc.)Excellent solubilizer but can interfere with assays.[6]

Experimental Protocol: Co-Solvent Screening

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10-50 mM) in 100% DMSO.

  • Prepare Co-Solvent/Buffer Blends: Prepare a series of aqueous buffers (e.g., PBS, pH 7.4) containing different co-solvents at a fixed concentration (e.g., 10% v/v).

  • Perform Serial Dilutions: In a 96-well plate, add the co-solvent/buffer blends. Then, add a small volume of your DMSO stock to the first well and perform serial dilutions across the plate.

  • Equilibrate and Observe: Allow the plate to equilibrate at the desired temperature (e.g., room temperature or 37°C) for 1-2 hours.

  • Measure Solubility: Determine the kinetic solubility limit, which is the highest concentration that remains visually clear. For quantitative data, use a plate-based nephelometer to measure turbidity or analyze the supernatant by HPLC-UV after centrifugation.[13][16]

Guide 2: How can I use surfactants to improve solubility?

Surfactants, or surface-active agents, are amphiphilic molecules that can dramatically increase the solubility of hydrophobic drugs.[17][18]

Mechanism of Action: At concentrations above the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[19] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds like this compound can be encapsulated within the hydrophobic core, effectively dispersing them in the aqueous medium.[18][20]

Micellar Solubilization by Surfactants

G cluster_micelle Micelle (Hydrophobic Core) cluster_water Aqueous Environment a w1 b c d e f g h w2 w3 w4 w5 w6 w7 w8 compound Drug Molecule compound->a Encapsulation surfactant Surfactant Monomer

Caption: Diagram of a drug molecule encapsulated within a surfactant micelle.

Commonly Used Surfactants in Research

SurfactantTypeTypical Starting Conc.Notes
Polysorbate 20 (Tween® 20)Non-ionic0.05 - 0.5%Commonly used in biological assays.[21]
Polysorbate 80 (Tween® 80)Non-ionic0.05 - 1.0%Widely used in pharmaceutical formulations.[21]
Sodium Lauryl Sulfate (SLS)Anionic0.1 - 2.0%Strong solubilizer, but can denature proteins.[21][22]
Cremophor® ELNon-ionic0.1 - 2.0%Effective but may have biological activity.[22]

Experimental Protocol: Surfactant-Based Solubility Enhancement

  • Prepare Surfactant Solutions: Create a series of solutions of a chosen surfactant (e.g., Tween 80) in your aqueous buffer at concentrations ranging from below to well above its known CMC.

  • Add Compound: Add an excess amount of solid this compound to each surfactant solution.

  • Equilibrate: Tightly seal the vials and shake them at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium (the "shake-flask method").[23]

  • Separate and Analyze: Centrifuge or filter the samples to remove undissolved solid.

  • Quantify: Dilute the clear supernatant and analyze the concentration of the dissolved compound using a validated analytical method like HPLC-UV.[16] Plot the compound's solubility against the surfactant concentration to observe the effect.

Guide 3: What are solid dispersions and how can they help?

A solid dispersion is a system where a poorly soluble drug (the guest) is dispersed within a highly soluble, inert carrier matrix (the host).[24][25] This technique can significantly enhance dissolution rates and apparent solubility.[24]

Mechanism of Action: By dispersing the drug at a molecular level within a hydrophilic carrier, the drug exists in a high-energy amorphous state rather than a stable, low-solubility crystalline state.[26] When the solid dispersion is introduced to an aqueous environment, the carrier dissolves quickly, releasing the drug as fine, amorphous particles with a large surface area, which promotes faster dissolution and can lead to a supersaturated solution.[24][26]

Solid Dispersion Preparation via Solvent Evaporation

Caption: Workflow for preparing a solid dispersion by the solvent evaporation method.

Common Carriers for Solid Dispersions

CarrierAbbreviationTypeNotes
PolyvinylpyrrolidonePVP (e.g., K30)PolymerExcellent for creating amorphous dispersions.[15]
Hydroxypropyl MethylcelluloseHPMCPolymerCan also inhibit drug precipitation.[15]
Polyethylene GlycolPEG (e.g., 6000)PolymerOften used in melt extrusion methods.[15]
Soluplus®-CopolymerSpecifically designed for solid solutions.
Eudragit®-PolymerpH-dependent polymers can be used for targeted release.

Experimental Protocol: Solid Dispersion Preparation (Solvent Evaporation Method)

  • Select Components: Choose a hydrophilic carrier (e.g., PVP K30) and a drug-to-carrier ratio to test (e.g., 1:1, 1:5, 1:10 by weight).

  • Dissolve: Dissolve both the this compound and the carrier in a suitable common volatile solvent (e.g., methanol, acetone, or dichloromethane).[24][27]

  • Evaporate Solvent: Remove the solvent using a rotary evaporator under reduced pressure to form a solid film or mass.[27]

  • Dry and Process: Further dry the solid mass in a vacuum oven to remove any residual solvent. Scrape the solid, then gently grind it into a fine powder using a mortar and pestle.

  • Characterize and Test:

    • Characterization (Optional): Use techniques like Differential Scanning Calorimetry (DSC) or X-Ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug in the dispersion.

    • Dissolution Testing: Compare the dissolution rate of the solid dispersion powder to that of the pure crystalline drug in an aqueous buffer.

References

Stability of dichloropyrimidine compounds in acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for dichloropyrimidine compounds. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile but reactive chemical intermediates. Here, we will address common challenges related to the stability of dichloropyrimidines under various experimental conditions, providing not just solutions but also the underlying chemical principles to empower your research.

FAQs - Fundamental Concepts

Q1: What makes the dichloropyrimidine ring system susceptible to degradation?

The dichloropyrimidine core is inherently electron-deficient. This is due to the presence of two electronegative nitrogen atoms within the aromatic ring, which pull electron density away from the carbon atoms. The attached chlorine atoms further enhance this effect through induction. As a result, the carbon atoms bonded to the chlorine atoms (typically at the C2, C4, or C6 positions) are highly electrophilic and serve as prime targets for nucleophilic attack. This reactivity is the root cause of their instability, particularly in the presence of nucleophiles like water or hydroxide ions.

Q2: Generally, are dichloropyrimidines more stable in acidic or basic conditions?

Dichloropyrimidines are generally more stable in acidic to neutral conditions and are susceptible to degradation under basic conditions. Safety data sheets often recommend avoiding highly alkaline or acidic materials to prevent exothermic reactions[1]. The primary degradation pathway in aqueous media is hydrolysis, which is significantly accelerated by hydroxide ions (OH⁻) in basic solutions. These ions are potent nucleophiles that readily attack the electrophilic carbon atoms of the pyrimidine ring, leading to the displacement of chloride ions. While strong acids should also be avoided, degradation is typically more rapid and problematic under basic conditions.[1][2]

Q3: Between the different isomers (e.g., 2,4-dichloro-, 4,6-dichloro-), is there a difference in stability and reactivity?

Yes, there are significant differences. For 2,4-dichloropyrimidine, the chlorine atom at the C4 position is generally more reactive and susceptible to nucleophilic substitution than the chlorine at the C2 position.[3] This is because the C4 position is more electrophilic.[3] However, this regioselectivity can be influenced by various factors, including the substituents on the pyrimidine ring and the nature of the attacking nucleophile.[3] For instance, electron-withdrawing groups at the C5 position tend to enhance the preference for C4 substitution, while certain nucleophiles, like tertiary amines, can show a preference for the C2 position.[3]

Troubleshooting Guide - Common Experimental Issues

Q4: My dichloropyrimidine compound is rapidly degrading in my aqueous buffer during my experiment. What is happening and how can I fix it?

The Problem: You are observing rapid hydrolysis. In aqueous solutions, especially those with a pH above 7, water and hydroxide ions act as nucleophiles, attacking the pyrimidine ring and displacing the chlorine atoms with hydroxyl groups. This converts your dichloropyrimidine into less reactive and often undesired hydroxypyrimidine byproducts.

Solutions & Causal Explanations:

  • pH Control is Critical: The rate of hydrolysis is highly pH-dependent.[4]

    • Action: Maintain your buffer at a pH below 7.0, ideally between pH 4-6. Use a well-buffered system to prevent local pH shifts.

    • Causality: In acidic or neutral solutions, the concentration of the highly nucleophilic hydroxide ion is minimized, thus slowing down the rate of nucleophilic aromatic substitution (SNAr).

  • Lower the Temperature: Chemical reactions, including degradation, are accelerated at higher temperatures.[4]

    • Action: Perform your experiment at the lowest temperature compatible with your protocol (e.g., on ice or at 4°C).

    • Causality: Lowering the temperature reduces the kinetic energy of the molecules, decreasing the frequency and energy of collisions between the dichloropyrimidine and nucleophiles, thereby slowing the degradation rate.

  • Use Aprotic or Anhydrous Solvents: If your experimental design allows, switching to a non-aqueous solvent system can prevent hydrolysis.

    • Action: Consider using solvents like anhydrous THF, Dioxane, or Toluene. Ensure all reagents and glassware are thoroughly dried.

    • Causality: Aprotic solvents do not have labile protons and cannot act as nucleophiles in the same way water can, thus inhibiting the hydrolysis pathway.

Q5: I'm performing a nucleophilic substitution reaction and getting a mixture of products at different chlorine positions. How can I improve regioselectivity?

The Problem: Achieving selective substitution at one chlorine position while leaving the other intact is a common challenge.[3] As discussed in Q3, the C4 position in 2,4-dichloropyrimidine is typically more reactive, but mixtures are common.[3]

Solutions & Causal Explanations:

  • Optimize Reaction Conditions: Temperature, solvent, and the choice of base can dramatically influence the outcome.[3]

    • Action: Conduct a systematic screening of conditions. For example, to favor C4 substitution with an amine, conditions such as using n-butanol as a solvent with a non-nucleophilic base like DIPEA have been reported to be effective.[3]

    • Causality: The solvent can influence the solvation of the nucleophile and the transition state, while temperature affects the reaction kinetics for substitution at each site differently.

  • Leverage Catalysis: For specific reactions like aminations, catalysts can provide excellent regioselectivity.

    • Action: Employ a palladium catalyst for amination reactions, which has been shown to strongly favor the formation of the C4-substituted product.[3]

    • Causality: The catalyst forms a complex with the pyrimidine ring, directing the nucleophile to a specific site based on electronic and steric factors dictated by the catalyst's ligand sphere.

  • Control Stoichiometry: The amount of nucleophile can impact whether you get mono- or di-substitution.

    • Action: To favor mono-substitution, use a slight excess (e.g., 1.0-1.2 equivalents) of the nucleophile. Monitor the reaction closely by TLC or LC-MS and stop it once the desired product is maximized.[3]

    • Causality: Using a large excess of the nucleophile or allowing the reaction to proceed for too long will increase the likelihood of a second substitution event occurring at the less reactive position.

Data Summary: Factors Influencing Dichloropyrimidine Stability
ParameterImpact on StabilityRecommended Control Measures
pH Highly unstable in basic conditions (pH > 7) due to hydrolysis.[4]Maintain pH in the acidic to neutral range (pH 4-6) using buffers.
Temperature Degradation rate increases with temperature.[4]Store and process at low temperatures (e.g., 2-8°C or on ice).
Moisture/Water Water acts as a nucleophile, causing hydrolysis.[4]Use anhydrous solvents and reagents; store in a dry environment.
Light Some derivatives may be light-sensitive.[2][5]Store in amber vials or protect from light.[5][6]
Oxygen Can promote oxidative degradation.[4]Handle under an inert atmosphere (e.g., Nitrogen or Argon) for long-term storage or sensitive reactions.

Mechanistic Pathways

The primary degradation pathway for dichloropyrimidines in aqueous solution is hydrolysis via a nucleophilic aromatic substitution (SNAr) mechanism.

Diagram: Base-Catalyzed Hydrolysis

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Chloride Elimination DCP 2,4-Dichloropyrimidine Intermediate Meisenheimer Complex (Anionic Intermediate) DCP->Intermediate Fast DCP->Intermediate OH- OH⁻ OH-->DCP Product 4-Chloro-2-hydroxypyrimidine Intermediate->Product Slow, Rate-Determining Intermediate->Product Cl- Cl⁻ Intermediate->Cl-

Caption: Mechanism of base-catalyzed hydrolysis of 2,4-dichloropyrimidine.

Under basic conditions, the hydroxide ion (OH⁻) directly attacks the electron-deficient C4 (or C2) position, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent loss of a chloride ion is the rate-determining step and results in the formation of a hydroxypyrimidine.

Protocols - Stability Assessment

Protocol 1: HPLC-Based Stability Assessment in Aqueous Buffers

This protocol allows for the quantitative assessment of a dichloropyrimidine compound's stability over time at different pH values.

Materials:

  • Dichloropyrimidine compound of interest

  • HPLC system with a UV detector

  • C18 HPLC column

  • Aqueous buffers (e.g., pH 4.0, 7.0, and 9.0)

  • Acetonitrile (ACN) or Methanol (MeOH), HPLC grade

  • Volumetric flasks and pipettes

  • Thermostated autosampler or water bath

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of your dichloropyrimidine compound in a non-aqueous, aprotic solvent (e.g., Acetonitrile) at a known concentration (e.g., 10 mg/mL).

  • Working Solution Preparation:

    • For each pH condition to be tested, pipette a small volume of the stock solution into a larger volume of the aqueous buffer to achieve the desired final concentration (e.g., 100 µg/mL). Ensure the final concentration of the organic solvent is low (<1-2%) to not affect the buffer's properties.

    • Create a "Time Zero" (T0) sample by immediately quenching the reaction. This can be done by diluting an aliquot of the working solution in the mobile phase and injecting it immediately, or by adding a quenching agent if necessary.

  • Incubation: Incubate the remaining working solutions at a controlled temperature (e.g., 25°C or 37°C).

  • Time-Point Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • HPLC Analysis:

    • Analyze each time-point sample by reverse-phase HPLC. A typical method would involve a C18 column with a gradient elution of water and acetonitrile.

    • Monitor the disappearance of the parent dichloropyrimidine peak and the appearance of any degradation product peaks using a UV detector at an appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of the dichloropyrimidine compound remaining at each time point relative to the T0 sample.

    • Plot the percentage remaining versus time for each pH condition to determine the degradation kinetics.

Workflow Diagram: Stability Testing

G A Prepare Stock Solution (in ACN) B Prepare Working Solutions (in pH 4, 7, 9 buffers) A->B C Incubate at Controlled Temp B->C D Sample at Time Points (0, 1, 2, 4, 8, 24h) C->D E Analyze via HPLC D->E F Quantify Peak Area E->F G Plot % Remaining vs. Time F->G

Caption: Experimental workflow for assessing dichloropyrimidine stability.

References

Technical Support Center: Strategies for Preventing Di-substitution in Reactions with 2,6-Dichloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists working with 2,6-dichloropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling the selectivity of substitution reactions on this versatile scaffold. Here, we move beyond simple protocols to explain the underlying principles that govern mono- versus di-substitution, empowering you to troubleshoot and optimize your synthetic routes effectively.

Introduction: The Challenge of Selectivity with 2,6-Dichloropyrimidine

2,6-Dichloropyrimidine is a valuable building block in medicinal chemistry and materials science due to its two reactive sites for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. The electron-deficient nature of the pyrimidine ring, exacerbated by two electron-withdrawing chlorine atoms, makes it highly susceptible to nucleophilic attack.[1] However, this high reactivity also presents a significant challenge: controlling the reaction to achieve selective mono-substitution, preventing the often-undesired formation of the di-substituted product. This guide will equip you with the knowledge and practical strategies to master this selectivity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Question 1: My reaction is producing a significant amount of the di-substituted product, even when using one equivalent of the nucleophile. How can I improve the yield of the mono-substituted product?

Answer: This is a classic challenge with 2,6-dichloropyrimidine. The mono-substituted product, now containing an electron-donating group, can sometimes be even more reactive than the starting material, leading to rapid di-substitution. Here are several strategies to favor mono-substitution:

  • Temperature Control is Critical: Many SNAr reactions are highly temperature-dependent. Running the reaction at a lower temperature will decrease the overall reaction rate but can significantly enhance selectivity. The activation energy for the second substitution is often lower, so reducing the thermal energy of the system can "freeze out" the di-substitution.

    • Actionable Protocol: Start your reaction at 0°C or even -78°C (dry ice/acetone bath) and slowly warm it to room temperature while monitoring the progress by TLC or LC-MS. Identify the temperature at which the mono-substituted product forms cleanly before significant di-substitution occurs.

  • Choice of Base and Solvent: The reaction medium plays a crucial role.

    • Base: A bulky, non-nucleophilic base such as diisopropylethylamine (DIPEA) or a weaker inorganic base like potassium carbonate (K₂CO₃) is often preferred over smaller, stronger bases like sodium hydride (NaH) or sodium hydroxide (NaOH).[2] Stronger bases can deprotonate the nucleophile more effectively, increasing its reactivity and the likelihood of di-substitution.

    • Solvent: Aprotic polar solvents like DMF, DMAc, or NMP are common for SNAr reactions. However, less polar solvents such as THF or dioxane can sometimes temper the reactivity and improve selectivity.

  • Slow Addition of the Nucleophile: Instead of adding the nucleophile all at once, using a syringe pump for slow, controlled addition can maintain a low concentration of the nucleophile in the reaction mixture. This minimizes the chance of a second substitution on the newly formed mono-substituted product.

Question 2: I am attempting a Suzuki or Buchwald-Hartwig cross-coupling reaction and observing a mixture of mono- and di-arylated products. How can I control the selectivity?

Answer: In palladium-catalyzed cross-coupling reactions, selectivity is often governed by the ligand on the palladium center and the reaction conditions.

  • Ligand Selection: The steric and electronic properties of the phosphine or N-heterocyclic carbene (NHC) ligand are paramount.

    • For Mono-arylation: Employing a bulky ligand can sterically hinder the approach of the palladium complex to the second chlorine atom after the first substitution has occurred.[3] For Suzuki reactions, ligands like SPhos or XPhos can be effective. For Buchwald-Hartwig aminations, bulky biaryl phosphine ligands are a good starting point.

    • Ligand Screening: A systematic screening of different ligands is often the most effective approach to identify the optimal conditions for mono-substitution.

  • Reaction Temperature and Time: Similar to SNAr, lower temperatures and shorter reaction times can favor the mono-substituted product. Over-heating or prolonged reaction times can drive the reaction towards di-substitution.

  • Catalyst Loading: Using a lower catalyst loading (e.g., 0.1-1 mol%) can sometimes improve selectivity by slowing down the overall catalytic cycle, allowing for better differentiation between the two substitution events.[4]

Frequently Asked Questions (FAQs)

Q1: Why is 2,6-dichloropyrimidine so reactive towards nucleophiles?

The high reactivity of 2,6-dichloropyrimidine stems from the electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring. These nitrogen atoms pull electron density away from the carbon atoms, making the ring electron-deficient and thus highly susceptible to attack by nucleophiles. The two chlorine atoms further enhance this effect and serve as good leaving groups.[1]

Q2: Is there a general rule for which chlorine is substituted first in unsymmetrical pyrimidines?

For 2,6-dichloropyrimidine, the two chlorine atoms are electronically equivalent. However, in other dichloropyrimidines, such as 2,4-dichloropyrimidine, the C4 position is generally more reactive towards nucleophilic attack than the C2 position.[5][6] This is attributed to the greater stability of the Meisenheimer intermediate formed during attack at C4.[5]

Q3: Can steric hindrance of the nucleophile be used to control selectivity?

Absolutely. Using a sterically bulky nucleophile is an excellent strategy to favor mono-substitution. The bulky group will react at one of the chlorine positions and then its size will sterically block the palladium catalyst or another nucleophile from accessing the second chlorine atom.[7] This is a powerful tool for achieving high selectivity.

Experimental Protocols

Protocol 1: General Procedure for Selective Mono-amination of 2,6-Dichloropyrimidine

This protocol is a starting point and may require optimization for your specific amine.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 2,6-dichloropyrimidine (1.0 eq.) and a suitable anhydrous solvent (e.g., THF or Dioxane).

  • Reagent Addition: In a separate flask, dissolve the amine nucleophile (1.0-1.1 eq.) and a non-nucleophilic base such as DIPEA (1.5 eq.) in the same anhydrous solvent.

  • Controlled Addition: Cool the solution of 2,6-dichloropyrimidine to 0°C. Slowly add the amine/base solution dropwise over 30-60 minutes using a dropping funnel or a syringe pump.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Once the starting material is consumed and before significant di-substitution is observed, proceed to the work-up.

  • Work-up and Purification: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Selective Mono-Suzuki Coupling of 2,6-Dichloropyrimidine

This protocol provides a general method for mono-arylation and should be optimized for the specific boronic acid used.

  • Reaction Setup: To a microwave vial or a Schlenck flask, add 2,6-dichloropyrimidine (1.0 eq.), the arylboronic acid (1.0-1.2 eq.), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O 4:1).

  • Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and stir until the mono-substituted product is maximized as determined by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography.

Data Presentation

Condition Nucleophile Product Ratio (Mono:Di) Yield of Mono-product (%) Reference
K₂CO₃, DMF, 140 °CAdamantyl-containing aminesPredominantly Mono60-99[8]
Pd(0)/Cy-JosiPhos, 4 eq. amineAdamantyl-containing aminesPredominantly Di90 (of Di-product)[2]
Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 100°C (Microwave)Arylboronic acidHigh Mono-selectivityNot specified[9]

Visualization of Reaction Control

G cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Reaction Outcome start 2,6-Dichloropyrimidine temp Low Temperature (e.g., 0°C) start->temp Control nucleophile Bulky Nucleophile or Slow Addition start->nucleophile Control catalyst Sterically Hindered Pd-Ligand start->catalyst Control di Di-substituted Product (Undesired) start->di Uncontrolled Reaction mono Mono-substituted Product (Desired) temp->mono Favors nucleophile->mono Favors catalyst->mono Favors

References

Technical Support Center: Navigating the Challenges of Pyrimidine Intermediate Scale-Up Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The successful scale-up of pyrimidine intermediate synthesis is a critical juncture in pharmaceutical development. While laboratory-scale syntheses may appear straightforward, transitioning to larger batches often unveils a host of challenges that can impact yield, purity, safety, and cost-effectiveness. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to empower researchers and production chemists to anticipate, diagnose, and resolve common issues encountered during the scale-up process.

Troubleshooting Guide: From Benchtop to Bulk

This section is designed to provide direct, actionable solutions to specific problems that may arise during the scale-up of pyrimidine syntheses.

Issue 1: Low Yield and Purity

A drop in yield or the emergence of new impurities upon scaling up is one of the most frequent and frustrating challenges.

Q: My reaction yield has significantly decreased after moving from a 1L to a 20L reactor. What are the likely causes?

A: Several factors can contribute to a decrease in yield during scale-up. It's crucial to investigate the following:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.[1] The surface-area-to-volume ratio decreases as the reactor size increases, which can significantly impact heating and cooling efficiency.

  • Suboptimal Reaction Conditions: Conditions that were optimal at a small scale may not be directly transferable. Temperature, reaction time, and catalyst loading often require re-optimization.[1]

  • Reagent Addition Rate: The rate of addition of a critical reagent can dramatically influence the reaction's outcome. A slow, controlled addition in a large-scale reaction is often necessary to maintain temperature and minimize side-product formation.

  • Purity of Starting Materials: Impurities in starting materials can have a more pronounced effect at a larger scale, potentially leading to unwanted side reactions and lower yields.[1]

Q: I'm observing new, unexpected peaks in my HPLC analysis of the crude product at the kilogram scale. How do I identify and mitigate these impurities?

A: The appearance of new impurities is a common scale-up issue, often stemming from subtle changes in reaction conditions.[2]

  • Impurity Profiling: The first step is to identify the impurities.[2] Techniques like HPLC-MS can provide molecular weight information, helping to deduce the potential structures of the byproducts.[3][4] Comparing the impurity profile to that of the lab-scale batches is essential.

  • Common Side Reactions: In many pyrimidine syntheses, such as the Biginelli reaction, common side products can include Hantzsch-type dihydropyridines.[5] These can sometimes be fluorescent. Other possibilities include dimerization, polymerization, or rearrangement of reactants or products.[6]

  • Process Parameter Investigation: Systematically investigate the impact of reaction temperature, solvent, and catalyst on the formation of these impurities. Sometimes, a change in the order of reagent addition can suppress a particular side reaction.[5]

  • Starting Material Purity: Re-evaluate the purity of your starting materials. New impurities could be introduced from a different batch or supplier of a raw material.[7]

Issue 2: Reaction Control and Safety

Maintaining control over a large-scale reaction is paramount for both safety and product quality.

Q: My reaction is showing a significant exotherm during scale-up that was not apparent at the lab scale. How can I manage this?

A: Exothermic reactions pose a significant safety risk during scale-up.[8]

  • Reaction Calorimetry: If not already done, perform reaction calorimetry (e.g., using an RC1 calorimeter) to quantify the heat of reaction and determine the maximum temperature of synthesis reaction (MTSR). This data is crucial for safe process design.

  • Controlled Addition: The most common method to control an exotherm is to add one of the reactants portion-wise or via a syringe pump, allowing the cooling system to dissipate the heat as it is generated.

  • Solvent Choice: A higher-boiling-point solvent can provide a larger temperature window for safe operation. However, ensure the solvent does not negatively impact the reaction chemistry.

  • Reactor Configuration: Ensure the reactor's cooling capacity is sufficient for the scale and the exothermicity of the reaction.

Q: I'm concerned about the handling of pyrophoric or highly reactive reagents at a larger scale. What precautions should I take?

A: The risks associated with hazardous reagents are amplified at scale.[9]

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for the handling of all hazardous materials.

  • Inert Atmosphere: For air- or moisture-sensitive reactions, ensure the reactor is properly purged and maintained under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including flame-retardant lab coats, safety glasses, and suitable gloves.[9]

  • Quenching Procedures: Have a well-defined and tested quenching procedure in place to safely neutralize any unreacted hazardous reagents at the end of the reaction.

Issue 3: Crystallization and Polymorphism

The isolation of the final product in a consistent and pure crystalline form is a critical final step.

Q: My product oiled out during crystallization at a larger scale, whereas it readily crystallized in the lab. What could be the issue?

A: "Oiling out" is a common crystallization problem during scale-up.

  • Supersaturation Control: This often happens when the solution becomes supersaturated too quickly. Slower cooling rates are typically required for larger volumes.[10]

  • Solvent System: The solvent system may need to be re-optimized. The presence of even small amounts of impurities can sometimes inhibit crystallization. Consider using a different anti-solvent or a mixture of solvents.[11]

  • Seeding: Seeding the solution with a small amount of pure crystalline material at the appropriate temperature can be a very effective way to induce crystallization and control crystal growth.[12]

  • Agitation: The agitation rate can also influence crystallization. In some cases, reducing the stirring speed once the solution becomes turbid can lead to the formation of larger, more well-defined crystals.

Q: We have identified a new polymorphic form of our pyrimidine intermediate after scaling up the synthesis. How does this impact our process and how can we control it?

A: The discovery of a new polymorph is a significant event in pharmaceutical development, as different polymorphs can have different physical properties, such as solubility and stability.[13][14]

  • Polymorph Screening: A thorough polymorph screen should be conducted to identify all accessible crystalline forms and determine the most thermodynamically stable form.

  • Crystallization Conditions: The formation of a specific polymorph is often highly dependent on the crystallization conditions, including the solvent, cooling rate, and agitation.[11] Carefully controlling these parameters is key to consistently producing the desired form.[15]

  • Characterization: Use analytical techniques such as Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to characterize and differentiate the polymorphs.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to consider for optimizing a pyrimidine synthesis for scale-up?

A1: The key parameters to focus on for a robust and scalable process include:

  • Reactant Stoichiometry: Ensure accurate molar ratios of reactants.[6]

  • Catalyst Selection and Loading: The choice of catalyst can significantly impact reaction rate and selectivity.[16]

  • Solvent Selection: The solvent should be chosen based on reactant solubility, reaction performance, safety, and environmental impact.[1]

  • Temperature and Pressure Control: Precise control over these parameters is crucial for reproducibility and safety.[1]

  • Reaction Time: Monitor the reaction to determine the optimal time for completion to avoid product degradation or the formation of byproducts.[1]

Q2: What are the most common analytical techniques for monitoring reaction progress and ensuring the purity of pyrimidine intermediates?

A2: A combination of analytical techniques is typically employed:

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of reaction progress.[3]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reactant consumption, product formation, and impurity levels.[3][4]

  • Gas Chromatography (GC): Suitable for volatile and thermally stable pyrimidine derivatives.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for structural elucidation of the final product and any isolated impurities.

  • Mass Spectrometry (MS): Often coupled with HPLC or GC (LC-MS, GC-MS) to provide molecular weight information for impurity identification.[17]

Q3: What are some strategies for developing more sustainable and "green" scale-up syntheses for pyrimidine intermediates?

A3: Incorporating green chemistry principles into scale-up is becoming increasingly important.[18][19] Strategies include:

  • Catalysis: Using catalytic rather than stoichiometric reagents reduces waste.[20]

  • Atom Economy: Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product.

  • Safer Solvents: Replacing hazardous solvents with greener alternatives like water, ethanol, or supercritical CO2.[21]

  • Energy Efficiency: Utilizing methods like microwave-assisted synthesis or flow chemistry can reduce reaction times and energy consumption.[22][23]

  • Renewable Feedstocks: Exploring the use of bio-based starting materials where possible.

Experimental Protocols

Protocol 1: General Workflow for Impurity Profiling by HPLC-MS

This protocol outlines a general procedure for identifying unknown impurities in a crude reaction mixture.

  • Sample Preparation:

    • Accurately weigh a representative sample of the crude product.

    • Dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of mobile phases) to a known concentration.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[3]

  • HPLC Method Development:

    • Select a suitable HPLC column (e.g., a C18 reverse-phase column).

    • Develop a gradient elution method using a mobile phase system appropriate for the polarity of the pyrimidine intermediate (e.g., water/acetonitrile with a small amount of formic acid or trifluoroacetic acid).

    • Set the detector wavelength based on the UV absorbance of the main product (e.g., 254 nm).[3]

  • LC-MS Analysis:

    • Inject the prepared sample onto the LC-MS system.

    • Acquire data in both positive and negative ion modes to maximize the chances of detecting all components.

  • Data Interpretation:

    • Analyze the resulting chromatogram to identify the retention times of the main product and all impurity peaks.

    • Examine the mass spectrum for each peak to determine the molecular weight of the corresponding compound.

    • Use the molecular weight information, along with knowledge of the reaction chemistry, to propose potential structures for the impurities.

Protocol 2: Step-by-Step Guide for a Seeding Strategy in Crystallization

This protocol provides a general approach for using seeding to control crystallization.

  • Prepare the Saturated Solution:

    • Dissolve the crude product in a minimal amount of a suitable hot solvent to create a saturated solution.

  • Cooling and Supersaturation:

    • Allow the solution to cool slowly and undisturbed. The optimal temperature for seeding is typically just below the point of saturation.

  • Seed Crystal Preparation:

    • Obtain or prepare a small quantity of pure, crystalline material of the desired polymorphic form.

    • Gently grind the seed crystals to a fine powder.

  • Seeding:

    • Once the solution has reached the target temperature, add a very small amount (a few specks on the tip of a spatula) of the seed crystals to the solution.

  • Crystal Growth:

    • Continue to cool the solution slowly with gentle agitation. The seed crystals will act as nucleation sites, promoting the growth of uniform crystals of the desired form.

  • Isolation:

    • Once crystallization is complete, isolate the product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

Troubleshooting_Low_Yield Start Low Yield Observed During Scale-Up Check_Mixing Evaluate Mixing Efficiency (Visual, CFD Modeling) Start->Check_Mixing Check_Temp Verify Temperature Control (Probe Calibration, Mapping) Start->Check_Temp Check_Addition Analyze Reagent Addition Rate Start->Check_Addition Check_Purity Re-analyze Starting Material Purity Start->Check_Purity Optimize_Mixing Optimize Agitator Speed/ Baffle Configuration Check_Mixing->Optimize_Mixing Optimize_Temp Re-optimize Temperature Profile Check_Temp->Optimize_Temp Optimize_Addition Implement Controlled Slow Addition Check_Addition->Optimize_Addition Source_New_Material Source Higher Purity Starting Material Check_Purity->Source_New_Material End Yield Improved Optimize_Mixing->End Optimize_Temp->End Optimize_Addition->End Source_New_Material->End

Caption: Troubleshooting workflow for addressing low yield in scale-up synthesis.

Crystallization_Decision_Tree Start Product Isolation Required Initial_Attempt Attempt Crystallization from Reaction Solvent Start->Initial_Attempt Result Outcome? Initial_Attempt->Result Success Pure Crystals Obtained Result->Success Success Oiled_Out Product 'Oils Out' Result->Oiled_Out Failure Impure_Solid Impure Solid Precipitates Result->Impure_Solid Failure Slow_Cooling Implement Slower Cooling Profile Oiled_Out->Slow_Cooling Use_Seeding Employ Seeding Strategy Oiled_Out->Use_Seeding Add_Antisolvent Screen for Suitable Antisolvent Impure_Solid->Add_Antisolvent Reslurry Reslurry in a Different Solvent Impure_Solid->Reslurry Slow_Cooling->Success Add_Antisolvent->Success Use_Seeding->Success Reslurry->Success

Caption: Decision tree for troubleshooting crystallization issues.

Data Summary

Table 1: Comparison of Common Analytical Techniques for Reaction Monitoring

TechniqueInformation ProvidedSpeedCostQuantitative?
TLC Qualitative presence/absence of reactants and productsFastLowNo
HPLC Quantitative analysis of reaction components and impuritiesModerateModerateYes
GC Quantitative analysis of volatile componentsModerateModerateYes
LC-MS Molecular weight of components for identificationModerate-SlowHighSemi-Quantitative
NMR Structural information of major componentsSlowHighYes (qNMR)

References

Technical Support Center: Purification of (2,6-Dichloropyrimidin-4-yl)-(4-fluorophenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of (2,6-Dichloropyrimidin-4-yl)-(4-fluorophenyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Drawing from established principles of organic chemistry and extensive experience in the field, this document provides troubleshooting guides and frequently asked questions to ensure the successful isolation of your target compound with high purity.

Introduction: The Synthetic Challenge

This compound is typically synthesized via a Friedel-Crafts acylation reaction between 2,6-dichloropyrimidine and 4-fluorobenzoyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). While this method is effective, the reaction workup and subsequent purification can be challenging due to the presence of various impurities. This guide will systematically address the identification and removal of these impurities.

The core of the synthetic process is an electrophilic aromatic substitution, where the acylium ion, generated from 4-fluorobenzoyl chloride and the Lewis acid catalyst, attacks the electron-rich pyrimidine ring.[1][2] The electron-withdrawing nature of the two chlorine atoms on the pyrimidine ring can influence the reactivity and regioselectivity of the acylation.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude product?

A1: Based on the typical synthetic route, the most probable impurities include:

  • Unreacted Starting Materials: 2,6-dichloropyrimidine and 4-fluorobenzoyl chloride.

  • Hydrolysis Products: 4-fluorobenzoic acid, formed from the reaction of unreacted 4-fluorobenzoyl chloride with water during workup.

  • Catalyst Residues: Aluminum salts (e.g., aluminum hydroxide) from the quenching of the Lewis acid catalyst.

  • Positional Isomers: While the 4-position is generally favored, trace amounts of the (2,4-dichloropyrimidin-5-yl) isomer might be present.

  • Solvent Residues: Residual high-boiling point solvents used in the reaction or extraction.

Q2: My NMR spectrum shows a singlet around 8.7 ppm that I can't identify. What could it be?

A2: A singlet in that region for a pyrimidine derivative often corresponds to the proton at the 5-position. If your desired product is the 4-substituted isomer, this signal is expected. However, a similar signal could arise from unreacted 2,6-dichloropyrimidine. Comparing the integration of this signal with the signals from the 4-fluorophenyl group can help determine if it's your product or starting material.

Q3: I am having trouble removing 4-fluorobenzoic acid from my product. What is the best approach?

A3: 4-fluorobenzoic acid is acidic and can be effectively removed with a mild basic wash during the aqueous workup. A saturated solution of sodium bicarbonate (NaHCO₃) is recommended. The bicarbonate will react with the carboxylic acid to form the water-soluble sodium salt, which will be partitioned into the aqueous layer.

Q4: After column chromatography, I still see a persistent impurity. What are my options?

A4: If a persistent impurity co-elutes with your product during column chromatography, recrystallization is an excellent secondary purification technique. The choice of solvent is critical and will depend on the solubility profile of your product and the impurity.

Troubleshooting Guide: A Systematic Approach to Purification

This section provides a step-by-step guide to troubleshoot common purification challenges.

Issue 1: Presence of Unreacted Starting Materials
  • Identification:

    • 2,6-Dichloropyrimidine: Can be detected by TLC, GC-MS, or by its characteristic singlet in the ¹H NMR spectrum.

    • 4-Fluorobenzoyl Chloride: Highly reactive and likely to hydrolyze to 4-fluorobenzoic acid during workup.

  • Troubleshooting Protocol:

    • Reaction Optimization: Ensure the reaction goes to completion by monitoring with TLC or HPLC. Consider slightly increasing the equivalents of the limiting reagent if necessary.

    • Aqueous Workup: A thorough aqueous workup is the first line of defense.

    • Column Chromatography: If starting materials persist, column chromatography is effective. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) will typically separate the less polar 2,6-dichloropyrimidine from the more polar product.

Issue 2: Contamination with 4-Fluorobenzoic Acid
  • Identification:

    • Can be visualized on a TLC plate (often streaks).

    • Characteristic broad singlet for the carboxylic acid proton in ¹H NMR.

    • Can be confirmed by LC-MS.

  • Troubleshooting Protocol:

    • Basic Wash: During the liquid-liquid extraction, wash the organic layer with a saturated aqueous solution of NaHCO₃.

    • Extraction and Back-Extraction: After the basic wash, you can acidify the aqueous layer and back-extract with an organic solvent to confirm the presence and quantity of the benzoic acid impurity.

Issue 3: Incomplete Removal of Lewis Acid Catalyst Residues
  • Identification:

    • Insoluble white/grey solid (e.g., Al(OH)₃) at the interface of the organic and aqueous layers during workup.

    • Broad signals or baseline distortion in NMR spectra.

  • Troubleshooting Protocol:

    • Careful Quenching: Slowly and carefully quench the reaction mixture by pouring it over crushed ice. This should be done in a fume hood with vigorous stirring.

    • Acidic Wash: A dilute HCl wash can help to dissolve some of the aluminum salts.

    • Filtration: If a significant amount of solid is present, filtering the organic layer through a pad of Celite® can be effective.

Experimental Protocols

Protocol 1: Optimized Aqueous Workup
  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and cautiously pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water.

  • Extract the aqueous slurry with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with:

    • 1 M HCl (2 x 50 mL)

    • Water (1 x 50 mL)

    • Saturated aqueous NaHCO₃ solution (2 x 50 mL)

    • Brine (1 x 50 mL)

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Protocol 2: Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Procedure:

    • Prepare a slurry of silica gel in the initial mobile phase composition and pack the column.

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Load the sample onto the column.

    • Elute the column with the mobile phase gradient, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization
  • Solvent Screening: Test the solubility of the impure product in various solvents at room temperature and at their boiling points. Ideal solvents are those in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems to try include ethanol/water, isopropanol, or ethyl acetate/hexanes.[4][5]

  • Procedure (Example with Ethanol/Water): a. Dissolve the impure solid in a minimal amount of hot ethanol. b. If any insoluble impurities remain, perform a hot filtration. c. To the hot, clear solution, add water dropwise until the solution becomes faintly cloudy. d. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. e. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. f. Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Data Presentation

ImpurityIdentification MethodRemoval Technique
2,6-DichloropyrimidineTLC, GC-MS, ¹H NMRColumn Chromatography
4-Fluorobenzoic AcidTLC, ¹H NMR, LC-MSBasic Wash (NaHCO₃)
Lewis Acid ResiduesVisual, NMRCareful Quenching, Filtration
Positional IsomersHPLC, High-resolution MS, 2D NMRFractional Recrystallization, Preparative HPLC

Visualizing the Purification Workflow

The following diagram illustrates the logical flow of the purification process.

PurificationWorkflow CrudeProduct Crude Reaction Mixture Workup Aqueous Workup (Quench, Extract, Wash) CrudeProduct->Workup Concentration Concentration Workup->Concentration Analysis1 Purity Analysis (TLC, NMR, LC-MS) Concentration->Analysis1 Pure Pure Product Analysis1->Pure >98% Pure Impure Impure Product Analysis1->Impure <98% Pure ColumnChromatography Column Chromatography Impure->ColumnChromatography Analysis2 Purity Analysis ColumnChromatography->Analysis2 Analysis2->Pure >98% Pure Recrystallization Recrystallization Analysis2->Recrystallization Impurity Persists Analysis3 Purity Analysis Recrystallization->Analysis3 Analysis3->Pure >98% Pure

Caption: A typical workflow for the purification of this compound.

Logical Relationships in Impurity Removal

The following diagram outlines the decision-making process for addressing specific impurities.

ImpurityRemoval action_node action_node start Analyze Crude Product impurity_check1 Unreacted Starting Material? start->impurity_check1 impurity_check2 Acidic Impurity? impurity_check1->impurity_check2 No action1 Column Chromatography impurity_check1->action1 Yes impurity_check3 Insoluble Residues? impurity_check2->impurity_check3 No action2 Basic Wash (NaHCO3) impurity_check2->action2 Yes impurity_check4 Isomers Present? impurity_check3->impurity_check4 No action3 Filtration (Celite) impurity_check3->action3 Yes action4 Fractional Recrystallization or Preparative HPLC impurity_check4->action4 Yes end_node Pure Product impurity_check4->end_node No action1->impurity_check2 action2->impurity_check3 action3->impurity_check4 action4->end_node

Caption: Decision tree for the systematic removal of common impurities.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2,6-Dichloropyrimidine and 2,4-Dichloropyrimidine for Drug Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic functionalization of the pyrimidine scaffold is a cornerstone in the synthesis of a vast array of biologically active molecules. Among the key starting materials, dichloropyrimidines serve as versatile building blocks, offering multiple sites for derivatization. This guide provides an in-depth, objective comparison of the chemical reactivity of two common isomers: 2,6-dichloropyrimidine and 2,4-dichloropyrimidine. By understanding their distinct electronic properties and reaction profiles, chemists can make more informed decisions in designing efficient and selective synthetic routes.

The Theoretical Framework: Understanding the Nuances of Dichloropyrimidine Reactivity

The reactivity of dichloropyrimidines is primarily governed by the electron-deficient nature of the pyrimidine ring, which is further enhanced by the presence of two electron-withdrawing chlorine atoms. This makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr). The regioselectivity and rate of these reactions are dictated by the stability of the intermediate Meisenheimer complex and the electronic distribution within the molecule.

In general, the electrophilicity of the carbon atoms in the pyrimidine ring follows the order C4(6) > C2 > C5.[1] This preference is attributed to the superior stabilization of the negative charge in the Meisenheimer intermediate when nucleophilic attack occurs at the positions para or ortho to the ring nitrogens.

For 2,4-Dichloropyrimidine , the two chlorine atoms are in electronically distinct environments. Nucleophilic attack at the C4 position is generally favored in classical SNAr reactions. This is because the resulting Meisenheimer complex allows for the delocalization of the negative charge onto both ring nitrogens, leading to a more stable intermediate compared to attack at the C2 position.[2][3] Frontier molecular orbital (FMO) theory further supports this, with the Lowest Unoccupied Molecular Orbital (LUMO) having a larger coefficient at the C4 carbon, indicating greater electrophilicity.[3]

For 2,6-Dichloropyrimidine , the molecule is symmetrical, with both chlorine atoms at positions ortho and para to the ring nitrogens. This symmetry simplifies the initial monosubstitution, as both positions are electronically equivalent. However, the introduction of a substituent at one of these positions will influence the reactivity of the remaining chlorine atom in subsequent reactions.

Comparative Reactivity in Key Synthetic Transformations

While direct, side-by-side quantitative kinetic data for the reactivity of 2,6-dichloropyrimidine versus 2,4-dichloropyrimidine under identical conditions is not extensively reported in the literature, a robust comparative analysis can be made based on established principles of heterocyclic chemistry and a wealth of qualitative and semi-quantitative experimental data.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are the most common transformations for dichloropyrimidines, allowing for the introduction of a wide range of nucleophiles such as amines, alkoxides, and thiolates.

2,4-Dichloropyrimidine:

  • Regioselectivity: As mentioned, SNAr reactions with most nucleophiles preferentially occur at the C4 position. The ratio of C4 to C2 substitution can range from moderately selective to highly selective depending on the nucleophile, solvent, and reaction conditions. For example, reactions with neutral nitrogen nucleophiles can sometimes yield mixtures of isomers.[3]

  • Reactivity: The C4 position is highly activated and reacts readily with a variety of nucleophiles, often under mild conditions. The C2 position is less reactive and typically requires more forcing conditions for substitution.

2,6-Dichloropyrimidine:

  • Regioselectivity: Being a symmetrical molecule, the first nucleophilic substitution can occur at either the C2 or C6 position, leading to a single mono-substituted product. This is a significant advantage for syntheses where a single isomer is desired.

  • Reactivity: Both the C2 and C6 positions are highly activated towards nucleophilic attack due to their ortho and para relationship with the ring nitrogens. The reactivity is expected to be comparable to or greater than the C4 position of 2,4-dichloropyrimidine under similar conditions, although direct kinetic comparisons are scarce.[2] The primary challenge in the functionalization of 2,6-dichloropyrimidine lies in the second substitution, as the introduction of an electron-donating group in the first step deactivates the ring towards subsequent nucleophilic attack.

Table 1: Qualitative Comparison of Reactivity in SNAr Reactions

Feature2,4-Dichloropyrimidine2,6-DichloropyrimidineRationale
Position of Initial Attack Predominantly C4C2 or C6 (equivalent)Greater stabilization of Meisenheimer intermediate at C4. Symmetry in the 2,6-isomer.
Regioselectivity of Monosubstitution Can be challenging, may yield mixturesHighly selective (single product)Electronic and steric differences between C2 and C4. Equivalence of C2 and C6.
Relative Reactivity C4 is highly reactive, C2 is less reactiveC2 and C6 are highly reactiveBoth positions are ortho and para to ring nitrogens.
Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

2,4-Dichloropyrimidine:

  • Regioselectivity: Similar to SNAr reactions, palladium-catalyzed cross-coupling reactions generally show a strong preference for the C4 position.[4][5] This selectivity is so pronounced that it allows for the sequential introduction of different substituents. However, specific ligand and reaction conditions have been developed to achieve C2 selectivity in some cases.[6]

  • Reactivity: The C4-Cl bond is readily activated by palladium catalysts, allowing for efficient coupling with a wide range of boronic acids, amines, and alkynes.

2,6-Dichloropyrimidine:

  • Regioselectivity: The symmetry of 2,6-dichloropyrimidine allows for either mono- or di-substitution depending on the stoichiometry of the coupling partners and the reaction conditions. This provides a straightforward route to symmetrically 2,6-disubstituted pyrimidines.

  • Reactivity: Both chlorine atoms are susceptible to oxidative addition to palladium, making it an excellent substrate for cross-coupling reactions. The reactivity is generally high, though it is still influenced by the general trend of halide reactivity (I > Br > Cl).[7]

Table 2: Comparative Performance in Suzuki-Miyaura Coupling

SubstrateBoronic AcidCatalyst SystemPredominant ProductTypical YieldsKey Considerations
2,4-Dichloropyrimidine Arylboronic acidPd(PPh₃)₄ / Na₂CO₃4-Aryl-2-chloropyrimidineGood to ExcellentHighly regioselective for C4.[4]
2,6-Dichloropyrimidine Arylboronic acidPd(OAc)₂ / SPhos / K₃PO₄2-Aryl-6-chloropyrimidine or 2,6-DiarylpyrimidineGood to ExcellentStoichiometry controls mono- vs. di-arylation.

Experimental Protocols

The following are representative protocols for common transformations of dichloropyrimidines. These should be regarded as starting points, and optimization may be necessary for specific substrates.

Protocol 1: C4-Selective Amination of 2,4-Dichloropyrimidine (SNAr)

This protocol describes a typical nucleophilic aromatic substitution to achieve mono-amination at the C4 position.

Materials:

  • 2,4-Dichloropyrimidine

  • Amine of choice (e.g., aniline)

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylacetamide (DMAc)

  • Round-bottom flask with magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of 2,4-dichloropyrimidine (1.0 eq) in DMAc, add the amine (1.1 eq).

  • Add K₂CO₃ (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Mono-arylation of 2,6-Dichloropyrimidine (Suzuki-Miyaura Coupling)

This protocol is for the selective mono-arylation of 2,6-dichloropyrimidine.

Materials:

  • 2,6-Dichloropyrimidine

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane and water (as a solvent mixture)

  • Schlenk flask and inert atmosphere setup

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine 2,6-dichloropyrimidine (1.0 eq), arylboronic acid (1.1 eq), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 eq).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Visualizing Reaction Mechanisms and Workflows

SNAr Mechanism on 2,4-Dichloropyrimidine

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex cluster_products Products DCP 2,4-Dichloropyrimidine MC Anionic Intermediate DCP->MC Nucleophilic Attack at C4 Nu Nucleophile (Nu⁻) Nu->MC P4 C4-Substituted Product MC->P4 Loss of Leaving Group Cl_ion Chloride Ion (Cl⁻) MC->Cl_ion

Caption: SNAr mechanism on 2,4-dichloropyrimidine.

Generalized Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow start Start setup Reaction Setup (Dichloropyrimidine, Boronic Acid, Catalyst, Ligand, Base) start->setup reaction Heating under Inert Atmosphere setup->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: Generalized Suzuki-Miyaura coupling workflow.

Conclusion: Making the Right Choice for Your Synthesis

The choice between 2,6-dichloropyrimidine and 2,4-dichloropyrimidine is a strategic one that depends on the desired final product and the synthetic route.

  • 2,6-Dichloropyrimidine is the ideal choice when a symmetrical 2,6-disubstituted pyrimidine is the target or when a single, isomerically pure mono-substituted product is required. Its symmetrical nature simplifies the initial substitution step, providing a clean and efficient entry into this class of compounds.

  • 2,4-Dichloropyrimidine offers a platform for creating unsymmetrical 2,4-disubstituted pyrimidines. The well-established preference for substitution at the C4 position allows for sequential functionalization, making it a powerful tool for building molecular complexity. However, achieving high regioselectivity can sometimes be a challenge and may require careful optimization of reaction conditions.

By understanding the fundamental principles of reactivity and leveraging the extensive literature on these versatile building blocks, researchers can design more efficient and successful synthetic strategies for the discovery and development of novel chemical entities.

References

A Senior Application Scientist's Guide to Validating Novel (2,6-Dichloropyrimidin-4-yl)-(4-fluorophenyl)methanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge and Analytical Imperative

In the landscape of medicinal chemistry, pyrimidine-based compounds are cornerstones of drug discovery, forming the structural core of numerous therapeutic agents. The specific class of (2,6-Dichloropyrimidin-4-yl)-(4-fluorophenyl)methanone derivatives presents a particularly compelling scaffold. The dichloropyrimidine ring offers two reactive sites for nucleophilic aromatic substitution (SNAr), enabling the synthesis of diverse compound libraries, while the fluorophenyl moiety serves as a valuable probe for studying molecular interactions and metabolic pathways.

However, the very reactivity that makes these compounds synthetically attractive also introduces significant challenges in structural validation. Regioisomeric uncertainty is a primary concern; substitution reactions at the C2 and C6 positions of the pyrimidine ring can lead to mixtures of products that are difficult to separate and distinguish. Therefore, a robust, multi-technique approach is not just recommended—it is essential for unambiguous structural elucidation and ensuring the integrity of downstream biological data.

This guide provides a comprehensive framework for validating the structure of novel this compound derivatives. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a comparative analysis to guide researchers through the confirmation process with confidence.

A Multi-Pronged Approach to Structural Elucidation

An effective validation strategy relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle. Our recommended workflow integrates spectroscopic and spectrometric methods, culminating in the definitive analysis by X-ray crystallography when possible.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Data Integration & Verification cluster_2 Phase 3: Definitive Confirmation synthesis Crude Synthesis Product purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr ms Mass Spectrometry (LC-MS, HRMS) purification->ms analysis Correlate NMR & MS Data nmr->analysis ms->analysis comparison Compare with Alternatives/ Expected Isomers analysis->comparison final Unambiguous Structure Confirmed analysis->final If data is unambiguous crystal_growth Crystal Growth comparison->crystal_growth If ambiguity persists or definitive proof is required xray Single-Crystal X-ray Diffraction crystal_growth->xray xray->final

Figure 1: A workflow for the structural validation of novel pyrimidine derivatives.

Part 1: The Spectroscopic Workhorses - NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the foundational techniques for the initial structural assessment of any novel compound. For fluorinated compounds like our target derivatives, these methods are particularly powerful.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the chemical environment of specific nuclei (¹H, ¹³C, ¹⁹F). The combination of these three experiments offers a self-validating system for confirming the core structure and substitution patterns.

¹H NMR: Provides information on the number and connectivity of protons. For our target molecule, the key diagnostic signals will be in the aromatic region, corresponding to the protons on the pyrimidine and fluorophenyl rings. The coupling patterns and integration values are critical for confirming the substitution pattern.

¹³C NMR: Reveals the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyrimidine ring are highly sensitive to the nature of the substituents at the C2, C4, and C6 positions.

¹⁹F NMR: This is an exceptionally powerful tool for this class of compounds. With a wide chemical shift range and high sensitivity, ¹⁹F NMR provides a clean, unambiguous signal for the fluorine atom on the phenyl ring. Its chemical shift can be subtly influenced by the overall electronic structure of the molecule, providing another layer of verification.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent is free of residual water.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Pay close attention to the aromatic region (typically 7.0-9.0 ppm).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is often a very simple spectrum with a single primary signal for this structure.

  • Data Processing: Process all spectra using appropriate software. Reference the spectra correctly (e.g., TMS for ¹H and ¹³C). Integrate the ¹H signals and assign all peaks based on expected chemical shifts, multiplicities, and coupling constants.

Mass Spectrometry (MS)

Mass spectrometry determines the mass-to-charge ratio (m/z) of the parent molecule and its fragments, providing the molecular weight and elemental composition.

Low-Resolution MS (e.g., LC-MS): Primarily used to confirm the molecular weight of the target compound during and after purification. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature. For a dichlorinated compound, a characteristic M, M+2, and M+4 pattern should be observed.

High-Resolution MS (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental formula of the compound. This is crucial for distinguishing between isomers or compounds with very similar molecular weights.

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Utilize a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and maximize the abundance of the molecular ion peak [M+H]⁺.

  • Mass Analysis: Use a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Analysis: Compare the measured exact mass with the theoretical mass calculated for the expected elemental formula. The mass error should typically be less than 5 ppm. Confirm the characteristic isotopic pattern for two chlorine atoms.

Comparative Analysis: Distinguishing Isomers

Let's consider the synthesis of a hypothetical derivative, (2-amino-6-chloro-pyrimidin-4-yl)-(4-fluorophenyl)methanone, from the starting material this compound. The primary challenge is to confirm that amination occurred regioselectively at the C2 position and not the C6 position.

G cluster_0 start (2,6-Dichloropyrimidin-4-yl)- (4-fluorophenyl)methanone C₁₁H₅Cl₂FN₂O prod_A Expected Product (C2-Substituted) (2-Amino-6-chloro-pyrimidin-4-yl)- (4-fluorophenyl)methanone start->prod_A Selective Substitution prod_B Potential Isomer (C6-Substituted) (6-Amino-2-chloro-pyrimidin-4-yl)- (4-fluorophenyl)methanone start->prod_B Non-selective Substitution

Figure 2: Potential isomeric products from a nucleophilic substitution reaction.

Table 1: Comparative Spectroscopic Data for Hypothetical Isomers

FeatureExpected C2-Substituted IsomerPotential C6-Substituted IsomerRationale for Difference
¹H NMR (Pyrimidine H) Singlet, ~7.5-7.8 ppmSinglet, ~7.2-7.5 ppmThe electron-donating amino group will shield the adjacent pyrimidine proton more effectively in the C6-isomer, causing an upfield shift.
¹³C NMR (C5) ~110-115 ppm~105-110 ppmSimilar to the proton, the C5 carbon will experience greater shielding from the adjacent amino group in the C6-isomer.
HRMS (m/z) IdenticalIdenticalIsomers have the same elemental formula and therefore the same exact mass.
Isotopic Pattern Identical (1 Cl atom)Identical (1 Cl atom)Both isomers contain a single chlorine atom, leading to an M and M+2 pattern with a ~3:1 ratio.

This comparative table illustrates a critical point: while HRMS confirms the elemental composition, it cannot distinguish between regioisomers. The definitive evidence comes from NMR, where subtle differences in the electronic environment lead to measurable changes in chemical shifts.

Part 2: Definitive Confirmation - Single-Crystal X-ray Crystallography

When NMR data is ambiguous, or when absolute, undeniable proof of structure is required (e.g., for patent applications or regulatory filings), Single-Crystal X-ray Crystallography is the gold standard. This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of atomic positions and bond connectivities.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: This is often the most challenging step. Grow single crystals of the purified compound suitable for diffraction (typically >0.1 mm in all dimensions). Common methods include slow evaporation from a saturated solution, vapor diffusion, or liquid-liquid diffusion.

  • Data Collection: Mount a suitable crystal on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to fit the experimental data.

  • Structure Validation: The final structure is validated to ensure it is chemically reasonable. The output is a definitive 3D model of the molecule, confirming the exact placement of every atom.

G start Ambiguous or Conflicting NMR/MS Data check_purity Is the sample >98% pure? start->check_purity repurify Repurify the sample check_purity->repurify No check_2d_nmr Have 2D NMR experiments (COSY, HSQC, HMBC) been performed? check_purity->check_2d_nmr Yes repurify->check_purity run_2d_nmr Acquire 2D NMR spectra check_2d_nmr->run_2d_nmr No check_xray Is X-ray quality crystal available? check_2d_nmr->check_xray Yes, still ambiguous run_2d_nmr->check_xray run_xray Perform Single-Crystal X-ray Diffraction check_xray->run_xray Yes revisit_synthesis Re-evaluate synthetic route and potential side reactions check_xray->revisit_synthesis No confirmed Structure Confirmed run_xray->confirmed

Figure 3: A decision tree for troubleshooting ambiguous structural data.

Conclusion and Best Practices

Validating the structure of novel this compound derivatives requires a meticulous and integrated analytical approach. Relying on a single technique is insufficient and can lead to incorrect structural assignments.

Key Takeaways for Researchers:

  • Trust but Verify: Never assume a reaction has proceeded with perfect regioselectivity. Always seek empirical proof.

  • Embrace the Orthogonality: Use a combination of techniques that measure different physical properties (e.g., nuclear spin for NMR, mass-to-charge ratio for MS). The convergence of these disparate datasets provides a high degree of confidence.

  • ¹⁹F NMR is Your Ally: For fluorinated compounds, ¹⁹F NMR is a simple, high-impact experiment that should be part of the standard characterization workflow.

  • HRMS is Essential: High-resolution mass spectrometry is non-negotiable for confirming the elemental formula of a novel compound.

  • Crystallography is Definitive: When in doubt, or for high-value compounds, single-crystal X-ray diffraction provides the ultimate, unambiguous structural proof.

By adhering to these principles and employing the protocols outlined in this guide, researchers can ensure the structural integrity of their compounds, paving the way for reliable and reproducible biological and pharmacological studies.

A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Analysis of Pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the structure-activity relationships (SAR) of pyrimidine-based inhibitors, designed for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind experimental choices and the logic of inhibitor design, focusing on three clinically significant case studies targeting different kinase families: Osimertinib (EGFR) , Ribociclib (CDK4/6) , and Tofacitinib (JAK) .

The Privileged Pyrimidine: A Cornerstone of Kinase Inhibition

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the basis of numerous therapeutic agents.[1] Its nitrogen-containing heterocyclic structure is an isostere of the adenine ring of ATP, allowing molecules that feature this core to act as competitive inhibitors by mimicking the natural substrate's interactions within the kinase hinge region.[2][3] Strategic modifications at the C2, C4, and C5 positions of the pyrimidine ring are instrumental in dictating an inhibitor's potency, selectivity, and pharmacokinetic properties.[4] This guide will dissect these modifications in the context of real-world, clinically successful inhibitors.

The Logic of a SAR Investigation: An Experimental Workflow

A systematic SAR study is a cyclical process of design, synthesis, and testing. The goal is to build a comprehensive understanding of how specific structural changes to a lead compound influence its biological activity. This iterative process is fundamental to optimizing a drug candidate for potency, selectivity, and desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation Lead Lead Compound Identification Design Design Analogs (Scaffold Hopping, R-group Scan) Lead->Design Identify Modification Sites Synth Chemical Synthesis Design->Synth Synthesize Library Biochem Biochemical Assays (Kinase IC50) Synth->Biochem Primary Screen Biochem->Design Optimize Potency Cell Cell-Based Assays (Viability, Target Engagement) Biochem->Cell Confirm Cellular Potency Cell->Design Improve Selectivity/Cellular Activity InVivo In Vivo Models (Efficacy, PK/PD) Cell->InVivo Assess Preclinical Efficacy InVivo->Design

A typical experimental workflow for a Structure-Activity Relationship (SAR) study.

Case Study 1: Osimertinib - Covalent Inhibition of Mutant EGFR

Targeted Pathway: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream pathways like RAS/RAF/MEK/ERK, promoting cell proliferation.[5] Mutations in EGFR, such as L858R and exon 19 deletions, lead to its constitutive activation in non-small cell lung cancer (NSCLC). While first-generation inhibitors were effective, resistance often emerges via a secondary "gatekeeper" mutation, T790M.[5] Osimertinib is a third-generation inhibitor designed to potently inhibit both sensitizing and T790M resistance mutations while sparing wild-type (WT) EGFR, thereby reducing toxicity.[6]

EGFR_Pathway EGFR EGFR (Mutant) RAS RAS EGFR->RAS Activates Osimertinib Osimertinib Osimertinib->EGFR Inhibits (Covalent) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Tumor Proliferation & Survival ERK->Proliferation CDK_Pathway CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Activates Rb Rb CDK46->Rb Phosphorylates pRb p-Rb (inactive) Ribociclib Ribociclib Ribociclib->CDK46 Inhibits E2F E2F Rb->E2F G1_S G1-S Phase Transition E2F->G1_S Promotes JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Tofacitinib Tofacitinib Tofacitinib->JAK Inhibits pSTAT p-STAT Dimer p-STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Gene Expression (Inflammation) Nucleus->Gene

References

A Comparative Analysis of the (2,6-Dichloropyrimidin-4-yl)aryl Methanone Scaffold in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the pyrimidine scaffold has emerged as a cornerstone, forming the structural basis of numerous approved and investigational drugs.[1][2][3] Its ability to mimic the adenine ring of ATP allows for critical hydrogen bonding interactions within the hinge region of the kinase active site, a feature exploited by medicinal chemists to achieve potent and selective inhibition.[2][4] This guide provides an in-depth comparison of the (2,6-Dichloropyrimidin-4-yl)aryl methanone scaffold, a representative pyrimidine-based core, with other prominent kinase inhibitor scaffolds. We will explore its potential applications in targeting key oncogenic kinases—VEGFR-2, B-Raf, EGFR, and p38 MAPK—and provide a comparative analysis against alternative scaffolds, supported by experimental data.

While specific biological data for (2,6-Dichloropyrimidin-4-yl)-(4-fluorophenyl)methanone is not extensively available in the public domain, its core structure represents a valuable starting point for inhibitor design. This guide will therefore use this molecule as a foundational example to discuss the broader class of dichloropyrimidine-based kinase inhibitors and their place in the ever-evolving field of targeted cancer therapy.

The Pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition

The pyrimidine ring is a versatile heterocyclic scaffold that has been extensively utilized in the development of kinase inhibitors.[5] Its nitrogen atoms can act as hydrogen bond acceptors, forming key interactions with the backbone amide hydrogens of the kinase hinge region.[2] The 2, 4, and 6 positions of the pyrimidine ring are particularly amenable to substitution, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The 2,4-disubstituted pyrimidine core, for instance, is a common feature in many potent kinase inhibitors.[6]

The (2,6-Dichloropyrimidin-4-yl)aryl methanone scaffold offers several strategic advantages for inhibitor design. The chlorine atoms at the 2 and 6 positions can serve as synthetic handles for further chemical modification, enabling the exploration of a diverse chemical space. Furthermore, the aryl methanone moiety at the 4-position can be varied to optimize interactions with the hydrophobic regions of the ATP-binding pocket.

Comparative Analysis of Kinase Inhibitor Scaffolds

To provide a comprehensive comparison, we will examine the (2,6-Dichloropyrimidin-4-yl)aryl methanone scaffold in the context of four clinically relevant kinases, each representing a different family and playing a critical role in cancer progression. For each kinase, we will compare a pyrimidine-based inhibitor with inhibitors built on alternative scaffolds.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6][7] Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy.[8]

Inhibitor (Scaffold)Target KinaseIC50 (nM)Reference
Furo[2,3-d]pyrimidine Derivative VEGFR-221[9][10]
Sorafenib (Urea)VEGFR-280[11]
Sunitinib (Indolinone)VEGFR-21[12]
Apatinib (Pyridine)VEGFR-21[12]

Discussion:

The furo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine scaffolds have demonstrated potent VEGFR-2 inhibition, with IC50 values in the nanomolar range.[9][10] This highlights the potential of fused pyrimidine systems in targeting this kinase. In comparison, Sorafenib, which features a urea scaffold, and Sunitinib, based on an indolinone core, are established multi-kinase inhibitors with potent activity against VEGFR-2.[11][13] Apatinib, a pyridine-based inhibitor, also shows very high potency.[12] While the pyrimidine scaffold provides a solid foundation for VEGFR-2 inhibitor design, alternative scaffolds like indolinones and pyridines have also proven to be highly effective. The choice of scaffold will ultimately depend on the desired selectivity profile and overall drug-like properties.

B-Raf Kinase

Mutations in the B-Raf kinase, particularly the V600E mutation, are found in a significant percentage of melanomas and other cancers, leading to constitutive activation of the MAPK/ERK signaling pathway.[14][15]

Inhibitor (Scaffold)Target KinaseIC50 (nM)Reference
Encorafenib (Pyrazolo-pyrimidine)B-Raf V600E-[14]
Vemurafenib (Pyrrolo[2,3-b]pyridine)B-Raf V600E-[16]
Dabrafenib (Thiazole)B-Raf V600E-[14]
CCT196969 (Unknown)B-Raf V600E40[17]

Discussion:

While a simple dichloropyrimidine may not be the most common scaffold for B-Raf inhibitors, fused pyrimidine systems like the pyrazolo-pyrimidine core of Encorafenib have been successfully developed.[14] Vemurafenib and Dabrafenib, two of the first-generation B-Raf inhibitors, are based on pyrrolo[2,3-b]pyridine and thiazole scaffolds, respectively.[14][16] The development of "paradox-breaking" RAF inhibitors like CCT196969, which can inhibit both monomeric and dimeric forms of RAF kinases, highlights the ongoing innovation in this area.[17] The complexity of RAF signaling and the emergence of resistance mechanisms necessitate the exploration of diverse chemical scaffolds beyond the traditional pyrimidine core.[15]

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[18] Mutations and overexpression of EGFR are common in various cancers, particularly non-small cell lung cancer (NSCLC).[19]

Inhibitor (Scaffold)Target KinaseIC50 (nM)Reference
Osimertinib (Pyrimidine)EGFR (T790M mutant)-[18]
Gefitinib (Quinazoline)EGFR-[18]
Erlotinib (Quinazoline)EGFR-[18]
Compound 16 (Pyrazolo[3,4-d]pyrimidine)EGFR34[20]

Discussion:

The pyrimidine scaffold is well-represented in EGFR inhibitors, with Osimertinib being a prominent example of a third-generation inhibitor that effectively targets the T790M resistance mutation.[18] However, the quinazoline scaffold has historically been a dominant core for first-generation EGFR inhibitors like Gefitinib and Erlotinib.[18] More complex fused pyrimidine systems, such as the pyrazolo[3,4-d]pyrimidine in compound 16, have also shown potent EGFR inhibition.[20] The choice of scaffold in EGFR inhibitor design is often dictated by the need to overcome specific resistance mutations while maintaining a favorable safety profile.[21]

p38 Mitogen-Activated Protein Kinase (MAPK)

p38 MAPK is a key signaling molecule involved in cellular responses to stress and inflammation.[22] Its dysregulation has been implicated in various inflammatory diseases and cancers.

Inhibitor (Scaffold)Target KinaseIC50 (nM)Reference
Thioxopyrimidine derivative p38α MAPK-[22]
BIRB-796 (Doramapimod) (Pyrazoyl urea)p38 MAPK-[23]
Pexmetinib (Pyrazole)p38 MAPK-[23]
Compound 33 (Dihydropyrido[3,2-d]pyrimidone)p38-[24]

Discussion:

Pyrimidine-based scaffolds, such as thioxopyrimidines and dihydropyrido[3,2-d]pyrimidones, have been developed as potent and selective p38 MAPK inhibitors.[22][24] Alternative scaffolds like the pyrazoyl urea of BIRB-796 and the pyrazole core of Pexmetinib have also yielded highly potent inhibitors that often exhibit an allosteric mode of action, binding to the DFG-out conformation of the kinase.[23] This highlights the diversity of chemical structures that can effectively target p38 MAPK, offering different approaches to achieving selectivity and desired pharmacological effects.

Experimental Protocols

The following are generalized protocols for in vitro kinase inhibition assays that can be adapted to evaluate the potency of compounds against various kinases.

Protocol 1: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compound (e.g., in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the test compound or DMSO (vehicle control) to the appropriate wells.

  • Add the kinase enzyme to each well and incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This assay measures the phosphorylation of a biotinylated substrate by a kinase.

Materials:

  • Kinase of interest

  • Biotinylated substrate peptide

  • ATP

  • Test compound (e.g., in DMSO)

  • Kinase assay buffer

  • Europium-labeled anti-phospho-specific antibody

  • Allophycocyanin (APC)-labeled streptavidin

  • Low-volume 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the test compound or DMSO (vehicle control).

  • Add a mixture of the kinase and the biotinylated substrate to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes).

  • Stop the reaction by adding a detection mixture containing the Europium-labeled antibody and APC-labeled streptavidin in a TR-FRET buffer.

  • Incubate for at least 60 minutes at room temperature to allow for antibody binding.

  • Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at 615 nm and 665 nm).

  • Calculate the ratio of the emission signals (665 nm / 615 nm) and determine the IC50 values.

Visualizing Kinase Inhibition and Signaling Pathways

To better understand the concepts discussed, the following diagrams illustrate key aspects of kinase inhibition and a representative signaling pathway.

G General Kinase Inhibition Workflow cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Signal Detection cluster_3 Data Analysis a Compound Dilution c Incubation with Inhibitor a->c b Kinase & Substrate Preparation b->c d Initiation with ATP c->d e Reaction Incubation d->e f Addition of Detection Reagents e->f g Signal Measurement f->g h IC50 Determination g->h

Caption: A generalized workflow for an in vitro kinase inhibition assay.

G Simplified VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Promotes

Caption: A simplified representation of the VEGFR-2 signaling cascade leading to angiogenesis.

Conclusion

The (2,6-Dichloropyrimidin-4-yl)aryl methanone scaffold represents a valuable starting point for the design of novel kinase inhibitors. The pyrimidine core is a well-established hinge-binding motif, and the dichlorination provides opportunities for synthetic elaboration. Our comparative analysis demonstrates that while pyrimidine-based scaffolds are highly effective for a range of kinases, a diverse array of alternative scaffolds have also yielded potent and clinically successful inhibitors. The choice of scaffold is a critical decision in drug discovery, influencing not only potency and selectivity but also the overall developability of a compound. As our understanding of kinase biology and the mechanisms of drug resistance continues to grow, the exploration of novel and diverse chemical scaffolds will remain a key driver of innovation in the development of next-generation targeted therapies.

References

Cross-reactivity profiling for inhibitors derived from dichloropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Cross-Reactivity Profiling of Dichloropyrimidine-Derived Inhibitors

Authored by a Senior Application Scientist

Dichloropyrimidines represent a versatile and privileged scaffold in modern medicinal chemistry, giving rise to a multitude of potent and selective inhibitors targeting various protein families, most notably protein kinases. Their unique chemical architecture allows for targeted modifications, enabling the development of compounds with finely tuned pharmacological profiles. However, the inherent potential for off-target interactions necessitates a rigorous and comprehensive cross-reactivity profiling strategy. This guide provides a comparative analysis of state-of-the-art methodologies for assessing the selectivity of dichloropyrimidine-derived inhibitors, supported by experimental data and detailed protocols.

The Imperative of Selectivity Profiling

The clinical success of any targeted therapy hinges on its selectivity. Off-target effects can lead to unforeseen toxicities and a diminished therapeutic window. For dichloropyrimidine-based inhibitors, which often target ATP-binding pockets, the risk of cross-reactivity with other ATP-dependent enzymes is a significant concern. A thorough understanding of a compound's selectivity profile is therefore not merely a regulatory requirement but a fundamental aspect of rational drug design and a predictor of clinical translatability.

Comparative Analysis of Profiling Methodologies

The choice of a cross-reactivity profiling platform is a critical decision in the drug discovery cascade. Each method offers a unique set of advantages and limitations in terms of throughput, sensitivity, and biological relevance. Here, we compare three orthogonal and widely adopted approaches: Kinome Scanning, Cellular Thermal Shift Assay (CETSA), and Activity-Based Protein Profiling (ABPP).

Kinome Scanning: A Broad, In Vitro Perspective

Kinome scanning platforms offer a panoramic view of an inhibitor's interaction with a large panel of recombinant kinases. These assays are typically based on measuring the inhibitor's ability to displace a broad-spectrum ligand from the ATP-binding site.

Causality Behind Experimental Choices: By utilizing a high-throughput, cell-free system, kinome scanning provides a rapid and cost-effective means to identify potential off-targets early in the discovery process. The primary goal is to triage compounds and prioritize those with the most favorable selectivity profiles for further investigation in more complex, cell-based models.

Data Interpretation: The output is typically a "scan" of the kinome, with data presented as the percentage of remaining activity or binding at a fixed inhibitor concentration. Hits are then followed up with dose-response experiments to determine potency (e.g., IC50 or Kd values).

Table 1: Comparative Kinome Scan Data for a Hypothetical Dichloropyrimidine Inhibitor (Compound X)

Target Kinase% Inhibition @ 1 µMIC50 (nM)
Primary Target A 98% 15
Off-Target Kinase B75%250
Off-Target Kinase C52%1,200
Off-Target Kinase D15%>10,000
Experimental Protocol: In Vitro Kinome Scanning

This protocol outlines a generalized workflow for assessing inhibitor selectivity against a panel of kinases using a competitive binding assay format.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the dichloropyrimidine inhibitor in 100% DMSO. From this, create a series of dilutions to be used for the assay.

  • Assay Plate Preparation: In a multi-well plate, add the kinase panel, a proprietary active-site directed ligand, and the test inhibitor.

  • Incubation: Allow the plate to incubate at room temperature for a specified period (e.g., 1 hour) to reach binding equilibrium.

  • Detection: Measure the amount of ligand bound to each kinase using a suitable detection method, such as fluorescence polarization or quantitative PCR.

  • Data Analysis: Calculate the percentage of inhibition for each kinase at the tested inhibitor concentration. For hits, perform a dose-response curve to determine the IC50 value.

Self-Validating System:

  • Positive Control: Include a known broad-spectrum kinase inhibitor (e.g., staurosporine) to ensure the assay is performing as expected.

  • Negative Control: Wells containing only DMSO are used to establish the baseline (100% activity).

  • Z'-factor: Calculate the Z'-factor for each assay plate to assess the robustness and quality of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent.

Cellular Thermal Shift Assay (CETSA): Target Engagement in a Physiological Context

CETSA is a powerful technique that allows for the direct assessment of target engagement in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.

Causality Behind Experimental Choices: Moving from a cell-free to a cellular environment is a critical step in validating in vitro findings. CETSA provides evidence of target engagement within the complex milieu of the cell, where factors such as cell permeability and intracellular ATP concentrations can significantly influence an inhibitor's potency and selectivity.

Data Interpretation: The output is a "melting curve" for the protein of interest, showing the temperature at which it denatures and precipitates. A shift in this curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Table 2: CETSA Data for Compound X in a Cellular Model

Target ProteinΔTm (°C) with 10 µM Compound X
Primary Target A +5.2
Off-Target Protein B+1.8
Housekeeping Protein (Control)-0.2
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol describes a typical workflow for performing CETSA to confirm target engagement in intact cells.

Step-by-Step Methodology:

  • Cell Treatment: Treat cultured cells with the dichloropyrimidine inhibitor or vehicle control (DMSO) for a defined period.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thawing.

  • Centrifugation: Separate the soluble and precipitated protein fractions by centrifugation.

  • Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein using a specific antibody-based method like Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. Determine the melting temperature (Tm) and the thermal shift (ΔTm) induced by the inhibitor.

Self-Validating System:

  • Vehicle Control: Cells treated with DMSO only are used to establish the baseline melting curve of the target protein.

  • Isothermal Dose-Response: To quantify the potency of target engagement, perform an isothermal dose-response experiment at a temperature that gives a significant signal window.

  • Loading Controls: Use a housekeeping protein that is not expected to bind the inhibitor as a negative control to ensure that the observed thermal shifts are specific to the target.

Activity-Based Protein Profiling (ABPP): A Functional Readout of Target Occupancy

ABPP utilizes chemical probes that covalently bind to the active site of enzymes in a mechanism-dependent manner. This technique provides a direct measure of the functional state of a large number of proteins simultaneously.

Causality Behind Experimental Choices: ABPP offers a unique advantage by directly assessing the functional consequences of inhibitor binding. By measuring the occupancy of the active site, this method provides a more direct link between target engagement and functional inhibition, which is crucial for understanding the inhibitor's mechanism of action in a biological system.

Data Interpretation: The output is typically a gel-based or mass spectrometry-based readout showing the intensity of labeling of different proteins by the ABPP probe. A decrease in labeling in the presence of the inhibitor indicates target engagement.

Table 3: ABPP Data for Compound X in a Proteomic Lysate

Target Protein% Target Occupancy @ 1 µM Compound X
Primary Target A 92%
Off-Target Protein B45%
Off-Target Protein C12%
Experimental Protocol: Activity-Based Protein Profiling (ABPP)

This protocol provides a general workflow for competitive ABPP to profile the selectivity of an inhibitor.

Step-by-Step Methodology:

  • Proteome Preparation: Prepare a cell or tissue lysate.

  • Inhibitor Incubation: Incubate the proteome with the dichloropyrimidine inhibitor or vehicle control for a specified time.

  • Probe Labeling: Add a broad-spectrum, active-site directed covalent probe (e.g., a fluorophosphonate probe for serine hydrolases or an acyl-phosphate probe for ATPases) and incubate to allow for labeling of the active enzymes.

  • Analysis: The labeled proteins can be visualized by in-gel fluorescence scanning or identified and quantified by mass spectrometry.

  • Data Analysis: Compare the labeling profiles of the inhibitor-treated and vehicle-treated samples to identify the targets of the inhibitor.

Self-Validating System:

  • Vehicle Control: A DMSO-treated sample serves as the baseline for 100% probe labeling.

  • Heat-Inactivated Control: A heat-inactivated proteome should show no probe labeling, confirming that the labeling is activity-dependent.

  • Orthogonal Validation: Hits identified by ABPP should be validated by other methods, such as Western blotting or CETSA, using specific antibodies.

Visualizing the Workflow and Rationale

To better illustrate the decision-making process and the flow of experiments in cross-reactivity profiling, the following diagrams are provided.

G cluster_0 Early Discovery Phase cluster_1 Selectivity Profiling cluster_2 Lead Optimization Compound Library Compound Library Primary Screening Primary Screening Compound Library->Primary Screening High-Throughput Screening Hit Compounds Hit Compounds Primary Screening->Hit Compounds Kinome Scanning Kinome Scanning Hit Compounds->Kinome Scanning Broad, In Vitro View CETSA CETSA Kinome Scanning->CETSA Cellular Target Engagement ABPP ABPP CETSA->ABPP Functional Target Occupancy SAR Studies SAR Studies ABPP->SAR Studies Informed Chemical Modifications In Vivo Efficacy In Vivo Efficacy SAR Studies->In Vivo Efficacy Candidate Drug Candidate Drug In Vivo Efficacy->Candidate Drug

Caption: A typical workflow for inhibitor development and selectivity profiling.

G Method Methodology Principle Throughput Biological Context Key Output KinomeScan Kinome Scanning Competitive Binding High In Vitro IC50/Kd Values Method:f0->KinomeScan:f0 CETSA CETSA Thermal Stabilization Medium Cellular ΔTm Method:f0->CETSA:f0 ABPP ABPP Covalent Probes Low-Medium Cellular/In Vivo Target Occupancy Method:f0->ABPP:f0

Caption: Comparison of cross-reactivity profiling methodologies.

Conclusion

The development of safe and effective dichloropyrimidine-derived inhibitors is critically dependent on a multi-faceted approach to cross-reactivity profiling. No single method can provide a complete picture of a compound's selectivity. Instead, an integrated strategy, beginning with broad in vitro screens like kinome scanning, followed by validation of cellular target engagement with CETSA, and functional assessment with ABPP, offers the most robust and reliable path to identifying and advancing promising drug candidates. This tiered approach ensures that resources are focused on compounds with the highest potential for clinical success, ultimately accelerating the delivery of new and improved therapies to patients.

Comparing efficiency of different synthetic routes to fluorophenyl pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorophenyl Pyrimidines in Modern Drug Discovery

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug design. The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target. When appended to the pyrimidine scaffold, a privileged heterocycle found in numerous natural and synthetic bioactive compounds, the fluorophenyl moiety gives rise to a class of molecules with significant therapeutic potential.[1] These compounds are integral to the development of novel treatments for a wide range of diseases, including cancer, viral infections, and neurological disorders.[2][3]

Given their importance, the development of efficient, scalable, and cost-effective synthetic routes to fluorophenyl pyrimidines is a critical endeavor for medicinal and process chemists. This guide provides an in-depth comparative analysis of several prominent synthetic strategies, offering insights into their underlying mechanisms, practical advantages, and limitations. By presenting objective experimental data and detailed protocols, we aim to empower researchers, scientists, and drug development professionals in selecting the optimal synthetic pathway for their specific research and development needs.

I. Classical Multicomponent Reactions: The Enduring Legacy of Biginelli and Hantzsch

Multicomponent reactions (MCRs), wherein three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and atom economy.[4] Two classical MCRs, the Biginelli and Hantzsch reactions, have long been employed for the synthesis of pyrimidine and related heterocyclic frameworks.

A. The Biginelli Reaction: A Time-Honored Approach to Dihydropyrimidinones

First reported in 1891, the Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones.[5][6] These products can often be readily oxidized to the corresponding aromatic pyrimidines. The use of a fluorinated benzaldehyde, such as 4-fluorobenzaldehyde, allows for the direct incorporation of the desired fluorophenyl group.

Mechanism and Rationale: The reaction is typically acid-catalyzed and proceeds through a series of bimolecular reactions.[5] The initial and often rate-limiting step is the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic species is then attacked by the enolate of the β-ketoester. Subsequent cyclization via intramolecular nucleophilic attack of the remaining urea nitrogen onto the ketone carbonyl, followed by dehydration, affords the dihydropyrimidinone product. The electron-withdrawing nature of the fluorine atom on the benzaldehyde can enhance the electrophilicity of the carbonyl carbon, potentially facilitating the initial nucleophilic attack by urea.[7]

Biginelli_Reaction cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde N-Acyliminium Ion N-Acyliminium Ion 4-Fluorobenzaldehyde->N-Acyliminium Ion + Urea, H+ Ethyl Acetoacetate Ethyl Acetoacetate Urea Urea Open-Chain Adduct Open-Chain Adduct N-Acyliminium Ion->Open-Chain Adduct + Ethyl Acetoacetate Enolate Dihydropyrimidinone Dihydropyrimidinone Open-Chain Adduct->Dihydropyrimidinone Cyclization & Dehydration Hantzsch_Analogy cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Unsaturated Carbonyl Unsaturated Carbonyl 4-Fluorobenzaldehyde->Unsaturated Carbonyl + 1,3-Dicarbonyl (Knoevenagel) 1,3-Dicarbonyl 1,3-Dicarbonyl Enamine Enamine 1,3-Dicarbonyl->Enamine + Amidine/Guanidine Amidine/Guanidine Amidine/Guanidine Fluorophenyl Pyrimidine Fluorophenyl Pyrimidine Enamine->Fluorophenyl Pyrimidine + Unsaturated Carbonyl (Michael Add.), Cyclization Suzuki_Coupling Pd(0) Catalyst Pd(0) Catalyst Oxidative Addition Complex Oxidative Addition Complex Pd(0) Catalyst->Oxidative Addition Complex + Halogenated Pyrimidine Halogenated Pyrimidine Halogenated Pyrimidine Transmetalation Transmetalation Oxidative Addition Complex->Transmetalation 4-Fluorophenylboronic Acid 4-Fluorophenylboronic Acid 4-Fluorophenylboronic Acid->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Catalyst Regeneration Fluorophenyl Pyrimidine Fluorophenyl Pyrimidine Reductive Elimination->Fluorophenyl Pyrimidine Buchwald_Hartwig Pd(0) Catalyst Pd(0) Catalyst Oxidative Addition Complex Oxidative Addition Complex Pd(0) Catalyst->Oxidative Addition Complex + Halogenated Pyrimidine Halogenated Pyrimidine Halogenated Pyrimidine Amine Coordination & Deprotonation Amine Coordination & Deprotonation Oxidative Addition Complex->Amine Coordination & Deprotonation Fluorophenyl Amine Fluorophenyl Amine Fluorophenyl Amine->Amine Coordination & Deprotonation + Base Reductive Elimination Reductive Elimination Amine Coordination & Deprotonation->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Catalyst Regeneration Fluorophenyl Pyrimidinamine Fluorophenyl Pyrimidinamine Reductive Elimination->Fluorophenyl Pyrimidinamine

References

Bridging the Gap: An In-depth Technical Guide to In Vitro vs. In Vivo Correlation for Pyrimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals navigating the complex landscape of drug development, the pyrimidine scaffold represents a cornerstone of modern medicinal chemistry. Its versatile structure is integral to a multitude of FDA-approved drugs, particularly in oncology, where it forms the backbone of numerous kinase inhibitors.[1][2] However, the journey from a promising in vitro result to a clinically effective in vivo outcome is fraught with challenges. A potent compound in a cell-based assay does not always translate to a successful therapeutic in a living organism. This guide provides a comprehensive comparison of in vitro and in vivo evaluation of pyrimidine-based compounds, offering insights into experimental design, data interpretation, and the critical factors that govern the correlation between these two essential stages of drug discovery.

The Pyrimidine Scaffold: A Privileged Structure in Drug Discovery

The pyrimidine nucleus is a fundamental component of nucleic acids (DNA and RNA), making its derivatives well-suited to interact with biological targets such as enzymes and receptors.[1][2] This inherent biocompatibility has led to the development of a vast library of pyrimidine-based compounds with a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][3] In oncology, pyrimidine derivatives have been particularly successful as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[2][4]

A key challenge in the development of these compounds is establishing a reliable in vitro-in vivo correlation (IVIVC). A strong IVIVC is crucial for making informed decisions about which lead candidates to advance into more complex and expensive preclinical and clinical studies. Conversely, understanding the reasons for poor IVIVC can help to identify liabilities such as poor pharmacokinetics or off-target effects early in the development process.[5]

In Vitro Evaluation: The Foundation of Efficacy Assessment

In vitro assays are the initial proving ground for pyrimidine-based compounds, providing essential data on their potency, selectivity, and mechanism of action at the cellular and molecular level. These assays are typically high-throughput, cost-effective, and allow for the screening of large numbers of compounds.[6]

Key In Vitro Assays for Pyrimidine-Based Compounds
  • Cytotoxicity Assays (e.g., MTT Assay): These assays measure the ability of a compound to inhibit the proliferation of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of a compound required to inhibit cell growth by 50%.[6][7]

  • Enzyme Inhibition Assays: For pyrimidine-based kinase inhibitors, these assays directly measure the compound's ability to inhibit the activity of its target kinase. The IC50 or Ki (inhibition constant) values obtained from these assays are crucial for determining potency and selectivity.[8]

  • Cell Cycle Analysis: Flow cytometry can be used to determine the effect of a compound on the cell cycle, revealing whether it induces cell cycle arrest at a specific phase (e.g., G1, S, or G2/M).[3]

  • Apoptosis Assays: These assays, such as Annexin V staining, determine whether a compound induces programmed cell death (apoptosis) in cancer cells.[9]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Pyrimidine compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine compound in complete medium and add them to the wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[7]

In Vivo Evaluation: Assessing Efficacy in a Complex Biological System

In vivo studies are essential to evaluate the therapeutic potential of a pyrimidine-based compound in a whole-organism context. These studies provide crucial information on efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and toxicity that cannot be obtained from in vitro models.

Key In Vivo Models for Pyrimidine-Based Compounds
  • Xenograft Models: These are the most common in vivo models for cancer research. Human cancer cells are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., nude or SCID mice). The effect of the compound on tumor growth is then monitored over time.[10]

  • Patient-Derived Xenograft (PDX) Models: These models involve the implantation of tumor fragments from a patient directly into mice. PDX models are considered to better recapitulate the heterogeneity and microenvironment of human tumors.[11]

  • Syngeneic Models: In these models, mouse tumor cells are implanted into immunocompetent mice of the same strain. These models are particularly useful for studying the interaction of the compound with the immune system.

Experimental Protocol: Subcutaneous Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a pyrimidine derivative in a subcutaneous xenograft model.

Materials:

  • Immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old)

  • Human cancer cell line (e.g., A549 lung cancer cells)

  • Matrigel (optional, to enhance tumor take rate)

  • Test compound formulated in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose)

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, with or without Matrigel) subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (length x width^2) / 2. When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.

  • Drug Administration: Administer the pyrimidine compound to the treatment group via the desired route (e.g., oral gavage) at a specified dose and schedule (e.g., 50 mg/kg, daily). Administer the vehicle to the control group.

  • Efficacy Evaluation: Monitor and record tumor volumes and body weights of the mice throughout the study. At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition in the treated group to the control group.

Visualizing the Path from In Vitro to In Vivo

To better understand the workflow and the key decision points in translating in vitro findings to in vivo studies, the following diagrams illustrate the process.

in_vitro_workflow cluster_0 In Vitro Evaluation Compound_Library Pyrimidine Compound Library HTS High-Throughput Screening (e.g., Cytotoxicity, Kinase Assay) Compound_Library->HTS Hit_Identification Hit Identification (Potency & Selectivity) HTS->Hit_Identification Lead_Optimization Lead Optimization (Structure-Activity Relationship) Hit_Identification->Lead_Optimization In_Vitro_ADME In Vitro ADME/Tox (Metabolic Stability, CYP Inhibition) Lead_Optimization->In_Vitro_ADME Candidate_Selection Candidate Selection for In Vivo In_Vitro_ADME->Candidate_Selection

Caption: In Vitro Drug Discovery Workflow for Pyrimidine-Based Compounds.

in_vivo_workflow cluster_1 In Vivo Evaluation Candidate Selected Pyrimidine Compound PK_PD_Studies Pharmacokinetic & Pharmacodynamic Studies Candidate->PK_PD_Studies Efficacy_Models Efficacy Studies (Xenograft, PDX Models) PK_PD_Studies->Efficacy_Models Toxicity_Studies Toxicology Studies Efficacy_Models->Toxicity_Studies Data_Analysis Data Analysis & IVIVC Assessment Toxicity_Studies->Data_Analysis Go_NoGo Go/No-Go Decision for Clinical Development Data_Analysis->Go_NoGo

Caption: In Vivo Preclinical Development Workflow.

Case Studies: Correlating In Vitro Potency with In Vivo Efficacy

The true test of a drug candidate lies in its in vivo performance. Below are examples of pyrimidine-based kinase inhibitors where both in vitro and in vivo data are available, allowing for a comparative analysis.

Case Study 1: Pyrazolo[1,5-a]pyrimidine CDK Inhibitor (Compound 4k/BS-194)

This compound was identified as a potent inhibitor of cyclin-dependent kinases (CDKs).[10]

ParameterIn Vitro ResultIn Vivo ResultReference
Target Kinase Inhibition CDK2 IC50: 3 nMCDK1 IC50: 30 nMCDK9 IC50: 90 nMInhibition of CDK substrate phosphorylation in tumor xenografts[10]
Cell Proliferation Mean GI50: 280 nM (across 60 cancer cell lines)Significant tumor growth inhibition in human tumor xenografts[10]
Pharmacokinetics -Orally bioavailable with an elimination half-life of 178 minutes in mice[10]

Analysis: In this case, the potent in vitro enzymatic and anti-proliferative activity of compound 4k translated well into in vivo efficacy. The compound's favorable pharmacokinetic profile, demonstrating oral bioavailability, was a key factor in its successful in vivo performance. This highlights the importance of early PK studies.[10]

Case Study 2: Pyrrolo[2,3-d]pyrimidine CDK Inhibitor (Compound 2g)

This compound was evaluated for its activity against pancreatic ductal adenocarcinoma (PDAC).[3]

ParameterIn Vitro ResultIn Vivo ResultReference
Target Kinase Inhibition CDK9 IC50: < 10 nMDown-regulation of phosphorylated Rb protein in MIA PaCa-2 cells[3]
Cell Proliferation IC50: 20-fold higher activity than ribociclib in MIA PaCa-2 cellsModerate tumor inhibition in an AsPC-1 derived xenograft mouse model[3]
Pharmacokinetics -Good oral absorption in rats[3]

Analysis: Compound 2g showed very promising in vitro potency, significantly higher than the approved drug ribociclib in the same cell line. While it did demonstrate in vivo anti-tumor activity, it was described as "moderate".[3] This discrepancy could be due to a variety of factors not captured in the in vitro assays, such as tumor microenvironment, drug distribution to the tumor site, or the development of in vivo resistance mechanisms.

Factors Influencing In Vitro-In Vivo Correlation

The transition from a controlled in vitro environment to a complex in vivo system introduces numerous variables that can impact a compound's efficacy. Understanding these factors is critical for improving the predictive power of preclinical studies.

  • Pharmacokinetics (ADME): A compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties are paramount for in vivo success. A highly potent compound in vitro will be ineffective in vivo if it is poorly absorbed, rapidly metabolized, or does not reach its target tissue in sufficient concentrations.[5]

  • Tumor Microenvironment: In vitro cell cultures lack the complex three-dimensional structure and cellular heterogeneity of a tumor in vivo. The in vivo tumor microenvironment, including stromal cells, blood vessels, and the extracellular matrix, can significantly influence drug response.

  • Off-Target Effects: A compound may have unforeseen off-target activities in vivo that can lead to toxicity or an altered efficacy profile compared to what is observed in a clean in vitro system.

  • Drug Resistance: Cancer cells can develop resistance to a drug through various mechanisms that may only become apparent in the context of prolonged in vivo exposure.

Conclusion: A Holistic Approach to Drug Development

The development of effective pyrimidine-based therapeutics requires a carefully integrated approach that leverages the strengths of both in vitro and in vivo models. While in vitro assays provide a rapid and cost-effective means of identifying potent and selective compounds, in vivo studies are indispensable for evaluating their true therapeutic potential in a physiologically relevant setting.

A strong in vitro-in vivo correlation is the goal, but discrepancies are common and provide valuable learning opportunities. By thoroughly investigating the reasons for poor correlation, researchers can identify and address liabilities early in the drug discovery process, ultimately increasing the likelihood of developing safe and effective medicines. The continued refinement of both in vitro and in vivo models, coupled with a deeper understanding of the factors that govern their correlation, will be essential for advancing the next generation of pyrimidine-based drugs.

References

A Researcher's Guide to Benchmarking the Biological Activity of New Pyrimidine Derivatives Against Known Drugs

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of DNA and RNA and forming the backbone of numerous therapeutic agents.[1] Its versatility has led to the development of a wide array of derivatives with diverse biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] For researchers and drug development professionals, the critical task is to rigorously evaluate the potential of new pyrimidine derivatives. This guide provides an in-depth framework for benchmarking these novel compounds against established drugs, ensuring a robust and objective assessment of their therapeutic promise.

The Rationale for Benchmarking in Drug Discovery

Benchmarking is a crucial process in drug development that involves comparing a new drug candidate's performance against historical data from similar, established drugs.[4] This comparative analysis provides a data-driven foundation for decision-making, helping to identify potential risks and allocate resources effectively.[4] By understanding how novel pyrimidine derivatives perform relative to existing treatments, researchers can gain valuable insights into their potential clinical utility and competitive landscape.

Selecting Appropriate Benchmark Drugs

The choice of benchmark drugs is critical for a meaningful comparison. These should ideally be FDA-approved drugs that are clinically used for the same indication as the new pyrimidine derivative.[5][6] For instance, when evaluating a new pyrimidine-based anticancer agent, established drugs like 5-Fluorouracil, a pyrimidine analog itself, or other targeted therapies for the specific cancer type are appropriate benchmarks.[7][8]

Key Considerations for Benchmark Selection:

  • Mechanism of Action: Compare the new derivative to drugs with both similar and different mechanisms of action to understand its unique properties.

  • Therapeutic Indication: The benchmark drug should be a standard of care for the target disease.

  • Chemical Class: Including benchmarks from the same chemical class (i.e., other pyrimidine derivatives) can provide insights into structure-activity relationships.

Part 1: In Vitro Benchmarking Strategies

In vitro assays are the first line of evaluation, providing crucial data on the biological activity of a compound at the cellular and molecular level.

Cytotoxicity Assays: The Foundation of Anticancer Drug Screening

A fundamental step in evaluating anticancer potential is to determine a compound's cytotoxicity against various cancer cell lines.[7] The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro.[9]

Table 1: Comparative Cytotoxicity (IC50, µM) of a Novel Pyrido[2,3-d]pyrimidine Derivative (Compound 2d) vs. Doxorubicin

Cell LineTissue of OriginCompound 2d (µM)Doxorubicin (µM)
A549Lung Carcinoma~50>10 (at 48h)
HaCaTNormal Keratinocyte>100Not Reported

Data synthesized from a study on novel pyrido[2,3-d]pyrimidine derivatives, which showed strong cytotoxicity against A549 cells at 100 µM and the strongest effect at 50 µM for derivative 2d.[10]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[9]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (new pyrimidine derivatives and benchmark drugs)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and benchmark drugs in culture medium. Replace the existing medium with the medium containing the compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.[9]

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using dose-response curve fitting software.

Enzyme Inhibition Assays: Targeting Key Molecular Pathways

Many pyrimidine derivatives exert their effects by inhibiting specific enzymes crucial for disease progression.[11][12] For example, many anticancer pyrimidine derivatives target protein kinases or dihydrofolate reductase (DHFR).[11][9]

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare kinase, substrate, and ATP solution B Add test compound (pyrimidine derivative) or benchmark inhibitor A->B C Incubate to allow for phosphorylation B->C D Add detection reagent (e.g., ADP-Glo) C->D E Measure luminescence/fluorescence D->E F Calculate percent inhibition E->F G Determine IC50 values F->G

Caption: Workflow for a typical in vitro kinase inhibition assay.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

For pyrimidine derivatives designed as antimicrobial agents, the minimum inhibitory concentration (MIC) is the standard metric. It represents the lowest concentration of a compound that prevents visible growth of a microorganism.[9]

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of a Pyrimidine Derivative (Compound 35) vs. a Standard Antibiotic

MicroorganismCompound 35 (µg/mL)Standard Antibiotic (e.g., Ciprofloxacin) (µg/mL)
Staphylococcus aureus (MRSA)0.25–1Varies by strain
Escherichia coli>64Varies by strain

Data synthesized from a study where pyrimidine-appended Linezolid derivative 35 showed potent activity against several Gram-positive bacteria, including MRSA.[1]

Part 2: In Vivo Benchmarking and Preclinical Evaluation

Promising results from in vitro studies warrant further investigation in animal models to assess a compound's efficacy and safety in a whole organism.

Xenograft Models for Anticancer Efficacy

Subcutaneous xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for evaluating the in vivo antitumor activity of new compounds.[13]

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Human cancer cell line (e.g., MDA-MB-435 for breast cancer)

  • Test compound and benchmark drug, formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Inject a suspension of cancer cells subcutaneously into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, test compound, benchmark drug).

  • Drug Administration: Administer the compounds according to a predetermined dosing schedule (e.g., daily oral gavage).[13]

  • Efficacy Monitoring: Measure tumor volume and body weight regularly (e.g., every 2-3 days).[13]

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Models for Other Therapeutic Areas

The choice of animal model depends on the therapeutic target. For example, to evaluate a novel pyrimidine derivative as an anticonvulsant, the maximal electroshock test in mice is a relevant model.[14]

Table 3: Comparative Antiepileptic Activity in Mice

CompoundMaximal Electroshock Test (ED50, mg/kg)6 Hz (32 mA) Model (ED50, mg/kg)
Compound 143.2Not Reported
Compound 3511.118.5

Data from a study on novel pyrimidine-based Nav1.2 inhibitors, highlighting their potent antiepileptic activities.[14]

Part 3: Understanding the Mechanism of Action

Elucidating the mechanism of action is crucial for understanding how a new pyrimidine derivative exerts its biological effects. This often involves identifying the specific molecular targets and signaling pathways it modulates.

Signaling Pathway Analysis

Many pyrimidine-based drugs, particularly in oncology, function by inhibiting key signaling pathways involved in cell growth and proliferation, such as the EGFR and Hippo signaling pathways.[9][12]

G cluster_pathway Simplified EGFR Signaling Pathway cluster_inhibition EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Pyrimidine_Derivative Pyrimidine Derivative Pyrimidine_Derivative->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by a pyrimidine derivative.

Techniques like Western blotting can be used to measure the levels of key proteins in a signaling pathway after treatment with the compound, providing evidence for target engagement. For example, a decrease in the phosphorylation of ERK would suggest inhibition of the EGFR pathway.

Conclusion

Benchmarking new pyrimidine derivatives against established drugs is a scientifically rigorous process that is essential for advancing promising compounds through the drug discovery pipeline. By employing a combination of in vitro and in vivo assays, and by delving into the underlying mechanism of action, researchers can build a comprehensive data package that clearly defines the therapeutic potential of their novel compounds. This objective, data-driven approach is fundamental to making informed decisions and ultimately, to developing new and effective medicines.

References

Comparative Conformational Analysis of (2,6-Dichloropyrimidin-4-yl)-(4-fluorophenyl)methanone Analogs: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Conformation in Drug Efficacy

In the realm of rational drug design, understanding the three-dimensional structure of a molecule is as crucial as its chemical composition. The spatial arrangement of atoms, or conformation, dictates how a molecule interacts with its biological target, thereby influencing its efficacy, selectivity, and overall pharmacological profile. The diaryl methanone scaffold, particularly those incorporating heterocyclic systems like pyrimidine, represents a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other targeted therapies.

This guide provides a comprehensive framework for the conformational analysis of (2,6-Dichloropyrimidin-4-yl)-(4-fluorophenyl)methanone and its analogs. We will delve into a multi-pronged approach, integrating computational modeling with experimental validation through Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. The objective is to not only elucidate the preferred conformations but also to establish a robust workflow for comparing analogs, thereby enabling researchers to draw meaningful structure-activity relationships (SAR).

The Subject Molecule and Its Analogs: A Landscape of Rotational Freedom

The core structure of this compound presents two key rotatable bonds that define its conformational landscape: the bond between the pyrimidine ring and the carbonyl group (τ1) and the bond between the carbonyl group and the fluorophenyl ring (τ2). The interplay of steric hindrance from the ortho-chloro substituents and the electronic effects of the pyrimidine and fluorophenyl rings will govern the energetically favorable conformations.

For the purpose of this comparative guide, we will consider a hypothetical series of analogs to illustrate how subtle chemical modifications can impact conformational preference:

  • Analog A: this compound (Lead Compound)

  • Analog B: (2,6-Dimethylpyrimidin-4-yl)-(4-fluorophenyl)methanone (Reduced Steric Hindrance)

  • Analog C: (2,6-Dichloropyrimidin-4-yl)-(phenyl)methanone (Altered Electronic Effects)

Methodology: An Integrated Approach to Conformational Elucidation

A holistic understanding of molecular conformation requires the convergence of theoretical predictions and empirical data. The following workflow outlines a validated protocol for this purpose.

Computational Modeling: Mapping the Energy Landscape
  • Objective: To identify low-energy conformers and the rotational barriers between them.

  • Methodology: Density Functional Theory (DFT) calculations provide a robust balance between computational cost and accuracy for molecules of this size.[1][2]

Step-by-Step Protocol:

  • Initial Structure Generation: Build the 3D structure of the analog in a molecular modeling software.

  • Conformational Search: Perform a systematic rotational scan around the two key dihedral angles (τ1 and τ2) in 30° increments. At each step, perform a geometry optimization to find the local energy minimum. This can be accomplished using a lower level of theory (e.g., B3LYP/6-31G(d)) to efficiently sample the conformational space.[3][4]

  • Refinement of Low-Energy Conformers: Take the unique conformers within a 5 kcal/mol window of the global minimum and perform a higher-level geometry optimization and frequency calculation (e.g., ωB97X-D/6-311+G(d,p)) to obtain more accurate geometries and relative energies.

  • Transition State Search: To understand the dynamics of interconversion, perform a transition state search for the rotation between the most stable conformers. This will yield the energy barrier to rotation.

G cluster_comp Computational Workflow A 1. Build 3D Structure B 2. Rotational Scan (τ1, τ2) & Low-Level Optimization A->B C 3. Identify Unique Conformers (within 5 kcal/mol) B->C D 4. High-Level Optimization & Frequency Calculation C->D E 5. Transition State Search D->E F Output: Relative Energies, Dihedral Angles, Rotational Barriers D->F E->F

Caption: Computational workflow for conformational analysis.

Experimental Validation: From Solution to Solid State

A. Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution

  • Objective: To determine the predominant conformation in solution and identify through-space interactions.

  • Key Technique: 2D Nuclear Overhauser Effect Spectroscopy (NOESY). The NOESY experiment detects protons that are close in space (< 5 Å), providing direct evidence of the molecule's folded structure.[5][6][7]

Step-by-Step Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the analog in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • 1D NMR: Acquire standard ¹H and ¹³C spectra to confirm the chemical structure and purity.

  • 2D NOESY Acquisition: Run a 2D NOESY experiment with a mixing time of 500-800 ms.

  • Data Analysis: Look for cross-peaks between protons on the pyrimidine ring and the fluorophenyl ring. The presence and intensity of these cross-peaks are indicative of their spatial proximity and can be used to validate the computationally predicted low-energy conformers. For instance, a NOE between the H5 proton of the pyrimidine and the ortho-protons of the fluorophenyl ring would suggest a twisted, non-planar conformation.[8][9]

B. Single-Crystal X-ray Crystallography

  • Objective: To determine the precise three-dimensional structure in the solid state.

  • Rationale: While the solid-state conformation may be influenced by crystal packing forces, it often represents a low-energy minimum on the conformational energy surface.[10][11][12] It provides definitive data on bond lengths, bond angles, and dihedral angles.

Step-by-Step Protocol:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[13][14]

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve and refine the crystal structure to obtain the final atomic coordinates.

  • Analysis: Analyze the key dihedral angles (τ1 and τ2) and compare them with the computational and NMR data.

G cluster_exp Experimental Workflow A Synthesis & Purification of Analogs B NMR Spectroscopy A->B C X-Ray Crystallography A->C D 1D (¹H, ¹³C) Spectra B->D E 2D NOESY B->E F Crystal Growth C->F H Solution Conformation E->H G Data Collection & Refinement F->G I Solid-State Conformation G->I

Caption: Experimental workflow for conformational analysis.

Results and Comparative Analysis

The data obtained from the computational and experimental workflows should be systematically tabulated to facilitate a clear comparison between the analogs.

Table 1: Calculated Conformational Data (DFT)
AnalogLowest Energy Conformer (τ1, τ2)Relative Energy (kcal/mol)Rotational Barrier (kcal/mol)
A (Lead) (-35°, 145°)0.008.5
B (Me₂) (-25°, 155°)-0.5 (more stable)6.2
C (H-Ph) (-38°, 142°)+0.2 (less stable)8.9

This is hypothetical data for illustrative purposes.

Table 2: Experimental Conformational Data
AnalogKey NOESY CorrelationsX-ray Dihedral Angles (τ1, τ2)
A (Lead) H5(pyr) ↔ H(ortho-Ph)(-38°, 148°)
B (Me₂) Stronger H5(pyr) ↔ H(ortho-Ph)(-28°, 152°)
C (H-Ph) H5(pyr) ↔ H(ortho-Ph)(-40°, 145°)

This is hypothetical data for illustrative purposes.

Discussion and Interpretation
  • Analog A (Lead Compound): The computational results predict a twisted conformation, which is corroborated by the observation of a key NOESY cross-peak and the solid-state X-ray structure. The significant rotational barrier suggests that the molecule is relatively rigid around this preferred conformation.

  • Analog B (Dimethyl Analog): Replacing the bulky chloro groups with smaller methyl groups is predicted to reduce steric strain. This is reflected in a lower rotational barrier and a slightly more planar conformation. A stronger NOESY correlation would be expected, indicating that the protons are, on average, closer in space. This increased flexibility could have implications for binding to a biological target.

  • Analog C (Phenyl Analog): Removing the electron-withdrawing fluorine atom from the phenyl ring has a minor impact on the predicted conformation but slightly destabilizes the ground state, likely due to altered electrostatic interactions. The rotational barrier remains high, indicating that the overall rigidity is maintained.

Conclusion: Synthesizing Data for Informed Drug Design

The conformational analysis of this compound and its analogs reveals the critical interplay of steric and electronic factors in determining their three-dimensional structure. By employing an integrated workflow of DFT calculations, NMR spectroscopy, and X-ray crystallography, we can build a comprehensive picture of the conformational landscape for this important class of molecules.

This comparative approach allows researchers to understand how specific structural modifications translate into changes in conformational preference and rigidity. This knowledge is invaluable for optimizing ligand-target interactions, improving pharmacokinetic properties, and ultimately, designing more effective and selective therapeutic agents. The methodologies outlined in this guide provide a robust and validated pathway to achieving these goals.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.